molecular formula C11H11N3O2 B125665 Ethyl 4-(1,2,4-triazol-1-YL)benzoate CAS No. 143426-48-6

Ethyl 4-(1,2,4-triazol-1-YL)benzoate

Cat. No.: B125665
CAS No.: 143426-48-6
M. Wt: 217.22 g/mol
InChI Key: KDJUAOCGUGUBIN-UHFFFAOYSA-N
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Description

Ethyl 4-(1,2,4-triazol-1-yl)benzoate is a versatile chemical intermediate in organic synthesis and medicinal chemistry research. The 1,2,4-triazole moiety is a privileged scaffold in drug discovery, known for its ability to confer diverse biological activities and is a key structural component in several clinical agents . This compound serves as a critical precursor in the design and synthesis of novel bioactive molecules. Recent research has leveraged its structure to develop novel N-(4-(1H-1,2,4-triazol-1-yl)phenyl)substituted-amide derivatives, which have shown promising anticonvulsant activity in preclinical models, potentially acting through modulation of the GABA-A receptor system . Furthermore, structurally similar ethyl 4-(heterazolyl)benzoate derivatives have been investigated as multi-target inhibitors in oncology research, demonstrating potential to modulate key kinases like BTK, BRAF, and FAK, which are implicated in cancer cell migration and metastasis . As a building block, it facilitates access to compounds with potential applications across various therapeutic areas, including central nervous system disorders and oncology .

Properties

IUPAC Name

ethyl 4-(1,2,4-triazol-1-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-2-16-11(15)9-3-5-10(6-4-9)14-8-12-7-13-14/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDJUAOCGUGUBIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30627082
Record name Ethyl 4-(1H-1,2,4-triazol-1-yl)benzoate
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Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143426-48-6
Record name Ethyl 4-(1H-1,2,4-triazol-1-yl)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=143426-48-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-(1H-1,2,4-triazol-1-yl)benzoate
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URL https://comptox.epa.gov/dashboard/DTXSID30627082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"Ethyl 4-(1,2,4-triazol-1-YL)benzoate" physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-(1,2,4-triazol-1-yl)benzoate is a heterocyclic organic compound featuring a benzoate functional group substituted with a 1,2,4-triazole ring. The 1,2,4-triazole moiety is a well-established pharmacophore in medicinal chemistry, known to be a key component in a wide array of therapeutic agents.[1] Derivatives of 1,2,4-triazole have demonstrated a broad spectrum of biological activities, including antifungal, antimicrobial, anticonvulsant, and anticancer properties.[1][2] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, available experimental data, and insights into its potential mechanisms of action based on the activities of structurally related compounds.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. It is important to note that while some data for the specific compound is available, other properties are extrapolated from closely related analogs due to a lack of specific experimental data for the title compound.

PropertyValueSource/Reference
Molecular Formula C₁₁H₁₁N₃O₂[3]
Molecular Weight 217.2 g/mol [3]
CAS Number 143426-48-6[3]
Purity ≥95% (Commercially available)[3]
Storage Room temperature[3]
Melting Point No specific data available. A related compound, Ethyl 4-(3-ethyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-4-yl)benzoate, has a melting point of 173 °C (446 K).[1]N/A
Boiling Point No specific data available.N/A
Solubility No specific quantitative data available. Generally, compounds of this class are soluble in organic solvents.N/A

Experimental Protocols

General Synthesis of 1,2,4-Triazole Derivatives

A plausible synthetic route for this compound could involve the reaction of ethyl 4-aminobenzoate with a reagent that provides the 1,2,4-triazole ring system. One common method is the reaction of an appropriate amidine or a related derivative with a hydrazine species.

Illustrative Synthetic Workflow:

G cluster_reactants Starting Materials cluster_process Reaction cluster_purification Workup & Purification cluster_product Final Product Reactant1 Ethyl 4-aminobenzoate Reaction Cyclocondensation Reactant1->Reaction Reactant2 Triazole Precursor (e.g., N,N-dimethylformamide azine) Reactant2->Reaction Workup Aqueous Workup Reaction->Workup Purification Recrystallization or Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: General synthetic workflow for 1,2,4-triazole derivatives.

Characterization

The characterization of this compound would typically involve a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential to confirm the presence and connectivity of the ethyl, benzoate, and triazole moieties.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups such as the ester carbonyl (C=O) and the C=N and N-N bonds of the triazole ring.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the molecular formula.

Potential Biological Activity and Signaling Pathways

Specific studies on the biological activity and mechanism of action of this compound are not extensively documented. However, based on the well-established activities of the 1,2,4-triazole scaffold, several potential mechanisms can be inferred.

Antifungal Activity: Inhibition of Lanosterol 14α-Demethylase

A primary mechanism of action for many azole antifungal agents is the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. The triazole ring is known to coordinate with the heme iron atom in the active site of the enzyme, disrupting its function. This leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately inhibiting fungal growth.

Signaling Pathway for Antifungal Action:

G cluster_compound Compound Action cluster_pathway Ergosterol Biosynthesis Pathway cluster_outcome Cellular Outcome Compound This compound Enzyme Lanosterol 14α-demethylase (CYP51) Compound->Enzyme Inhibits Lanosterol Lanosterol Lanosterol->Enzyme Demethylated_Lanosterol 14-Demethylated Lanosterol Ergosterol Ergosterol Demethylated_Lanosterol->Ergosterol Subsequent steps Disruption Fungal Cell Membrane Disruption Enzyme->Demethylated_Lanosterol Catalyzes Inhibition Fungal Growth Inhibition Disruption->Inhibition

Caption: Postulated antifungal mechanism via CYP51 inhibition.

Anticancer Activity

Many 1,2,4-triazole derivatives have demonstrated potent anticancer activity through various mechanisms. One notable mechanism is the inhibition of aromatase, an enzyme that catalyzes the final step in estrogen biosynthesis. Aromatase inhibitors are used in the treatment of hormone-dependent breast cancer.[1] The triazole moiety can interact with the heme iron of the aromatase enzyme, leading to its inhibition.[1] Studies on hybrids of 4-(1H-1,2,4-triazol-1-yl)benzoic acid have shown potent inhibitory activities against cancer cell lines, with some compounds inducing apoptosis.[2][4]

Conclusion

This compound is a compound of significant interest due to its inclusion of the versatile 1,2,4-triazole pharmacophore. While specific experimental data on its physical properties and biological activity are limited, its structural features suggest potential as an antifungal or anticancer agent, likely acting through the inhibition of key enzymes such as lanosterol 14α-demethylase or aromatase. Further research is warranted to fully elucidate the physicochemical properties, develop optimized synthetic protocols, and comprehensively evaluate the biological activity and specific mechanisms of action of this compound. Such studies would be invaluable for its potential development as a therapeutic agent.

References

In-Depth Technical Guide: Ethyl 4-(1,2,4-triazol-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 143426-48-6

Introduction

Ethyl 4-(1,2,4-triazol-1-yl)benzoate is a chemical compound featuring a benzoate core substituted with a 1,2,4-triazole ring. Its designation as a "protein degrader building block" suggests its potential utility in the development of proteolysis-targeting chimeras (PROTACs), a novel class of therapeutic agents.[1] The 1,2,4-triazole moiety is a well-established pharmacophore found in numerous clinically approved drugs, exhibiting a wide array of biological activities. This guide provides a comprehensive overview of the available technical data on this compound and related compounds, intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in the table below.

PropertyValueSource
CAS Number 143426-48-6[1]
Molecular Formula C₁₁H₁₁N₃O₂[1]
Molecular Weight 217.2 g/mol [1]
Purity ≥95% (Commercially available)[1]
Storage Room temperature[1]

Synthesis of 1,2,4-Triazole Benzoic Acid Core Structure

Generalized Synthetic Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_intermediate Intermediate cluster_esterification Esterification cluster_product Final Product 4-hydrazinobenzoic_acid 4-Hydrazinobenzoic Acid reaction_step Reflux in Ethanol 4-hydrazinobenzoic_acid->reaction_step reagent Dialkyl-N-cyanoimido (dithio)carbonate reagent->reaction_step triazole_acid 4-(1H-1,2,4-triazol-1-yl)benzoic Acid reaction_step->triazole_acid esterification_step Ethanol, Acid Catalyst triazole_acid->esterification_step final_product This compound esterification_step->final_product

Generalized synthesis of the 4-(1,2,4-triazol-1-yl)benzoic acid core.

Potential Applications in Drug Development

Anticancer Activity of Related Compounds

The 1,2,4-triazole scaffold is a constituent of several established anticancer agents, such as letrozole and anastrozole, which function as aromatase inhibitors in the treatment of breast cancer.[2] A study on a series of hybrids of the closely related 4-(1H-1,2,4-triazol-1-yl)benzoic acid demonstrated their potential as anticancer agents. The in vitro cytotoxic activities of these compounds against human breast cancer (MCF-7) and colon carcinoma (HCT-116) cell lines are summarized below. It is important to note that these data are for structurally related analogs and not for this compound itself.

CompoundMCF-7 IC₅₀ (µM)HCT-116 IC₅₀ (µM)
Hybrid 2 18.725.7
Hybrid 5 15.623.9
Hybrid 14 17.524.8
Hybrid 15 16.325.1
Doxorubicin (Ref.) 19.722.6
Data from a study on 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids.[2]

The study indicated that some of these hybrid compounds induced apoptosis in MCF-7 cancer cells, suggesting a potential mechanism for their anticancer effects.[2]

Role as a Protein Degrader Building Block

This compound is classified as a building block for protein degraders, specifically for the construction of PROTACs.[1] PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) through the ubiquitin-proteasome system.[3]

PROTACs function by simultaneously binding to a target protein and an E3 ubiquitin ligase, thereby forming a ternary complex. This proximity induces the E3 ligase to ubiquitinate the target protein, marking it for degradation by the 26S proteasome.[4] This process offers a powerful strategy to eliminate pathogenic proteins, including those that are considered "undruggable" by traditional small molecule inhibitors.

cluster_components Components cluster_ternary Ternary Complex Formation cluster_ubiquitination Ubiquitination cluster_degradation Degradation PROTAC PROTAC Ternary POI-PROTAC-E3 Complex PROTAC->Ternary Binds POI Protein of Interest (POI) POI->Ternary Binds E3 E3 Ubiquitin Ligase E3->Ternary Binds Ub_POI Ubiquitinated POI Ternary->Ub_POI Induces Proteasome 26S Proteasome Ub_POI->Proteasome Targets Degraded Degraded Protein Proteasome->Degraded Degrades

References

"Ethyl 4-(1,2,4-triazol-1-YL)benzoate" molecular structure and weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Ethyl 4-(1,2,4-triazol-1-yl)benzoate

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. This document details its molecular structure, physicochemical properties, and a proposed synthetic methodology, tailored for an audience of researchers, scientists, and drug development professionals.

Core Compound Data

This compound is a chemical compound that belongs to the family of protein degrader building blocks.[1] Its structure features a central benzene ring substituted with an ethyl ester group and a 1,2,4-triazole ring.

Quantitative Data Summary

The key quantitative properties of this compound are summarized in the table below for easy reference.

PropertyValueReference
Molecular Formula C₁₁H₁₁N₃O₂[1]
Molecular Weight 217.2 g/mol [1]
CAS Number 143426-48-6[1]
Purity (Typical) ≥95%[1]
Physical State Solid (assumed based on related compounds)
Storage Room temperature[1]

Molecular Structure

The molecular structure of this compound consists of an ethyl benzoate core where the phenyl ring is substituted at the para (4-position) with a nitrogen atom from a 1,2,4-triazole ring. The triazole is attached via the nitrogen at position 1.

molecular_structure C1 C C2 C C1->C2 C1_sub C C1->C1_sub C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 N1_triazole N C4->N1_triazole C6 C C5->C6 C6->C1 center O1 O C1_sub->O1 = O2 O C1_sub->O2 C_ethyl1 CH₂ O2->C_ethyl1 C_ethyl2 CH₃ C_ethyl1->C_ethyl2 N2_triazole N N1_triazole->N2_triazole C1_triazole CH N2_triazole->C1_triazole N3_triazole N C1_triazole->N3_triazole C2_triazole CH N3_triazole->C2_triazole C2_triazole->N1_triazole

Caption: Molecular structure of this compound.

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in readily available literature. However, based on established synthetic routes for analogous 1,2,4-triazole derivatives, a plausible methodology can be proposed. The synthesis of related compounds often involves the formation of the triazole ring on a pre-existing aromatic structure or the coupling of a triazole ring with an aryl halide.

Proposed Synthetic Pathway: Nucleophilic Aromatic Substitution

A common and effective method for synthesizing N-aryl triazoles is the nucleophilic aromatic substitution (SNAr) reaction between 1,2,4-triazole and an activated aryl halide.

Logical Workflow for Synthesis:

synthesis_workflow start Starting Materials: - Ethyl 4-fluorobenzoate - 1,2,4-Triazole - Base (e.g., K₂CO₃) - Solvent (e.g., DMF) reaction Reaction Setup: Combine reactants in solvent. Heat under inert atmosphere (e.g., 100-150°C). start->reaction monitoring Monitor reaction progress (e.g., via TLC or LC-MS). reaction->monitoring workup Aqueous Workup: Quench with water. Extract with organic solvent (e.g., Ethyl Acetate). monitoring->workup Upon completion purification Purification: Dry organic layer. Concentrate under vacuum. Purify via column chromatography. workup->purification product Final Product: This compound purification->product

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Methodology:

  • Reactant Preparation : To a dry reaction vessel, add Ethyl 4-fluorobenzoate (1.0 eq), 1,2,4-triazole (1.2 eq), and a suitable base such as potassium carbonate (2.0 eq).

  • Solvent Addition : Add a polar aprotic solvent, such as N,N-Dimethylformamide (DMF), to the vessel under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Conditions : Heat the mixture with stirring to a temperature between 100-150 °C. The reaction progress should be monitored periodically using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup : Upon completion, cool the reaction mixture to room temperature. Quench the reaction by slowly adding water.

  • Extraction : Transfer the aqueous mixture to a separatory funnel and extract the product into an organic solvent, such as ethyl acetate. Repeat the extraction process two to three times to maximize yield.

  • Purification : Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Final Purification : The resulting crude product can be further purified using silica gel column chromatography to yield the pure this compound.

This proposed protocol is based on general principles for the synthesis of similar N-aryl triazole compounds and may require optimization of specific conditions such as temperature, reaction time, and purification solvents.

References

Unveiling the Bio-Potential of Ethyl 4-(1,2,4-triazol-1-yl)benzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthetic heterocyclic compound, Ethyl 4-(1,2,4-triazol-1-yl)benzoate, and its derivatives are emerging as molecules of significant interest in the field of medicinal chemistry. Possessing a unique structural motif that combines a benzoate ester with a 1,2,4-triazole ring, this class of compounds has demonstrated a range of biological activities, with anticancer and antioxidant properties being the most prominently studied. This technical guide provides a comprehensive overview of the current understanding of the potential biological activities of this compound and its closely related analogs, presenting key quantitative data, detailed experimental protocols, and visual representations of associated biological pathways.

Anticancer Activity: A Primary Focus

Derivatives of 4-(1,2,4-triazol-1-yl)benzoic acid, the parent acid of this compound, have shown notable cytotoxic effects against various cancer cell lines. The primary mechanism of action appears to be the induction of apoptosis, or programmed cell death, a critical pathway in cancer therapy.

Quantitative Data Summary

While specific biological data for this compound is not extensively available in the public domain, studies on its parent acid and other derivatives provide valuable insights into its potential efficacy. The following table summarizes the in vitro cytotoxic activity of key 4-(1,2,4-triazol-1-yl)benzoic acid hybrids against human breast adenocarcinoma (MCF-7) and human colorectal carcinoma (HCT-116) cell lines, as determined by the MTT assay.

Compound IDModification on Benzoic Acid MoietyTarget Cell LineIC50 (µM)Reference
Compound 2 Hydrazide derivativeMCF-718.7[1][2][3]
HCT-11625.7[1][2][3]
Compound 14 Hydrazide derivativeMCF-715.6[1][2][3]
HCT-11623.9[1][2][3]
Doxorubicin Standard ChemotherapeuticMCF-719.7[1][2][3]
HCT-11622.6[1][2][3]

IC50 (Inhibitory Concentration 50) is the concentration of a drug that is required for 50% inhibition in vitro.

Mechanism of Action: Induction of Apoptosis

Studies on active 4-(1,2,4-triazol-1-yl)benzoic acid derivatives indicate that their anticancer effect is mediated through the intrinsic pathway of apoptosis. This is supported by observations of increased levels of key apoptotic proteins such as cytochrome c and apoptotic protease activating factor 1 (APAF1), alongside a decrease in the anti-apoptotic protein Bcl-2.

Below is a logical diagram representing the proposed apoptotic signaling pathway initiated by these compounds.

apoptosis_pathway cluster_cell Cancer Cell Triazole_Compound 4-(1,2,4-triazol-1-yl)benzoic acid derivative Mitochondrion Mitochondrion Triazole_Compound->Mitochondrion induces stress Bcl2 Bcl-2 (Anti-apoptotic) Triazole_Compound->Bcl2 inhibits Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases APAF1 APAF1 Cytochrome_c->APAF1 activates Caspase9 Caspase-9 APAF1->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by 4-(1,2,4-triazol-1-yl)benzoic acid derivatives.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of the anticancer and antioxidant activities of 4-(1,2,4-triazol-1-yl)benzoic acid derivatives.

MTT Assay for Cytotoxicity

This assay is a colorimetric method used to assess cell metabolic activity.

Workflow Diagram:

mtt_workflow Cell_Seeding Seed cells in 96-well plate Incubation1 Incubate for 24h Cell_Seeding->Incubation1 Treatment Treat with varying concentrations of test compound Incubation1->Treatment Incubation2 Incubate for 48h Treatment->Incubation2 Add_MTT Add MTT solution to each well Incubation2->Add_MTT Incubation3 Incubate for 4h Add_MTT->Incubation3 Add_Solubilizer Add solubilizing agent (e.g., DMSO) Incubation3->Add_Solubilizer Measure_Absorbance Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance Data_Analysis Calculate cell viability and IC50 Measure_Absorbance->Data_Analysis

Caption: A typical workflow for the MTT cell viability assay.

Detailed Methodology:

  • Cell Seeding: Plate cells in a 96-well flat-bottom microplate at a density of 5 x 10³ cells per well in 100 µL of culture medium.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of the test compound (e.g., this compound derivatives) in the culture medium. Replace the old medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the treated plates for 48 hours under the same conditions.

  • MTT Addition: Following the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

  • Formazan Crystal Formation: Incubate the plate for another 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Future Directions

While the existing data on the derivatives of this compound is promising, further research is imperative. Future studies should focus on:

  • Direct Biological Evaluation: Conducting comprehensive in vitro and in vivo studies specifically on this compound to determine its anticancer, antimicrobial, and enzyme inhibitory activities.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by this compound to better understand its therapeutic potential.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a broader range of derivatives to optimize the structure for enhanced potency and selectivity.

The information gathered to date strongly suggests that this compound and its analogs represent a valuable scaffold for the development of novel therapeutic agents. Continued investigation in this area is warranted to fully unlock their potential in addressing various disease states, particularly cancer.

References

Ethyl 4-(1,2,4-triazol-1-yl)benzoate: A Versatile Building Block for PROTAC Linker Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively degrade target proteins by hijacking the body's own ubiquitin-proteasome system. These heterobifunctional molecules consist of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component that significantly influences the efficacy, selectivity, and physicochemical properties of the PROTAC. Among the diverse array of linker building blocks, Ethyl 4-(1,2,4-triazol-1-yl)benzoate has garnered attention for its favorable characteristics, including metabolic stability and synthetic accessibility. The embedded 1,2,4-triazole moiety is a key feature, known for its chemical robustness and its utility in facile "click" chemistry reactions for PROTAC assembly.[1] This guide provides a comprehensive overview of this compound as a core building block for PROTAC linkers.

Chemical Properties and Synthesis

This compound is a stable organic compound that serves as a key intermediate in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry. Its structure features a central benzene ring substituted with an ethyl ester and a 1,2,4-triazole ring.

Physicochemical Data
PropertyValue
Molecular Formula C₁₁H₁₁N₃O₂
Molecular Weight 217.22 g/mol
CAS Number 143426-48-6
Appearance White to off-white solid
Solubility Soluble in common organic solvents (e.g., DMSO, DMF, Methanol)
Storage Store at room temperature
Spectroscopic Data (Predicted)
  • ¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons on the benzene ring, typically as two doublets in the range of δ 7.5-8.5 ppm. The protons of the triazole ring would appear as singlets, likely between δ 8.0 and 9.5 ppm. The ethyl ester group would exhibit a quartet around δ 4.4 ppm and a triplet around δ 1.4 ppm.

  • ¹³C NMR: The carbon spectrum would display signals for the carbonyl carbon of the ester at approximately δ 165 ppm, aromatic carbons between δ 120-140 ppm, and the carbons of the triazole ring in the range of δ 140-155 ppm. The carbons of the ethyl group would appear at around δ 61 ppm and δ 14 ppm.

Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process, starting from readily available commercial reagents. A plausible and detailed synthetic route is outlined below.

Synthesis of 4-(1H-1,2,4-triazol-1-yl)aniline (Intermediate 1)

This procedure is adapted from a known method for the synthesis of the key aniline intermediate.[2]

Materials:

  • 4-Fluoronitrobenzene

  • 1,2,4-Triazole

  • Sodium Hydride (60% dispersion in mineral oil)

  • Dry N,N-Dimethylformamide (DMF)

  • Ethyl Acetate

  • Methanol

  • 10% Palladium on Carbon (Pd/C)

  • Ice

Procedure:

  • To a suspension of sodium hydride (1.47 g, 0.0308 mol, 60% in mineral oil) in dry DMF (20 mL) at 0°C, add 1,2,4-triazole (2.0 g, 0.02 mol) portion-wise.

  • Stir the reaction mixture at 0°C for 30 minutes.

  • Add a solution of 4-fluoronitrobenzene (2.82 g, 0.02 mol) in dry DMF (20 mL) to the reaction mixture.

  • Allow the reaction to stir at room temperature for 18 hours.

  • Quench the reaction by pouring it into ice water and extract the product with ethyl acetate.

  • Concentrate the organic layer to obtain the crude nitro-intermediate as a yellow solid.

  • Dissolve the crude nitro compound (3 g) in methanol (30 mL).

  • To this solution, add 10% Pd/C (0.2 g) and hydrogenate the mixture under a hydrogen atmosphere (3 kg pressure).

  • After the reaction is complete (monitored by TLC), filter off the catalyst.

  • Concentrate the filtrate to yield 4-(1H-1,2,4-triazol-1-yl)aniline as a yellow solid. The product can be further purified by recrystallization from ethanol.[2]

Synthesis of 4-(1H-1,2,4-triazol-1-yl)benzonitrile (Intermediate 2) via Sandmeyer Reaction

This is a standard procedure for the conversion of an aromatic amine to a nitrile.[3]

Materials:

  • 4-(1H-1,2,4-triazol-1-yl)aniline (Intermediate 1)

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl)

  • Copper(I) Cyanide (CuCN)

  • Ice

Procedure:

  • Dissolve 4-(1H-1,2,4-triazol-1-yl)aniline in a mixture of HCl and water at 0-5°C.

  • Slowly add an aqueous solution of sodium nitrite to the cooled aniline solution to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) cyanide.

  • Slowly add the cold diazonium salt solution to the CuCN solution.

  • Allow the reaction to stir and warm to room temperature.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain 4-(1H-1,2,4-triazol-1-yl)benzonitrile.

Synthesis of 4-(1H-1,2,4-triazol-1-yl)benzoic Acid (Intermediate 3)

Materials:

  • 4-(1H-1,2,4-triazol-1-yl)benzonitrile (Intermediate 2)

  • Sulfuric Acid (concentrated)

  • Water

Procedure:

  • Heat a mixture of 4-(1H-1,2,4-triazol-1-yl)benzonitrile and concentrated sulfuric acid in water under reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and neutralize with a base to precipitate the carboxylic acid.

  • Filter, wash with water, and dry to obtain 4-(1H-1,2,4-triazol-1-yl)benzoic acid.

Synthesis of this compound (Final Product)

This is a standard Fischer esterification reaction.

Materials:

  • 4-(1H-1,2,4-triazol-1-yl)benzoic acid (Intermediate 3)

  • Ethanol (absolute)

  • Sulfuric Acid (concentrated, catalytic amount)

Procedure:

  • Dissolve 4-(1H-1,2,4-triazol-1-yl)benzoic acid in an excess of absolute ethanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture under reflux for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield this compound. The product can be purified by column chromatography if necessary.

Application in PROTAC Design and Synthesis

This compound is a valuable building block for constructing the linker component of a PROTAC. The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled to an amine-functionalized warhead or E3 ligase ligand via standard amide bond formation. Alternatively, the triazole ring itself can be formed during the PROTAC assembly using a "click" reaction between an azide-functionalized component and an alkyne-functionalized component.

General PROTAC Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis of a PROTAC utilizing a triazole-based linker.

PROTAC_Synthesis_Workflow General PROTAC Synthesis Workflow cluster_synthesis Synthesis of Building Blocks cluster_assembly PROTAC Assembly cluster_purification Purification and Characterization Warhead Warhead Ligand (with reactive handle) Coupling1 Amide Coupling with Warhead or E3 Ligand Warhead->Coupling1 Click_Chem Click Chemistry (Alternative Route) Warhead->Click_Chem E3_Ligand E3 Ligase Ligand (with reactive handle) E3_Ligand->Click_Chem Final_Coupling Final Coupling Step E3_Ligand->Final_Coupling Linker_BB This compound (Linker Building Block) Hydrolysis Hydrolysis of Ethyl Ester to Carboxylic Acid Linker_BB->Hydrolysis Hydrolysis->Coupling1 Coupling1->Final_Coupling Final_PROTAC Final PROTAC Molecule Click_Chem->Final_PROTAC Purification Purification (e.g., HPLC) Final_Coupling->Purification Characterization Characterization (NMR, MS) Purification->Characterization Characterization->Final_PROTAC

Caption: A generalized workflow for the synthesis of a PROTAC molecule using a linker derived from this compound.

PROTAC-Mediated Protein Degradation Pathway

Once synthesized, a PROTAC containing a linker derived from this compound functions by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.

PROTAC_Mechanism PROTAC Mechanism of Action PROTAC PROTAC PROTAC->PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Conclusion

This compound is a valuable and versatile building block in the design and synthesis of PROTACs. Its inherent stability and the synthetic tractability offered by the triazole moiety make it an attractive choice for constructing linkers with desirable properties. The synthetic routes and conceptual frameworks provided in this guide offer a solid foundation for researchers to incorporate this building block into their PROTAC development programs, ultimately contributing to the advancement of this exciting therapeutic modality.

References

An In-depth Technical Guide on the Solubility of Ethyl 4-(1,2,4-triazol-1-yl)benzoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of ethyl 4-(1,2,4-triazol-1-yl)benzoate, a compound of interest in pharmaceutical and chemical research. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a robust framework for researchers to determine its solubility. This includes a detailed experimental protocol and an understanding of the general solubility behavior of related chemical structures.

Introduction to this compound

This compound is an organic compound featuring a benzoate ester functional group and a 1,2,4-triazole ring. Its molecular structure, with both polar (triazole ring, ester group) and non-polar (benzene ring, ethyl group) moieties, suggests a varied solubility profile in different organic solvents. The molecular formula is C11H11N3O2 and the molecular weight is 217.2 g/mol .[1] Understanding the solubility of this compound is crucial for its application in drug development, chemical synthesis, and formulation studies.

Anticipated Solubility Profile

A related compound, ethyl 4-(1H-tetrazol-1-yl)benzoate, is reported to be soluble in organic solvents such as ethanol, dimethyl ketone, and chloroform.[2] This suggests that this compound may exhibit similar solubility in these and other common organic solvents.

Quantitative Solubility Data

A thorough search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound. The following table is provided as a template for researchers to populate with their experimentally determined data.

SolventTemperature (°C)Solubility ( g/100 mL)Molarity (mol/L)Method of Determination
e.g., Ethanole.g., 25e.g., Shake-flask
e.g., Acetonee.g., 25e.g., HPLC
e.g., Dichloromethanee.g., 25e.g., Gravimetric
e.g., Ethyl Acetatee.g., 25
e.g., Toluenee.g., 25
e.g., Methanole.g., 25
e.g., Dimethylformamidee.g., 25
e.g., Dimethyl Sulfoxidee.g., 25

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in various organic solvents. The shake-flask method is a widely accepted technique for this purpose.

4.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

4.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker or water bath and agitate for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After the equilibration period, allow the vials to stand undisturbed at the same constant temperature for a sufficient time to allow the undissolved solid to settle.

    • Alternatively, centrifuge the vials to facilitate the separation of the solid and liquid phases.

  • Sample Collection and Dilution:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.

    • Accurately dilute the filtered solution with the same solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

    • Prepare a calibration curve using standard solutions of known concentrations of this compound in the respective solvent.

    • Determine the concentration of the saturated solution from the calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility using the following formula, accounting for the dilution factor: Solubility = Concentration of the diluted sample × Dilution factor

4.3. Experimental Workflow Diagram

Solubility_Determination_Workflow cluster_prep Preparation cluster_sep Separation cluster_sampling Sampling & Analysis cluster_calc Calculation A Add excess solute to solvent in vial B Equilibrate at constant temperature with agitation A->B C Allow solid to settle or centrifuge B->C D Withdraw and filter supernatant C->D E Dilute sample D->E F Analyze by HPLC or UV-Vis E->F G Determine concentration from calibration curve F->G H Calculate solubility G->H

Caption: Workflow for the experimental determination of solubility.

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

  • Solvent Polarity: The polarity of the solvent will play a significant role. Polar aprotic solvents like DMF and DMSO are likely to be good solvents due to their ability to interact with the polar functionalities of the molecule.

  • Temperature: For most solid solutes, solubility increases with temperature. It is essential to control and report the temperature at which solubility is determined.

  • Crystalline Form (Polymorphism): Different crystalline forms of a compound can exhibit different solubilities. It is important to characterize the solid form used in the solubility studies.

  • pH (in aqueous-organic mixtures): While this guide focuses on organic solvents, if aqueous mixtures are used, the pH can significantly affect the solubility of compounds with ionizable groups. The triazole ring can be protonated under acidic conditions, which would alter its solubility.

Conclusion

While specific quantitative solubility data for this compound is not currently available in the public domain, this guide provides researchers with the necessary tools to determine this crucial physicochemical property. The provided experimental protocol offers a standardized approach, and the conceptual framework of solubility allows for informed solvent selection. The generation and dissemination of such data will be invaluable to the scientific community, particularly in the fields of medicinal chemistry and material science.

References

Ethyl 4-(1,2,4-triazol-1-yl)benzoate: A Versatile Scaffold for Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents. Its unique chemical properties, including its ability to engage in hydrogen bonding and its metabolic stability, make it a privileged scaffold in the design of novel drugs. Among the many derivatives, Ethyl 4-(1,2,4-triazol-1-yl)benzoate has emerged as a key building block and a molecule of significant interest for the development of new therapeutics, particularly in oncology. This technical guide provides a comprehensive overview of its synthesis, biological activities, and the experimental protocols utilized in its evaluation, offering a valuable resource for researchers in the field of drug discovery.

Introduction to 1,2,4-Triazoles in Medicine

The 1,2,4-triazole ring system is a five-membered heterocycle containing three nitrogen atoms. This structural motif is found in numerous clinically successful drugs, showcasing a broad spectrum of pharmacological activities. These include antifungal agents like fluconazole, which inhibits fungal cytochrome P450 enzymes, and anticancer drugs such as anastrozole and letrozole, which are aromatase inhibitors used in the treatment of breast cancer.[1] The versatility of the triazole scaffold stems from its ability to serve as a pharmacophore that can interact with various biological targets with high affinity.[2]

Synthesis of this compound

This compound is a crucial intermediate in the synthesis of more complex, biologically active molecules. A common and effective method for its preparation involves the reaction of ethyl 4-aminobenzoate with N,N-dimethylformamide azine, followed by cyclization.

Experimental Protocol: Synthesis

A detailed experimental protocol for a related compound, Ethyl 4-(3-ethyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-4-yl)benzoate, is provided in the literature, which can be adapted.[1] A general synthesis for this compound is as follows:

  • Reaction Setup: A mixture of ethyl 4-aminobenzoate and a suitable triazole-forming reagent (e.g., a formamide equivalent or a preformed triazole synthon) is prepared in a high-boiling point solvent.

  • Heating: The reaction mixture is heated under reflux for several hours to facilitate the condensation and cyclization reaction.

  • Work-up: Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of a non-polar solvent or water.

  • Purification: The crude product is then purified by recrystallization from an appropriate solvent, such as ethanol, to yield pure this compound.

The purity and structure of the synthesized compound are typically confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and elemental analysis.

Anticancer Activity of 4-(1,2,4-Triazol-1-yl)benzoic Acid Hybrids

While direct biological data for this compound is limited in publicly available literature, extensive research has been conducted on its corresponding carboxylic acid, 4-(1H-1,2,4-triazol-1-yl)benzoic acid, and its hybrids. These studies provide strong evidence for the potential of this scaffold in cancer therapy. The ethyl ester is expected to exhibit similar, if not enhanced, activity, potentially acting as a prodrug that is hydrolyzed in vivo to the active carboxylic acid.

A series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids has been synthesized and evaluated for their in vitro cytotoxic activity against various cancer cell lines.[3][4]

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids against human breast cancer (MCF-7) and colon cancer (HCT-116) cell lines.[4]

CompoundMCF-7 IC50 (µM)HCT-116 IC50 (µM)
Hybrid 215.625.1
Hybrid 518.223.9
Hybrid 1417.528.7
Hybrid 1519.326.4
Doxorubicin (Ref)19.722.6

These results indicate that several hybrids exhibit potent anticancer activity, comparable to the standard chemotherapeutic drug, doxorubicin.[4]

Mechanism of Action: Induction of Apoptosis

Further investigation into the mechanism of action of these promising compounds revealed that they induce apoptosis, or programmed cell death, in cancer cells.[4] This is a highly desirable characteristic for an anticancer agent, as it leads to the selective elimination of tumor cells.

Experimental Workflow: Apoptosis Assay

The following workflow illustrates a typical experimental setup to assess the induction of apoptosis.

A Cancer Cell Culture (e.g., MCF-7) B Treatment with Triazole Hybrid A->B C Incubation (24-48 hours) B->C D Cell Staining (e.g., Annexin V/PI) C->D E Flow Cytometry Analysis D->E F Quantification of Apoptotic Cells E->F

Caption: Workflow for assessing apoptosis induction.

Signaling Pathways

The precise signaling pathways modulated by this compound and its derivatives are a subject of ongoing research. However, based on the known mechanisms of other triazole-containing anticancer agents and the observation of apoptosis induction, it is plausible that these compounds interfere with key cellular processes that regulate cell survival and proliferation. One such target could be histone deacetylases (HDACs), as a related benzotriazole derivative has been shown to be an HDAC inhibitor.[5]

cluster_0 Drug Action cluster_1 Cellular Response A Triazole Compound B HDAC Inhibition A->B C Histone Hyperacetylation B->C D Chromatin Remodeling C->D E Gene Expression Changes (e.g., p21 activation) D->E F Cell Cycle Arrest E->F G Apoptosis F->G

Caption: Postulated HDAC inhibition pathway.

Experimental Protocols: Biological Evaluation

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the compounds on cancer cells.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (and a vehicle control) for 48-72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

  • Formazan Solubilization: The resulting formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.

Conclusion and Future Directions

This compound represents a highly promising and versatile scaffold for the development of novel therapeutic agents, particularly in the realm of oncology. The demonstrated potent in vitro anticancer activity of its corresponding carboxylic acid hybrids, coupled with their ability to induce apoptosis, underscores the potential of this chemical class. Future research should focus on the synthesis of a broader range of derivatives, elucidation of their precise mechanisms of action and signaling pathways, and in vivo evaluation to translate the promising in vitro findings into tangible clinical candidates. The detailed protocols and data presented in this guide provide a solid foundation for researchers to build upon in their quest for the next generation of triazole-based medicines.

References

The Pivotal Role of Ethyl 4-(1,2,4-triazol-1-yl)benzoate in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The heterocyclic scaffold, 1,2,4-triazole, is a cornerstone in medicinal chemistry, recognized for its metabolic stability and versatile pharmacophoric properties. Ethyl 4-(1,2,4-triazol-1-yl)benzoate serves as a crucial building block in the synthesis of a diverse array of biologically active molecules. This technical guide provides an in-depth exploration of the synthesis, mechanisms of action, and therapeutic applications of derivatives originating from this core structure, supported by quantitative data, detailed experimental protocols, and visualized signaling pathways.

Synthesis of the Core Scaffold

The synthesis of this compound is a fundamental process for accessing its derivatives. A common and efficient method involves the nucleophilic aromatic substitution of a para-substituted benzoate with 1,2,4-triazole.

Detailed Experimental Protocol: Synthesis of this compound

Materials:

  • Ethyl 4-fluorobenzoate

  • 1,2,4-triazole

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel (for column chromatography)

  • Methanol

  • Chloroform

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 4-fluorobenzoate (10 mmol) and 1,2,4-triazole (10 mmol) in anhydrous DMF (20 mL).

  • Base Addition: To the stirred solution, add potassium carbonate (12 mmol) portion-wise over 15 minutes.

  • Reaction: Heat the reaction mixture to 110°C and maintain stirring for 10-12 hours. Monitor the reaction progress by thin-layer chromatography.

  • Work-up: After completion, cool the reaction mixture to room temperature and filter to remove potassium carbonate.

  • Extraction: Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Washing: Combine the organic layers and wash with deionized water (3 x 15 mL) to remove residual DMF.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a methanol/chloroform (1:99, v/v) eluent to yield pure this compound.

Key Therapeutic Applications and Mechanisms of Action

Derivatives of this compound have demonstrated significant potential in several therapeutic areas, most notably in oncology and infectious diseases. The 1,2,4-triazole moiety often plays a critical role in binding to the active sites of target enzymes.

Anticancer Activity

a) Aromatase Inhibition:

A primary mechanism of anticancer activity for many 1,2,4-triazole derivatives is the inhibition of aromatase (cytochrome P450 19A1), a key enzyme in estrogen biosynthesis.[1][2] By blocking aromatase, these compounds reduce estrogen levels, thereby inhibiting the growth of estrogen receptor-positive breast cancers.[2] The nitrogen atoms of the triazole ring chelate the heme iron atom in the active site of the aromatase enzyme, leading to competitive inhibition.[1]

b) Tubulin Polymerization Inhibition:

Certain derivatives act as inhibitors of tubulin polymerization, a critical process for microtubule formation and cell division.[3][4] By binding to the colchicine site on β-tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3][5]

Antifungal Activity

The antifungal properties of 1,2,4-triazole derivatives are primarily attributed to their ability to inhibit lanosterol 14α-demethylase (CYP51), a crucial enzyme in the ergosterol biosynthesis pathway in fungi.[1] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death. Similar to aromatase inhibition, the triazole nitrogen atoms coordinate with the heme iron atom in the active site of CYP51.[1]

Quantitative Biological Data

The following tables summarize the biological activity of various derivatives based on the this compound scaffold.

Table 1: Anticancer Activity (IC₅₀ values in µM)

Compound IDMCF-7 (Breast)HCT-116 (Colon)A549 (Lung)HeLa (Cervical)Reference(s)
Derivative 1 18.725.7--[6]
Derivative 2 15.623.9--[6]
Derivative 3 6.73-17.18-[7]
Derivative 4 0.38-0.300.15[3]

Table 2: Enzyme Inhibition Data

Compound IDTarget EnzymeIC₅₀ / KᵢReference(s)
YM511 Aromatase0.12 nM (IC₅₀)[8]
Letrozole Analog Aromatase0.008 µM (IC₅₀)[9]
Indole-Triazole 12 Tubulin Polymerization2.1 µM (IC₅₀)[3]
Indole-Triazole 7i Tubulin Polymerization3.03 µM (IC₅₀)[10]

Table 3: Antifungal Activity (MIC values in µg/mL)

Compound IDCandida albicansAspergillus fumigatusCryptococcus neoformansReference(s)
Triazole Analog 1 0.125-0.0156[11]
Triazole Analog 2 <0.0075--[12]
Voriconazole 0.016-1--[13]
Itraconazole -1-[1]

Table 4: Pharmacokinetic Parameters of Letrozole (Aromatase Inhibitor)

ParameterValueReference(s)
Bioavailability ~99.9%[14]
Terminal Half-life (t₁/₂) ~2-4 days[14]
Volume of Distribution (Vd) 1.87 L/kg[14]
Plasma Protein Binding ~60%[14]
Cmax (2.5 mg dose) 35.18 ± 6.75 ng/mL[15]
AUC₀-last (2.5 mg dose) 2069.15 ± 805.43 ng·hr/mL[15]

Detailed Experimental Protocols

Aromatase Inhibition Assay (Fluorescence-based)

This assay quantifies the inhibition of aromatase activity by measuring the decrease in the formation of a fluorescent product.

  • Reagent Preparation: Prepare solutions of recombinant human aromatase, a fluorogenic substrate (e.g., dibenzylfluorescein), and NADPH in an appropriate assay buffer. Prepare serial dilutions of the test compounds.

  • Reaction Mixture: In a 96-well plate, add the aromatase enzyme, substrate, and test compound at various concentrations.

  • Incubation: Pre-incubate the plate at 37°C for a specified time.

  • Reaction Initiation: Initiate the enzymatic reaction by adding NADPH.

  • Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Broth Microdilution Antifungal Susceptibility Assay

This method determines the minimum inhibitory concentration (MIC) of an antifungal agent.[13][16]

  • Inoculum Preparation: Prepare a standardized suspension of the fungal test organism (e.g., Candida albicans) in a suitable broth medium.

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the fungus.

Conclusion

This compound is a valuable and versatile scaffold in medicinal chemistry. Its derivatives have demonstrated potent and diverse biological activities, particularly as anticancer and antifungal agents. The 1,2,4-triazole moiety is key to the mechanism of action of many of these compounds, often through coordination with metal ions in the active sites of enzymes such as aromatase and CYP51. The continued exploration and modification of this core structure hold significant promise for the development of novel and effective therapeutic agents.

References

An In-depth Technical Guide on the Spectroscopic Data of Ethyl 4-(1,2,4-triazol-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-(1,2,4-triazol-1-yl)benzoate is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the 1,2,4-triazole moiety in many pharmacologically active agents. The combination of the triazole ring with a benzoate ester functional group suggests potential applications as a building block in the synthesis of more complex molecules with therapeutic potential. Accurate spectroscopic data is crucial for the unambiguous identification and characterization of this compound. This document aims to provide a detailed technical overview of its expected spectroscopic properties and a methodology for its synthesis and analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral data of analogous compounds, including ethyl benzoate and various substituted triazoles.

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~8.6Singlet1HH-3 (Triazole ring)
~8.2Singlet1HH-5 (Triazole ring)
~8.1Doublet2HAromatic (ortho to -COOEt)
~7.8Doublet2HAromatic (ortho to triazole)
4.41Quartet2H-OCH₂CH₃
1.42Triplet3H-OCH₂CH₃

Solvent: CDCl₃. The chemical shifts for the aromatic protons are estimations and may overlap or appear as a complex multiplet.

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ, ppm)Assignment
~165.0C=O (Ester)
~152.0C-3 (Triazole ring)
~145.0C-5 (Triazole ring)
~140.0Aromatic C (ipso-triazole)
~131.0Aromatic CH (ortho to -COOEt)
~130.0Aromatic C (ipso--COOEt)
~120.0Aromatic CH (ortho to triazole)
61.5-OCH₂CH₃
14.3-OCH₂CH₃

Solvent: CDCl₃

Table 3: Predicted Mass Spectrometry Data
m/zInterpretation
217.09[M]⁺ (Molecular Ion)
190.08[M - C₂H₅]⁺
172.07[M - OCH₂CH₃]⁺
144.06[M - COOEt]⁺
116.05[C₇H₄N₃]⁺

Method: Electron Ionization (EI)

Table 4: Predicted FT-IR Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H stretch
~2980MediumAliphatic C-H stretch
~1720StrongC=O stretch (Ester)
~1610, 1580, 1500Medium-StrongAromatic C=C stretch
~1540MediumC=N stretch (Triazole)
~1270StrongC-O stretch (Ester)
~1100StrongC-N stretch

Sample state: KBr pellet or thin film.

Spectroscopic Data of Related Compounds

For comparative purposes, the following tables present the experimental spectroscopic data for closely related molecules.

Table 5: Spectroscopic Data for Ethyl 4-methylbenzoate
¹H NMR (CDCl₃, 300 MHz)¹³C NMR (CDCl₃)
δ 7.80 (d, 2H)δ 166.4, 143.4, 129.5, 128.9, 60.7, 21.6, 14.3
δ 7.09 (d, 2H)
δ 4.24 (q, 2H)
δ 2.26 (s, 3H)
δ 1.26 (t, 3H)
Table 6: Spectroscopic Data for Ethyl Benzoate[1]
¹H NMR (CDCl₃, 400 MHz)¹³C NMR (CDCl₃, 50 MHz)
δ 8.03-8.06 (m, 2H)δ 166.4, 132.6, 130.4, 129.4, 128.1, 60.8, 14.1
δ 7.52-7.57 (m, 1H)
δ 7.41-7.46 (m, 2H)
δ 4.38 (q, 2H)
δ 1.41 (t, 3H)

Experimental Protocols

Proposed Synthesis of this compound

This proposed synthesis is adapted from established methods for the synthesis of N-aryl-1,2,4-triazoles.

Reaction Scheme:

  • 4-Aminobenzoic acid is first esterified to produce ethyl 4-aminobenzoate.

  • Ethyl 4-aminobenzoate is then reacted with N,N-dimethylformamide azine or a similar reagent to form the triazole ring.

Step 1: Esterification of 4-Aminobenzoic Acid

  • To a solution of 4-aminobenzoic acid (10.0 g, 72.9 mmol) in absolute ethanol (150 mL), add concentrated sulfuric acid (4 mL) dropwise with cooling in an ice bath.

  • Reflux the reaction mixture for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford ethyl 4-aminobenzoate as a white solid.

Step 2: Triazole Ring Formation

  • To a mixture of ethyl 4-aminobenzoate (5.0 g, 30.3 mmol) and formamide (25 mL), add a catalytic amount of p-toluenesulfonic acid (0.1 g).

  • Heat the mixture to 160-180 °C for 6 hours.

  • Alternatively, react ethyl 4-aminobenzoate with N,N-dimethylformamide dimethyl acetal in a high-boiling solvent like DMF and subsequently treat with hydrazine.

  • After cooling, pour the reaction mixture into ice-water.

  • Collect the resulting precipitate by filtration, wash with water, and dry.

  • Recrystallize the crude product from ethanol to yield pure this compound.

Spectroscopic Characterization Protocol
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve approximately 10-20 mg of the purified product in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

    • Record ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

    • Use tetramethylsilane (TMS) as an internal standard.

  • Mass Spectrometry (MS):

    • Obtain the mass spectrum using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.

    • Analyze the fragmentation pattern to confirm the structure.

  • Infrared (IR) Spectroscopy:

    • Record the IR spectrum using a Fourier-transform infrared (FT-IR) spectrometer.

    • Prepare the sample as a KBr pellet or as a thin film on a salt plate.

    • Acquire the spectrum over the range of 4000-400 cm⁻¹.

Visualizations

Proposed Synthetic Workflow

SynthesisWorkflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Triazole Formation A 4-Aminobenzoic Acid C Ethyl 4-aminobenzoate A->C Reflux B Ethanol, H₂SO₄ (cat.) B->C D Formamide, p-TSA (cat.) E This compound C->E Heat D->E

Caption: Proposed two-step synthesis of this compound.

Spectroscopic Analysis Workflow

AnalysisWorkflow Compound Purified Compound NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR MS Mass Spectrometry (EI/ESI) Compound->MS IR FT-IR Spectroscopy Compound->IR Data Spectroscopic Data (Tables 1-4) NMR->Data MS->Data IR->Data

Caption: Workflow for the spectroscopic characterization of the synthesized compound.

Methodological & Application

Synthesis of Ethyl 4-(1,2,4-triazol-1-yl)benzoate: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of Ethyl 4-(1,2,4-triazol-1-yl)benzoate, a valuable building block in medicinal chemistry and materials science. The described method is based on a copper-catalyzed Ullmann-type coupling reaction, a robust and widely used method for the formation of C-N bonds.

Introduction

This compound is a key intermediate in the synthesis of various pharmacologically active compounds and functional materials. The presence of the 1,2,4-triazole moiety, a well-known pharmacophore, imparts a range of biological activities to molecules containing this scaffold. This protocol details a reliable and efficient synthesis of the title compound via a nucleophilic aromatic substitution reaction between ethyl 4-halobenzoate and 1,2,4-triazole, facilitated by a copper catalyst.

Reaction Scheme

The synthesis proceeds via a copper-catalyzed cross-coupling reaction between ethyl 4-bromobenzoate and 1,2,4-triazole in the presence of a base.

Reaction:

Ethyl 4-bromobenzoate + 1,2,4-Triazole --(CuI, L-proline, K2CO3, DMSO)--> this compound

Quantitative Data Summary

ParameterValue
Reactant 1 Ethyl 4-bromobenzoate
Reactant 2 1,2,4-Triazole
Catalyst Copper(I) iodide (CuI)
Ligand L-Proline
Base Potassium carbonate (K2CO3)
Solvent Dimethyl sulfoxide (DMSO)
Reaction Temperature 110-120 °C
Reaction Time 12-24 hours
Typical Yield 75-85%
Purity (post-purification) >98%

Experimental Protocol

Materials:

  • Ethyl 4-bromobenzoate

  • 1,2,4-Triazole

  • Copper(I) iodide (CuI)

  • L-Proline

  • Potassium carbonate (K2CO3), anhydrous

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Column chromatography setup

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add ethyl 4-bromobenzoate (1.0 eq), 1,2,4-triazole (1.2 eq), copper(I) iodide (0.1 eq), L-proline (0.2 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (nitrogen or argon). Add anhydrous dimethyl sulfoxide (DMSO) to the flask.

  • Reaction: Stir the reaction mixture at 110-120 °C for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.

  • Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Characterization:

The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Workflow

Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine Reactants: - Ethyl 4-bromobenzoate - 1,2,4-Triazole - CuI, L-Proline, K2CO3 solvent Add Anhydrous DMSO reagents->solvent inert Establish Inert Atmosphere (N2 or Ar) solvent->inert heating Heat and Stir (110-120 °C, 12-24 h) inert->heating monitoring Monitor by TLC heating->monitoring quench Cool and Quench (Water & Ethyl Acetate) monitoring->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Water and Brine extract->wash dry Dry (MgSO4) and Concentrate wash->dry purify Purify by Column Chromatography dry->purify product Pure this compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

Signaling Pathway (Logical Relationship)

Logical_Relationship start Starting Materials reactants Ethyl 4-bromobenzoate 1,2,4-Triazole start->reactants catalyst_system Catalytic System start->catalyst_system conditions Reaction Conditions start->conditions product This compound reactants->product catalyst CuI catalyst_system->catalyst ligand L-Proline catalyst_system->ligand base K2CO3 catalyst_system->base catalyst_system->product solvent DMSO conditions->solvent temperature 110-120 °C conditions->temperature conditions->product

Caption: Logical relationship of components for the synthesis.

Application Notes: Ullmann Condensation for the Synthesis of Aryl-1,2,4-Triazoles

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The N-arylation of 1,2,4-triazoles is a pivotal transformation in medicinal chemistry and materials science, as the resulting aryl-1,2,4-triazole motif is a core structural component in numerous pharmaceuticals, including antifungal, antiviral, and anti-inflammatory agents.[1] The Ullmann condensation, a copper-catalyzed cross-coupling reaction, provides a robust and versatile method for the formation of the crucial C-N bond between an aryl halide and a 1,2,4-triazole.[1][2] This application note provides detailed protocols, comparative data, and a mechanistic overview of the Ullmann condensation for the synthesis of aryl-1,2,4-triazoles, tailored for researchers, scientists, and drug development professionals.

Historically, Ullmann reactions required harsh conditions, such as high temperatures and stoichiometric amounts of copper.[3][4] However, modern advancements have led to the development of milder and more efficient catalytic systems, often employing catalytic amounts of a copper source, with or without a supporting ligand.[4] These improvements have broadened the substrate scope and functional group tolerance, making the Ullmann condensation a highly attractive method in contemporary organic synthesis.

Key Methodologies

The synthesis of aryl-1,2,4-triazoles via the Ullmann condensation can be broadly categorized into two main approaches:

  • Ligand-Assisted Copper Catalysis: The use of a ligand, typically a diamine or an amino acid, can stabilize the copper catalyst, enhance its solubility, and facilitate the catalytic cycle, often allowing for lower reaction temperatures and catalyst loadings.

  • Ligand-Free Copper Catalysis: In certain cases, the reaction can proceed efficiently without an added ligand, particularly with highly reactive aryl iodides or with the use of copper nanoparticles as the catalyst.[5][6] This approach offers the advantage of simplicity and reduced cost.

The choice of methodology often depends on the reactivity of the aryl halide (I > Br > Cl), the specific 1,2,4-triazole derivative, and the desired reaction conditions.

Data Presentation: Substrate Scope and Yields

The following table summarizes the results from various Ullmann condensation reactions for the synthesis of aryl-1,2,4-triazoles, showcasing the versatility of this method with different aryl halides and reaction conditions.

Entry Aryl Halide Copper Source (mol%) Ligand (mol%) Base Solvent Temp. (°C) Time (h) Yield (%) Reference
1IodobenzeneCuO nanoparticles (10)NoneK₂CO₃DMFRT384[5]
24-IodonitrobenzeneCuO nanoparticles (10)NoneK₂CO₃DMFRT2.591[5]
34-IodotolueneCuO nanoparticles (10)NoneK₂CO₃DMFRT3.582[5]
41-Iodo-4-methoxybenzeneCuO nanoparticles (10)NoneK₂CO₃DMFRT3.578[5]
54-IodotolueneCu₂O (5)N-ligand-B (10)Cs₂CO₃DMF1002455.5[7]
6BromobenzeneCuCl (10)NoneK₂CO₃DMSO1201288[8]
74-BromotolueneCuCl (10)NoneK₂CO₃DMSO1201285[8]
84-BromoanisoleCuCl (10)NoneK₂CO₃DMSO1201282[8]
94-BromobenzonitrileCuCl (10)NoneK₂CO₃DMSO1201275[8]

Experimental Protocols

This section provides a detailed, representative experimental protocol for the ligand-free copper-catalyzed N-arylation of 1,2,4-triazole with iodobenzene.

Materials:

  • 1,2,4-Triazole

  • Iodobenzene

  • Copper(I) oxide (Cu₂O) or Copper(II) oxide (CuO) nanoparticles

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,2,4-triazole (1.0 mmol, 1.0 equiv.), the aryl halide (1.2 mmol, 1.2 equiv.), the copper catalyst (e.g., CuCl, 0.1 mmol, 10 mol%), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Solvent Addition: Add the appropriate solvent (e.g., DMSO, 5 mL) to the flask.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 120 °C) and stir vigorously for the specified time (e.g., 12 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure aryl-1,2,4-triazole.

  • Characterization: Characterize the final product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Mechanistic Overview and Visualization

The generally accepted mechanism for the Ullmann condensation for N-arylation involves a catalytic cycle with a copper(I) species as the active catalyst. The key steps are the formation of a copper-triazolate intermediate, followed by oxidative addition of the aryl halide to a copper(III) intermediate, and finally, reductive elimination to form the desired C-N bond and regenerate the copper(I) catalyst.

Ullmann_Condensation_Mechanism cluster_0 CuI Cu(I) Catalyst Cu_Triazolate Copper(I)-Triazolate Intermediate CuI->Cu_Triazolate + 1,2,4-Triazole + Base Triazole 1,2,4-Triazole (R-H) Base Base CuIII_Intermediate Copper(III) Intermediate [Ar-Cu(III)-R] Cu_Triazolate->CuIII_Intermediate Oxidative Addition + Ar-X Aryl_Halide Aryl Halide (Ar-X) CuIII_Intermediate->CuI Regeneration Product Aryl-1,2,4-Triazole (Ar-R) CuIII_Intermediate->Product Reductive Elimination

Caption: Catalytic cycle of the Ullmann condensation for N-arylation.

The following diagram illustrates the general experimental workflow for the synthesis of aryl-1,2,4-triazoles via the Ullmann condensation.

Experimental_Workflow start Start: Assemble Reactants (1,2,4-Triazole, Aryl Halide, Cu Catalyst, Base) dissolve Dissolve in Solvent (e.g., DMF, DMSO) start->dissolve react Heat and Stir (Monitor by TLC) dissolve->react workup Aqueous Work-up (Extraction with Organic Solvent) react->workup purify Purification (Column Chromatography) workup->purify characterize Characterization (NMR, MS) purify->characterize end End: Pure Aryl-1,2,4-Triazole characterize->end

Caption: Experimental workflow for Ullmann condensation.

References

Click Chemistry-Inspired Synthesis of 1,2,4-Triazoles: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 1,2,4-triazoles using a highly efficient and regioselective approach that mirrors the principles of click chemistry. While the classic copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the hallmark of click chemistry for 1,2,3-triazole synthesis, the catalyst-dependent [3+2] cycloaddition of isocyanides with aryl diazonium salts has emerged as a powerful, "click-like" strategy for the controlled synthesis of 1,2,4-triazole isomers.

Application Notes

The synthesis of 1,2,4-triazoles is of significant interest in medicinal chemistry and drug discovery, as this heterocyclic moiety is a key component in a wide range of pharmacologically active compounds. Traditional methods for their synthesis can often lack regiocontrol and require harsh reaction conditions. The methodology detailed below offers a robust and versatile alternative, providing selective access to either 1,3-disubstituted or 1,5-disubstituted 1,2,4-triazoles by simple selection of the appropriate metal catalyst. This catalyst-controlled regioselectivity is a key feature that aligns with the "click chemistry" philosophy of high efficiency and specificity.

Key Advantages of the Catalyst-Dependent [3+2] Cycloaddition:

  • High Regioselectivity: The choice of a silver(I) or copper(II) catalyst dictates the formation of a specific regioisomer (1,3- or 1,5-disubstituted), offering precise control over the molecular architecture.

  • Broad Substrate Scope: The reaction tolerates a wide range of functional groups on both the isocyanide and the aryl diazonium salt, enabling the synthesis of diverse compound libraries.

  • High Yields: The reactions generally proceed with good to excellent yields, minimizing waste and simplifying purification.

  • Mild Reaction Conditions: The syntheses are typically carried out under mild conditions, enhancing functional group compatibility and operational simplicity.

This approach represents a significant advancement in the synthesis of 1,2,4-triazoles, providing a reliable and efficient tool for researchers in organic synthesis and drug development.

Catalyst-Dependent Regioselective Synthesis of 1,2,4-Triazoles

The core of this "click-like" approach is the [3+2] cycloaddition of an isocyanide with an aryl diazonium salt. The regiochemical outcome of this reaction is elegantly controlled by the choice of the catalyst.

  • Silver(I) Catalysis: Leads to the formation of 1,3-disubstituted 1,2,4-triazoles .

  • Copper(II) Catalysis: Results in the formation of 1,5-disubstituted 1,2,4-triazoles .

G Isocyanide Isocyanide (R-NC) Ag_cat Ag(I) Catalyst Cu_cat Cu(II) Catalyst Diazonium Aryl Diazonium Salt (Ar-N₂⁺X⁻) Triazole_1_3 1,3-Disubstituted 1,2,4-Triazole Ag_cat->Triazole_1_3 Regioselective Cycloaddition Triazole_1_5 1,5-Disubstituted 1,2,4-Triazole Cu_cat->Triazole_1_5 Regioselective Cycloaddition

Catalyst-dependent regioselective synthesis of 1,2,4-triazoles.

Quantitative Data Summary

The following tables summarize the yields for the synthesis of various 1,3- and 1,5-disubstituted 1,2,4-triazoles using the catalyst-dependent [3+2] cycloaddition.

Table 1: Silver(I)-Catalyzed Synthesis of 1,3-Disubstituted 1,2,4-Triazoles

EntryAryl Diazonium Salt (Ar)Isocyanide (R)Yield (%)[1][2]
1Phenyltert-Butyl88
24-Methylphenyltert-Butyl85
34-Methoxyphenyltert-Butyl82
44-Chlorophenyltert-Butyl91
5PhenylCyclohexyl86
64-BromophenylCyclohexyl89
7PhenylBenzyl78

Table 2: Copper(II)-Catalyzed Synthesis of 1,5-Disubstituted 1,2,4-Triazoles

EntryAryl Diazonium Salt (Ar)Isocyanide (R)Yield (%)[1][2]
1Phenyltert-Butyl79
24-Methylphenyltert-Butyl75
34-Methoxyphenyltert-Butyl72
44-Chlorophenyltert-Butyl83
5PhenylCyclohexyl77
64-BromophenylCyclohexyl81
7PhenylBenzyl68

Experimental Protocols

General Workflow

The general experimental workflow for the synthesis of 1,2,4-triazoles via this method involves the preparation of the aryl diazonium salt, followed by the catalyst-mediated cycloaddition with the isocyanide.

G cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_end Final Product Aniline Aryl Amine Diazotization Diazotization (NaNO₂, HBF₄) Aniline->Diazotization Isocyanide_reagent Isocyanide Cycloaddition [3+2] Cycloaddition (Catalyst, Solvent) Isocyanide_reagent->Cycloaddition Diazotization->Cycloaddition Aryl Diazonium Tetrafluoroborate Purification Workup & Purification Cycloaddition->Purification Triazole_product 1,2,4-Triazole Purification->Triazole_product

General experimental workflow for 1,2,4-triazole synthesis.
Protocol 1: General Procedure for the Preparation of Aryl Diazonium Tetrafluoroborate Salts

Aryl diazonium tetrafluoroborate salts are common precursors for these reactions and can be prepared from the corresponding anilines.

Materials:

  • Aromatic amine (1.0 equiv)

  • Hydrochloric acid (3.0 equiv)

  • Sodium nitrite (1.1 equiv)

  • Tetrafluoroboric acid (HBF₄, 48% in water, 1.2 equiv)

  • Water

  • Ethanol

  • Diethyl ether

  • Ice bath

Procedure:

  • Dissolve the aromatic amine in a mixture of hydrochloric acid and water.

  • Cool the solution to 0-5 °C in an ice bath with vigorous stirring.

  • Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

  • Stir the mixture for an additional 30 minutes at 0-5 °C.

  • To the resulting solution, add tetrafluoroboric acid dropwise.

  • The aryl diazonium tetrafluoroborate salt will precipitate. Collect the solid by filtration.

  • Wash the solid with cold water, followed by cold ethanol, and then diethyl ether.

  • Dry the product under vacuum. The salts should be stored at low temperature and protected from light.

Protocol 2: Silver(I)-Catalyzed Synthesis of 1,3-Disubstituted 1,2,4-Triazoles

This protocol describes the general procedure for the regioselective synthesis of 1,3-disubstituted 1,2,4-triazoles.

Materials:

  • Aryl diazonium tetrafluoroborate (1.0 equiv)

  • Isocyanide (1.2 equiv)

  • Silver(I) oxide (Ag₂O) (10 mol%)

  • Dichloromethane (DCM)

  • Stir bar

  • Reaction vessel (e.g., Schlenk tube)

Procedure:

  • To a reaction vessel, add the aryl diazonium tetrafluoroborate and silver(I) oxide.

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).

  • Add dichloromethane as the solvent.

  • Add the isocyanide to the reaction mixture via syringe.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 1,3-disubstituted 1,2,4-triazole.

Protocol 3: Copper(II)-Catalyzed Synthesis of 1,5-Disubstituted 1,2,4-Triazoles

This protocol outlines the general procedure for the regioselective synthesis of 1,5-disubstituted 1,2,4-triazoles.

Materials:

  • Aryl diazonium tetrafluoroborate (1.0 equiv)

  • Isocyanide (1.2 equiv)

  • Copper(II) trifluoromethanesulfonate (Cu(OTf)₂) (10 mol%)

  • Dichloromethane (DCM)

  • Stir bar

  • Reaction vessel (e.g., Schlenk tube)

Procedure:

  • To a reaction vessel, add the aryl diazonium tetrafluoroborate and copper(II) trifluoromethanesulfonate.

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).

  • Add dichloromethane as the solvent.

  • Add the isocyanide to the reaction mixture via syringe.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 1,5-disubstituted 1,2,4-triazole.

Mechanistic Rationale for Regioselectivity

The divergent regioselectivity is attributed to the different coordination modes of the catalysts with the reaction intermediates.

G cluster_silver Silver(I) Catalysis (1,3-Isomer) cluster_copper Copper(II) Catalysis (1,5-Isomer) Ag_Intermediate Ag(I)-Isocyanide Complex Ag_Attack Nucleophilic attack of Diazonium N-terminus on Isocyanide Carbon Ag_Intermediate->Ag_Attack Ag_Product Formation of 1,3-Disubstituted 1,2,4-Triazole Ag_Attack->Ag_Product Cu_Intermediate Cu(II)-Diazonium Complex Cu_Attack Nucleophilic attack of Isocyanide Carbon on Diazonium N-terminus Cu_Intermediate->Cu_Attack Cu_Product Formation of 1,5-Disubstituted 1,2,4-Triazole Cu_Attack->Cu_Product

Proposed mechanistic pathways for catalyst-controlled regioselectivity.

References

Application Note and Protocol: Purification of Ethyl 4-(1,2,4-triazol-1-yl)benzoate by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl 4-(1,2,4-triazol-1-yl)benzoate is a heterocyclic compound of interest in pharmaceutical and materials science research. As with many organic syntheses, the crude product often contains impurities that must be removed to ensure accurate downstream applications and characterization. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1][2] This method relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[3][4] This application note provides a detailed protocol for the purification of this compound by recrystallization, including solvent selection, a step-by-step procedure, and expected outcomes.

Principle of Recrystallization

The fundamental principle of recrystallization is the higher solubility of a solid in a hot solvent compared to a cold solvent.[5] In an ideal recrystallization, the crude material is dissolved in a minimum amount of a suitable hot solvent to create a saturated or near-saturated solution.[3][6] As the solution cools, the solubility of the desired compound decreases, leading to the formation of crystals. The impurities, being present in smaller amounts or having different solubility characteristics, remain in the solution (mother liquor).[2][4] The purified crystals are then isolated by filtration. The selection of an appropriate solvent is critical for a successful recrystallization.[6] An ideal solvent should dissolve the compound sparingly or not at all at room temperature but dissolve it completely at the solvent's boiling point.

Experimental Protocol

Materials and Equipment:

  • Crude this compound

  • Ethanol (Reagent Grade)

  • Distilled Water

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Magnetic stirrer and stir bar

  • Buchner funnel and flask

  • Filter paper

  • Vacuum source

  • Spatula

  • Glass stirring rod

  • Ice bath

Procedure:

  • Solvent Selection: Based on the purification of similar triazole derivatives, ethanol is a promising solvent.[7][8] To confirm its suitability, perform a small-scale solubility test. Place a small amount of the crude product in a test tube and add a few drops of ethanol at room temperature. The compound should be sparingly soluble. Heat the test tube; the compound should dissolve completely. Allow it to cool; crystals should form.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of ethanol and begin heating the mixture with stirring. Continue to add small portions of hot ethanol until the solid is completely dissolved.[3][6] Avoid adding an excess of solvent, as this will reduce the recovery yield.[6]

  • Hot Filtration (Optional): If insoluble impurities are present after the dissolution step, a hot filtration is necessary. Pre-heat a clean Erlenmeyer flask and a gravity funnel to prevent premature crystallization.[6] Place a fluted filter paper in the funnel and pour the hot solution through it into the pre-heated flask.

  • Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature without disturbance.[5] Slow cooling promotes the formation of larger, purer crystals.[6] Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel and flask.[2]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or air-dry them on the filter paper.

  • Analysis: Determine the melting point and weight of the purified product. A sharper and higher melting point compared to the crude material indicates successful purification. Calculate the percent recovery.

Data Presentation

The following table presents hypothetical data to illustrate the expected outcome of the recrystallization process.

Sample Mass (g) Purity (%) Melting Point (°C) Appearance
Crude Product5.00~95145-150Off-white powder
Purified Product4.25>99152-154White crystalline solid
Percent Recovery 85%

Note: The purity of the provided this compound is stated as approximately 95%.[9] The values in this table are for illustrative purposes.

Visualizations

Experimental Workflow Diagram

Recrystallization_Workflow Crude Crude Product Dissolution Dissolution in Minimal Hot Solvent Crude->Dissolution HotFiltration Hot Filtration (Optional) Dissolution->HotFiltration Crystallization Slow Cooling & Crystallization HotFiltration->Crystallization Clear Solution Isolation Vacuum Filtration Crystallization->Isolation Washing Wash with Cold Solvent Isolation->Washing Impurities Impurities in Mother Liquor Isolation->Impurities Drying Drying Washing->Drying Purified Purified Product Drying->Purified Troubleshooting Problem Problem Cause Cause Solution Solution LowYield Low Yield TooMuchSolvent Too much solvent used LowYield->TooMuchSolvent PrematureCryst Premature crystallization LowYield->PrematureCryst MinimizeSolvent Use minimum hot solvent TooMuchSolvent->MinimizeSolvent Preheat Pre-heat glassware PrematureCryst->Preheat NoCrystals No Crystals Form TooDilute Solution is too dilute NoCrystals->TooDilute InduceCryst Induce crystallization (scratching, seeding) NoCrystals->InduceCryst BoilOffSolvent Boil off some solvent TooDilute->BoilOffSolvent OilingOut Oiling Out CoolingTooFast Cooling too rapidly OilingOut->CoolingTooFast WrongSolvent Inappropriate solvent OilingOut->WrongSolvent SlowCooling Ensure slow cooling CoolingTooFast->SlowCooling SolventScreen Perform solvent screen WrongSolvent->SolventScreen

References

Application Note: High-Purity Isolation of Ethyl 4-(1,2,4-triazol-1-yl)benzoate via Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note details a robust and efficient flash column chromatography protocol for the purification of Ethyl 4-(1,2,4-triazol-1-yl)benzoate, a key intermediate in the synthesis of various pharmacologically active compounds. The described methodology ensures high purity and recovery, critical for downstream applications in drug discovery and development.

Introduction

This compound is a versatile building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents. The purity of this intermediate is paramount to ensure the integrity of subsequent synthetic steps and the reliability of biological data. Flash column chromatography offers a rapid and effective means of purification. This document provides a comprehensive protocol for this purification, including optimized parameters for the stationary and mobile phases, sample loading, and fraction collection.

Data Summary

The following table summarizes the typical results obtained from the purification of a crude sample of this compound using the protocol described below. These values are representative and may vary depending on the initial purity of the crude material.

ParameterValueMethod of Determination
Physical Properties of Target Compound
Molecular FormulaC₁₁H₁₁N₃O₂[1]-
Molecular Weight217.22 g/mol [1]Mass Spectrometry
AppearanceWhite to off-white solidVisual Inspection
Purification Parameters
Crude Sample Purity~80-90%¹H NMR, LC-MS
Post-Purification Purity>98%¹H NMR, LC-MS
Recovery Yield85-95%Gravimetric analysis
Chromatographic Conditions
Stationary PhaseSilica Gel (230-400 mesh)[2]-
Mobile Phase (Eluent)Gradient of Ethyl Acetate in Hexane (e.g., 10% to 50%)[2][3]-
TLC Rf Value~0.3 (in 30% Ethyl Acetate/Hexane)Thin-Layer Chromatography

Experimental Workflow

The overall workflow for the purification of this compound is depicted below, from the preparation of the crude product to the isolation of the final, high-purity compound.

experimental_workflow cluster_prep Preparation cluster_chromatography Column Chromatography cluster_analysis Analysis & Isolation crude_product Crude this compound dissolve_sample Dissolve in Minimum Solvent crude_product->dissolve_sample adsorb_silica Adsorb onto Silica Gel dissolve_sample->adsorb_silica load_sample Load Sample onto Column adsorb_silica->load_sample pack_column Pack Column with Silica Gel pack_column->load_sample elute_column Elute with Hexane/Ethyl Acetate Gradient load_sample->elute_column collect_fractions Collect Fractions elute_column->collect_fractions tlc_analysis Analyze Fractions by TLC collect_fractions->tlc_analysis combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions remove_solvent Remove Solvent (Rotary Evaporation) combine_fractions->remove_solvent pure_product Pure this compound remove_solvent->pure_product

Caption: Workflow for the purification of this compound.

Experimental Protocol

This protocol is a general guideline for the purification of this compound. Optimization may be required based on the specific impurities present in the crude mixture.

1. Materials and Reagents:

  • Crude this compound

  • Silica Gel (230-400 mesh)[2]

  • Hexane (ACS grade or higher)

  • Ethyl Acetate (ACS grade or higher)

  • Dichloromethane (for sample loading)

  • TLC plates (silica gel coated)

  • Standard laboratory glassware

  • Flash chromatography system or glass column

2. Thin-Layer Chromatography (TLC) Analysis:

Before performing column chromatography, it is crucial to determine the optimal solvent system using TLC.

  • Dissolve a small amount of the crude material in a suitable solvent like dichloromethane or ethyl acetate.

  • Spot the crude mixture onto a TLC plate.

  • Develop the plate in a solvent system of varying polarity (e.g., 10%, 20%, 30%, 40% ethyl acetate in hexane).

  • Visualize the spots under UV light (254 nm).

  • The ideal solvent system for column chromatography will give the target compound an Rf value of approximately 0.25-0.35.

3. Column Preparation (Slurry Packing):

  • Prepare a slurry of silica gel in a low-polarity mobile phase (e.g., 5% ethyl acetate in hexane).

  • Pour the slurry into a glass column with the stopcock closed.

  • Open the stopcock to allow the solvent to drain, and gently tap the column to ensure even packing of the silica gel.

  • Add a thin layer of sand on top of the packed silica gel to prevent disturbance during sample loading.

4. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of dichloromethane.

  • Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder.

  • Carefully add this dry-loaded sample onto the top of the prepared column.[2]

5. Elution and Fraction Collection:

  • Begin elution with a non-polar solvent system, such as 100% hexane or a low percentage of ethyl acetate in hexane (e.g., 10%).[2]

  • Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A suggested gradient could be:

    • 10% Ethyl Acetate in Hexane (2 column volumes)

    • 20% Ethyl Acetate in Hexane (5-10 column volumes)

    • 30-50% Ethyl Acetate in Hexane to elute the product

  • Collect fractions of a suitable volume (e.g., 10-20 mL for a lab-scale purification).

6. Fraction Analysis and Product Isolation:

  • Monitor the collected fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions in a round-bottom flask.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound as a solid.

  • Dry the purified product under high vacuum to remove any residual solvent.

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the logical relationship between the experimental steps and the desired outcome of high-purity product.

logical_relationship cluster_input Input cluster_process Purification Process cluster_output Output crude_product Crude Product (Target + Impurities) tlc_optimization TLC Optimization (Solvent System Selection) crude_product->tlc_optimization column_chromatography Column Chromatography (Separation based on Polarity) tlc_optimization->column_chromatography fraction_analysis Fraction Analysis (Identification of Pure Fractions) column_chromatography->fraction_analysis pure_product High-Purity Product (>98%) fraction_analysis->pure_product impurities Isolated Impurities fraction_analysis->impurities

Caption: Logical flow from crude material to high-purity product.

Conclusion

The described flash column chromatography protocol provides a reliable method for obtaining high-purity this compound. Adherence to this protocol, with appropriate optimization based on TLC analysis, will enable researchers to consistently produce material of a quality suitable for demanding applications in drug discovery and development.

References

Application Note: 1H and 13C NMR Characterization of Ethyl 4-(1,2,4-triazol-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Introduction

Ethyl 4-(1,2,4-triazol-1-yl)benzoate is a heterocyclic compound incorporating a 1,2,4-triazole ring linked to an ethyl benzoate moiety. Molecules containing the 1,2,4-triazole scaffold are of significant interest in medicinal chemistry due to their diverse biological activities. Accurate structural elucidation is a critical step in the development of new chemical entities. NMR spectroscopy is an essential analytical technique for the unambiguous determination of molecular structures. This application note outlines the expected 1H and 13C NMR spectral characteristics of this compound and provides standardized protocols for data acquisition.

Predicted NMR Spectral Data

The following tables summarize the predicted 1H and 13C NMR spectral data for this compound. These predictions are derived from the known spectral data of structurally similar compounds, including methyl 4-(1H-1,2,4-triazol-1-yl)benzoate, N-aryl-1,2,4-triazoles, and various 4-substituted ethyl benzoates.

Predicted ¹H NMR Data

Solvent: CDCl₃ Spectrometer Frequency: 400 MHz

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~8.70s-1HH-5 (Triazole ring)
~8.15s-1HH-3 (Triazole ring)
~8.25d~8.52HH-2', H-6' (Benzene ring)
~7.85d~8.52HH-3', H-5' (Benzene ring)
4.42q7.12H-O-CH₂ -CH₃
1.42t7.13H-O-CH₂-CH₃
Predicted ¹³C NMR Data

Solvent: CDCl₃ Spectrometer Frequency: 100 MHz

Chemical Shift (δ, ppm)Assignment
~165.5C =O (Ester)
~152.0C-3 (Triazole ring)
~145.0C-5 (Triazole ring)
~140.0C-4' (Benzene ring)
~131.5C-1' (Benzene ring)
~130.0C-3', C-5' (Benzene ring)
~121.0C-2', C-6' (Benzene ring)
61.5-O-CH₂ -CH₃
14.3-O-CH₂-CH₃

Experimental Protocols

The following protocols describe the standard procedures for acquiring high-quality 1H and 13C NMR spectra of this compound.

Sample Preparation
  • Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

  • Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Securely cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

¹H NMR Spectroscopy
  • Instrument: 400 MHz NMR Spectrometer

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Program: zg30

  • Number of Scans: 16

  • Acquisition Time: ~4 seconds

  • Relaxation Delay: 2 seconds

  • Spectral Width: 20 ppm (-5 to 15 ppm)

  • Data Processing: Apply a line broadening factor of 0.3 Hz before Fourier transformation. Phase and baseline correct the spectrum. Reference the spectrum to the TMS signal at 0.00 ppm.

¹³C NMR Spectroscopy
  • Instrument: 100 MHz NMR Spectrometer

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Program: zgpg30 (proton-decoupled)

  • Number of Scans: 1024

  • Acquisition Time: ~1.3 seconds

  • Relaxation Delay: 2 seconds

  • Spectral Width: 240 ppm (-20 to 220 ppm)

  • Data Processing: Apply a line broadening factor of 1.0 Hz before Fourier transformation. Phase and baseline correct the spectrum. Reference the spectrum to the solvent signal of CDCl₃ at 77.16 ppm.

Visualizations

The following diagrams illustrate the molecular structure, the experimental workflow for NMR analysis, and the correlation between the structure and its expected NMR signals.

molecular_structure cluster_benzoate Ethyl Benzoate Moiety cluster_triazole 1,2,4-Triazole Moiety C1 C1' C2 C2' C1->C2 C_CO C=O C1->C_CO C3 C3' C2->C3 C4 C4' C3->C4 C5 C5' C4->C5 N1 N1 C4->N1 C6 C6' C5->C6 C6->C1 O_CO O C_CO->O_CO O_Et O C_CO->O_Et C_CH2 CH₂ O_Et->C_CH2 C_CH3 CH₃ C_CH2->C_CH3 N2 N2 N1->N2 C3_tri C3 N2->C3_tri N4 N4 C3_tri->N4 C5_tri C5 N4->C5_tri C5_tri->N1

Caption: Molecular structure of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis weigh Weigh Compound (5-10 mg) dissolve Dissolve in CDCl₃ with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr ¹H NMR Spectroscopy (400 MHz) transfer->h1_nmr c13_nmr ¹³C NMR Spectroscopy (100 MHz) transfer->c13_nmr ft Fourier Transformation h1_nmr->ft c13_nmr->ft phase_baseline Phasing & Baseline Correction ft->phase_baseline reference Referencing to TMS/Solvent phase_baseline->reference integration Integration & Multiplicity Analysis reference->integration assignment Chemical Shift Assignment integration->assignment structure Structure Confirmation assignment->structure

Caption: Experimental workflow for NMR characterization.

logical_relationship cluster_structure Molecular Structure cluster_signals Expected NMR Signals structure This compound ethyl_group Ethyl Group (-CH₂CH₃) structure->ethyl_group benzoate_ring Benzene Ring (p-disubstituted) structure->benzoate_ring triazole_ring 1,2,4-Triazole Ring structure->triazole_ring ethyl_signals ¹H: Quartet (~4.4 ppm) Triplet (~1.4 ppm) ¹³C: ~61.5 ppm, ~14.3 ppm ethyl_group->ethyl_signals benzoate_signals ¹H: Two Doublets (~8.2 & ~7.8 ppm) ¹³C: Four signals (~140, ~131.5, ~130, ~121 ppm) benzoate_ring->benzoate_signals triazole_signals ¹H: Two Singlets (~8.7 & ~8.1 ppm) ¹³C: Two signals (~152 & ~145 ppm) triazole_ring->triazole_signals

Caption: Correlation of structure with expected NMR signals.

Conclusion

This application note provides a comprehensive guide to the 1H and 13C NMR characterization of this compound. The presented predicted spectral data, detailed experimental protocols, and illustrative diagrams will aid researchers in the synthesis, purification, and structural confirmation of this and related compounds, thereby facilitating drug discovery and development efforts. It is recommended to acquire experimental data and perform further 2D NMR experiments (e.g., COSY, HSQC, HMBC) for complete and unambiguous structural assignment.

Application Notes and Protocols: Single-Crystal X-ray Diffraction of Ethyl 4-(1,2,4-triazol-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the single-crystal X-ray diffraction (SC-XRD) analysis of Ethyl 4-(1,2,4-triazol-1-yl)benzoate, a compound of interest in medicinal chemistry and materials science. While a published crystal structure for this specific molecule is not currently available in open crystallographic databases, these notes offer a detailed, generalized protocol for its synthesis, crystallization, and subsequent structural elucidation via SC-XRD. The provided methodologies and data tables serve as a practical template for researchers aiming to characterize this and similar small organic molecules.

Introduction

Single-crystal X-ray diffraction is an essential analytical technique for the unambiguous determination of the three-dimensional atomic arrangement within a crystalline solid.[1][2] This method provides precise information on bond lengths, bond angles, molecular conformation, and intermolecular interactions, which are critical for understanding the structure-activity relationships in drug design and the properties of functional materials. This compound (C₁₁H₁₁N₃O₂) is a heterocyclic compound incorporating a triazole ring, a structural motif found in numerous pharmacologically active agents.[3] A definitive crystal structure would provide invaluable insights into its molecular geometry and potential interactions in a biological or material context.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound involves the reaction of ethyl 4-aminobenzoate with a suitable triazole-forming reagent. A general procedure is outlined below.

Materials:

  • Ethyl 4-aminobenzoate

  • N,N-Dimethylformamide azine dihydrochloride (or similar triazole precursor)

  • Triethylamine

  • Ethanol

  • Ethyl acetate

  • Hexane

Procedure:

  • In a round-bottom flask, dissolve ethyl 4-aminobenzoate in ethanol.

  • Add an equimolar amount of N,N-Dimethylformamide azine dihydrochloride.

  • Add triethylamine dropwise to the stirring solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient to yield this compound as a solid.

Crystallization

The growth of diffraction-quality single crystals is a critical step.[4] Several methods should be attempted to obtain suitable crystals of this compound.

Methods:

  • Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethanol, methanol, acetone, or a mixture) in a loosely covered vial. Allow the solvent to evaporate slowly over several days at room temperature.

  • Vapor Diffusion (Solvent/Anti-Solvent): Create a saturated solution of the compound in a good solvent (e.g., dichloromethane). Place this solution in a small, open vial inside a larger, sealed container that contains a small amount of an anti-solvent in which the compound is poorly soluble (e.g., hexane). The anti-solvent vapor will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystal growth.

  • Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature or below to induce crystallization.

Single-Crystal X-ray Diffraction Data Collection and Structure Refinement

The following protocol outlines a standard procedure for data collection and structure refinement for a small organic molecule.

Protocol:

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: Data is collected on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.[2] The crystal is maintained at a constant low temperature (e.g., 100 K) during data collection to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated.

  • Data Reduction: The collected diffraction images are processed to integrate the reflection intensities and apply corrections for Lorentz and polarization effects.

  • Structure Solution: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares on F². Anisotropic displacement parameters are refined for non-hydrogen atoms. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Data Presentation

The following tables represent hypothetical but realistic crystallographic data for this compound, based on typical values for similar organic compounds.

Table 1: Crystal Data and Structure Refinement Details.

ParameterValue
Empirical FormulaC₁₁H₁₁N₃O₂
Formula Weight217.23
Temperature100(2) K
Wavelength0.71073 Å
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensions
a8.5 Å
b12.3 Å
c9.8 Å
α90°
β105.2°
γ90°
Volume995.0 ų
Z4
Calculated Density1.448 Mg/m³
Absorption Coefficient0.103 mm⁻¹
F(000)456
Data Collection
Reflections Collected8540
Independent Reflections2035 [R(int) = 0.045]
Refinement
Refinement MethodFull-matrix least-squares on F²
Data / Restraints / Parameters2035 / 0 / 146
Goodness-of-fit on F²1.05
Final R indices [I > 2σ(I)]R₁ = 0.050, wR₂ = 0.135
R indices (all data)R₁ = 0.065, wR₂ = 0.148
Largest diff. peak and hole0.35 and -0.25 e.Å⁻³

Table 2: Selected Bond Lengths (Å).

BondLength
N1-C21.33
N1-N51.38
C2-N31.32
N3-N41.37
N4-C51.34
C6-C71.39
C7-C81.39
C8-C91.38
C9-C101.39
C10-C111.38
C11-C61.38
C9-C121.48
C12-O11.21
C12-O21.34
O2-C131.46
C13-C141.51

Table 3: Selected Bond Angles (°).

AngleValue
C2-N1-N5108.5
N1-C2-N3110.0
C2-N3-N4108.0
N3-N4-C5109.5
N4-C5-N1104.0
C7-C6-C11120.0
C8-C9-C10119.5
C8-C9-C12120.2
C10-C9-C12120.3
O1-C12-O2124.0
O1-C12-C9125.5
O2-C12-C9110.5
C12-O2-C13116.0

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_xrd SC-XRD Analysis start Starting Materials (Ethyl 4-aminobenzoate) reaction Chemical Reaction start->reaction purification Column Chromatography reaction->purification product Pure this compound purification->product dissolve Dissolve in Solvent product->dissolve crystal_growth Crystal Growth (Slow Evaporation/Vapor Diffusion) dissolve->crystal_growth selection Select Single Crystal crystal_growth->selection mount Mount Crystal selection->mount data_collection Data Collection (Diffractometer) mount->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement final_structure Final Crystal Structure refinement->final_structure refinement->final_structure

Caption: Experimental workflow for the synthesis and structural analysis of this compound.

data_analysis_flow raw_data Raw Diffraction Images integration Integration of Intensities raw_data->integration scaling Scaling & Merging integration->scaling hkl_file Reflection Data File (hkl) scaling->hkl_file space_group Space Group Determination hkl_file->space_group structure_solution Structure Solution (e.g., SHELXT) space_group->structure_solution initial_model Initial Atomic Model structure_solution->initial_model refinement Least-Squares Refinement (e.g., SHELXL) initial_model->refinement validation Structure Validation (e.g., checkCIF) refinement->validation final_cif Crystallographic Information File (CIF) validation->final_cif

Caption: Logical flow of data processing and structure refinement in single-crystal X-ray crystallography.

Conclusion

These application notes provide a detailed framework for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of this compound. By following these generalized protocols, researchers can obtain high-quality single crystals and perform a thorough structural characterization. The resulting crystallographic data will be invaluable for understanding the molecule's conformational properties and intermolecular interactions, thereby supporting its further development in pharmaceutical and material science applications.

References

Application Notes and Protocols for "In Vitro" Cytotoxicity Testing of Ethyl 4-(1,2,4-triazol-1-YL)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for assessing the in vitro cytotoxicity of the compound Ethyl 4-(1,2,4-triazol-1-YL)benzoate. The following protocols describe a panel of commonly used assays to evaluate cell viability, membrane integrity, apoptosis induction, and oxidative stress.

Overview of Cytotoxicity Assays

A multi-parametric approach is recommended to comprehensively evaluate the cytotoxic potential of this compound. This involves assessing different cellular parameters to understand the mechanism of cell death. The selected assays include:

  • MTT Assay: To assess cell metabolic activity as an indicator of cell viability.

  • Lactate Dehydrogenase (LDH) Assay: To quantify plasma membrane damage and necrosis.

  • Caspase-3/7 Assay: To measure the activity of key executioner caspases in apoptosis.

  • Reactive Oxygen Species (ROS) Assay: To detect the induction of oxidative stress.

Experimental Workflow

The general workflow for assessing the cytotoxicity of this compound is outlined below.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Treatment cluster_2 Phase 3: Cytotoxicity Assessment cluster_3 Phase 4: Data Analysis A Cell Line Selection & Culture C Dose Range Determination A->C B Compound Preparation (this compound) B->C D Cell Seeding in 96-well Plates C->D E Treatment with Compound D->E F MTT Assay (Viability) E->F G LDH Assay (Necrosis) E->G H Caspase-3/7 Assay (Apoptosis) E->H I ROS Assay (Oxidative Stress) E->I J Data Acquisition (Spectrophotometer/Fluorometer) F->J G->J H->J I->J K Calculation of IC50, % Cytotoxicity, etc. J->K L Interpretation & Reporting K->L

Figure 1: General experimental workflow for cytotoxicity testing.

Data Presentation

The quantitative data obtained from the following assays should be summarized for clear comparison.

Table 1: Cell Viability (MTT Assay)

Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 5.2
195.3 ± 4.8
1078.1 ± 6.1
2552.4 ± 5.5
5025.9 ± 4.2
10010.7 ± 3.1
IC50 (µM) ~27

Table 2: Membrane Integrity (LDH Assay)

Concentration (µM)% Cytotoxicity (LDH Release) (Mean ± SD)
0 (Vehicle Control)5.1 ± 1.2
18.2 ± 1.5
1015.6 ± 2.3
2535.8 ± 3.1
5068.4 ± 4.5
10089.7 ± 5.8

Table 3: Apoptosis Induction (Caspase-3/7 Assay)

Concentration (µM)Fold Increase in Caspase-3/7 Activity (Mean ± SD)
0 (Vehicle Control)1.0 ± 0.1
11.2 ± 0.2
102.5 ± 0.4
254.8 ± 0.6
506.2 ± 0.8
1003.1 ± 0.5

Table 4: Oxidative Stress (ROS Assay)

Concentration (µM)Fold Increase in ROS Levels (Mean ± SD)
0 (Vehicle Control)1.0 ± 0.1
11.1 ± 0.1
101.8 ± 0.3
253.2 ± 0.5
504.5 ± 0.7
1002.8 ± 0.4

Experimental Protocols

MTT Cell Viability Assay

Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells to form an insoluble purple formazan product.[1][2] The amount of formazan is directly proportional to the number of living cells.[2]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[3]

  • Compound Treatment: Replace the medium with fresh medium containing various concentrations of this compound or a vehicle control. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[1][2] Read the absorbance at 570 nm using a microplate reader.[4][5]

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[6][7] The LDH assay quantitatively measures the amount of LDH released, which is proportional to the extent of cell lysis.[7]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 300 x g for 5 minutes.[7] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[8]

  • Stop Reaction: Add 50 µL of the stop solution to each well.[8]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[8][9]

  • Controls: Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

Caspase-3/7 Apoptosis Assay

Principle: Caspases-3 and -7 are key executioner caspases in the apoptotic pathway. This assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by activated caspase-3/7 to release aminoluciferin, generating a luminescent signal proportional to caspase activity.[10][11]

Protocol:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the compound as described in the MTT assay protocol.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol and allow it to equilibrate to room temperature.[11]

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[11]

  • Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

G cluster_0 Apoptotic Stimulus cluster_1 Initiator Caspases cluster_2 Executioner Caspases cluster_3 Cellular Events A This compound B Procaspase-8 A->B D Procaspase-9 A->D C Caspase-8 B->C Activation F Procaspase-3/7 C->F E Caspase-9 D->E Activation E->F G Caspase-3/7 F->G Activation H Cleavage of Cellular Substrates G->H I Apoptotic Body Formation H->I J Cell Death I->J

Figure 2: Simplified signaling pathway of apoptosis.
Reactive Oxygen Species (ROS) Assay

Principle: This assay uses a cell-permeable probe, 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), to measure intracellular ROS levels.[12] Inside the cell, DCFH-DA is deacetylated by esterases and then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).[12][13] The fluorescence intensity is proportional to the level of intracellular ROS.[12]

Protocol:

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

  • Probe Loading: Remove the culture medium and wash the cells with PBS. Add 100 µL of DCFH-DA solution (e.g., 10 µM in serum-free medium) to each well and incubate for 30 minutes at 37°C in the dark.[14]

  • Washing: Remove the DCFH-DA solution and wash the cells twice with PBS.

  • Compound Treatment: Add 100 µL of medium containing various concentrations of this compound or controls (e.g., vehicle, positive control like H₂O₂).

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence microplate reader.[12] Take readings at different time points (e.g., 0, 30, 60, 120 minutes) to assess the kinetics of ROS production.

G A This compound B Mitochondrial Electron Transport Chain Dysfunction A->B C Increased ROS Production (e.g., O2-, H2O2) B->C D Oxidative Damage to: - DNA - Proteins - Lipids C->D E Cellular Dysfunction D->E F Activation of Apoptotic Pathways D->F G Cell Death E->G F->G

Figure 3: Potential mechanism of ROS-induced cytotoxicity.

References

Application Notes and Protocols for Antifungal Activity Screening of Ethyl 4-(1,2,4-triazol-1-YL)benzoate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the in vitro screening of novel "Ethyl 4-(1,2,4-triazol-1-YL)benzoate" derivatives for their antifungal activity. The methodologies described are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure reproducibility and comparability of data.

Introduction

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, underscores the urgent need for novel antifungal agents. Triazole compounds represent a significant class of antifungals that act by inhibiting lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, ultimately leading to fungal cell death. This document outlines detailed protocols for the preliminary screening of new this compound derivatives to identify promising candidates for further development.

Mechanism of Action of Triazole Antifungals

The primary mechanism of action for triazole antifungals is the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is crucial for the conversion of lanosterol to ergosterol in fungi. The nitrogen atom in the triazole ring binds to the heme iron atom in the active site of the enzyme, preventing it from metabolizing its natural substrate. This leads to a depletion of ergosterol and an accumulation of toxic sterol precursors in the fungal cell membrane, resulting in increased membrane permeability, disruption of cellular processes, and inhibition of fungal growth.

cluster_0 Fungal Cell cluster_1 Inhibition by Triazole Derivatives Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Blocked_CYP51 Inhibited CYP51 Ergosterol Ergosterol Membrane Fungal Cell Membrane (Normal Function) Ergosterol->Membrane Incorporation CYP51->Ergosterol Triazole This compound Derivatives Triazole->Blocked_CYP51 Inhibition Disrupted_Membrane Disrupted Fungal Cell Membrane (Cell Death) Blocked_CYP51->Disrupted_Membrane Ergosterol Depletion & Toxic Sterol Accumulation

Caption: Mechanism of action of triazole antifungal agents. (Within 100 characters)

Experimental Protocols

Two primary methods are recommended for the initial in vitro screening of antifungal agents: Broth Microdilution and Disk Diffusion.

Broth Microdilution Method

This method is considered the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent. The MIC is the lowest concentration of the drug that inhibits the visible growth of a microorganism.

Objective: To quantitatively determine the MIC of this compound derivatives against a panel of fungal strains.

Materials:

  • Test compounds (this compound derivatives)

  • Positive control antifungal agents (e.g., Fluconazole, Voriconazole)

  • Fungal strains (e.g., Candida albicans, Candida krusei, Cryptococcus neoformans, Aspergillus fumigatus)

  • Sterile 96-well flat-bottom microtiter plates

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • Sterile saline (0.85%)

  • Spectrophotometer or microplate reader

  • Hemocytometer or other cell counting device

  • Incubator (35°C)

Protocol:

  • Preparation of Stock Solutions:

    • Dissolve the test compounds and control antifungals in DMSO to a high concentration (e.g., 10 mg/mL).

    • Further dilute the stock solutions in RPMI-1640 medium to achieve a starting concentration for serial dilutions.

  • Inoculum Preparation:

    • Subculture fungal strains on appropriate agar plates (e.g., Sabouraud Dextrose Agar) and incubate for 24-48 hours (for yeasts) or up to 7 days (for molds).

    • Prepare a fungal suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

    • For yeasts, further dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.

    • For molds, the final inoculum concentration should be 0.4-5 x 10⁴ conidia/mL.

  • Plate Preparation and Inoculation:

    • In a 96-well plate, perform two-fold serial dilutions of the test compounds and controls in RPMI-1640 medium to a final volume of 100 µL per well.

    • Include a growth control well (medium and inoculum) and a sterility control well (medium only).

    • Add 100 µL of the prepared fungal inoculum to each well (except the sterility control), bringing the final volume to 200 µL.

  • Incubation:

    • Seal the plates and incubate at 35°C for 24-48 hours for yeasts and 48-72 hours for molds.

  • Reading and Interpretation of Results:

    • The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control. This can be assessed visually or by using a microplate reader.

start Start prep_stock Prepare Stock Solutions (Test Compounds & Controls) start->prep_stock prep_inoculum Prepare Fungal Inoculum (0.5 McFarland) start->prep_inoculum serial_dilution Perform Serial Dilutions in 96-well Plate prep_stock->serial_dilution add_inoculum Add Fungal Inoculum to Wells prep_inoculum->add_inoculum serial_dilution->add_inoculum incubate Incubate Plate (35°C, 24-72h) add_inoculum->incubate read_mic Read MIC (Visual or Spectrophotometer) incubate->read_mic end End read_mic->end

Caption: Workflow for the Broth Microdilution Method. (Within 100 characters)
Disk Diffusion Method

This method is a qualitative or semi-quantitative screening tool that is simpler and less expensive than broth microdilution.

Objective: To qualitatively assess the antifungal activity of this compound derivatives by measuring the zone of growth inhibition.

Materials:

  • Test compounds

  • Positive control antifungal disks (e.g., Fluconazole, Voriconazole)

  • Fungal strains

  • Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue (for yeasts)

  • Sterile petri dishes

  • Sterile cotton swabs

  • Sterile blank paper disks (6 mm diameter)

  • Incubator (30-35°C)

Protocol:

  • Preparation of Antifungal Disks:

    • Dissolve test compounds in a suitable solvent.

    • Impregnate sterile blank paper disks with a known amount of the test compound solution and allow them to dry.

  • Inoculum Preparation:

    • Prepare a fungal suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

  • Plate Inoculation and Disk Application:

    • Dip a sterile cotton swab into the fungal suspension and streak it evenly over the entire surface of the agar plate.

    • Allow the plate to dry for a few minutes.

    • Aseptically place the prepared disks of the test compounds and control antifungals onto the surface of the agar.

  • Incubation:

    • Invert the plates and incubate at 30-35°C for 24-48 hours (or longer for slower-growing fungi).

  • Reading and Interpretation of Results:

    • Measure the diameter of the zone of complete growth inhibition around each disk in millimeters. A larger zone of inhibition indicates greater antifungal activity.

start Start prep_disks Prepare Antifungal Disks (Test Compounds & Controls) start->prep_disks prep_inoculum Prepare Fungal Inoculum (0.5 McFarland) start->prep_inoculum apply_disks Apply Antifungal Disks to Agar Surface prep_disks->apply_disks inoculate_plate Inoculate Agar Plate with Fungal Suspension prep_inoculum->inoculate_plate inoculate_plate->apply_disks incubate Incubate Plate (30-35°C, 24-48h) apply_disks->incubate measure_zones Measure Zones of Inhibition (mm) incubate->measure_zones end End measure_zones->end

Caption: Workflow for the Disk Diffusion Method. (Within 100 characters)

Data Presentation

Quantitative data from the broth microdilution assay should be presented in a clear and structured format to facilitate comparison between derivatives.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound Derivatives

Compound IDR-Group ModificationMIC (µg/mL) vs. C. albicansMIC (µg/mL) vs. C. kruseiMIC (µg/mL) vs. C. neoformansMIC (µg/mL) vs. A. fumigatus
Parent Compound -
Derivative 1
Derivative 2
Derivative 3
Fluconazole (Control)
Voriconazole (Control)

Table 2: Zone of Inhibition Diameters for this compound Derivatives

Compound IDR-Group ModificationZone of Inhibition (mm) vs. C. albicansZone of Inhibition (mm) vs. C. kruseiZone of Inhibition (mm) vs. C. neoformansZone of Inhibition (mm) vs. A. fumigatus
Parent Compound -
Derivative 1
Derivative 2
Derivative 3
Fluconazole (Control)
Voriconazole (Control)

Conclusion

The described protocols provide a standardized approach for the initial in vitro antifungal screening of "this compound" derivatives. The broth microdilution method will yield quantitative MIC data, which is essential for structure-activity relationship (SAR) studies and for identifying the most potent compounds. The disk diffusion method offers a simpler, high-throughput preliminary screen. Together, these methods will enable the efficient identification of promising new antifungal candidates for further preclinical development.

Application Notes and Protocols for Utilizing Ethyl 4-(1,2,4-triazol-1-YL)benzoate in PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the effective use of Ethyl 4-(1,2,4-triazol-1-YL)benzoate as a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). The unique structural features of this molecule, particularly the triazole ring, offer significant advantages in PROTAC design, including enhanced metabolic stability and synthetic accessibility via "click chemistry".

Introduction to this compound in PROTACs

PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system. A typical PROTAC consists of a ligand for the POI and a ligand for an E3 ubiquitin ligase, connected by a chemical linker. The linker is a critical component that influences the efficacy and physicochemical properties of the PROTAC.

This compound serves as a valuable precursor for the linker component of a PROTAC. The triazole moiety is known for its chemical robustness and ability to improve metabolic stability. Furthermore, the presence of the ethyl benzoate group provides a convenient handle for synthetic modifications, allowing for its incorporation into the PROTAC structure. The synthesis of triazole-containing linkers is often straightforward, frequently employing the highly efficient and regioselective copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".

Key Properties of this compound

PropertyValueReference
Molecular Formula C11H11N3O2
Molecular Weight 217.2 g/mol
CAS Number 143426-48-6
Appearance White to off-white solid
Purity ≥95%
Storage Room temperature
Classification Protein Degrader Building Block

Application in PROTAC Development: Targeting Kinases

Triazole-containing PROTACs have shown promise in targeting various proteins implicated in disease, particularly kinases involved in cancer. This section outlines the application of this compound-derived linkers in the development of PROTACs targeting Cyclin-Dependent Kinase 9 (CDK9) and the fusion protein BCR-ABL.

Targeting CDK9

CDK9 is a key transcriptional regulator, and its inhibition is a therapeutic strategy in various cancers. PROTACs that induce the degradation of CDK9 offer a powerful alternative to small molecule inhibitors. The triazole linker can be strategically employed to optimize the orientation of the CDK9 ligand and the E3 ligase ligand for efficient ternary complex formation.

Signaling Pathway of CDK9 in Transcriptional Regulation

CDK9_Pathway cluster_regulation Transcriptional Regulation CDK7 CDK7 PTEFb P-TEFb (CDK9/Cyclin T1) CDK7->PTEFb Activates RNAPII RNA Pol II PTEFb->RNAPII Phosphorylates DSIF_NELF DSIF/NELF PTEFb->DSIF_NELF Inhibits Productive_Elongation Productive Elongation RNAPII->Productive_Elongation DSIF_NELF->RNAPII Pauses

Caption: CDK9, as part of the P-TEFb complex, promotes transcriptional elongation.

Targeting BCR-ABL

The BCR-ABL fusion protein is the causative agent of chronic myeloid leukemia (CML). PROTACs that degrade BCR-ABL can overcome resistance to traditional tyrosine kinase inhibitors. A triazole-based linker can provide the necessary rigidity and length to effectively bring BCR-ABL and an E3 ligase into proximity.

BCR-ABL Signaling Pathway in CML

BCR_ABL_Pathway cluster_CML Chronic Myeloid Leukemia cluster_downstream Downstream Pathways BCR_ABL BCR-ABL RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway BCR_ABL->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway BCR_ABL->PI3K_AKT_mTOR JAK_STAT JAK-STAT Pathway BCR_ABL->JAK_STAT Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis PI3K_AKT_mTOR->Apoptosis_Inhibition JAK_STAT->Proliferation

Caption: The BCR-ABL oncoprotein activates multiple downstream signaling pathways.

Experimental Protocols

This section provides detailed protocols for the synthesis of a triazole-containing PROTAC using a derivative of this compound and for the subsequent evaluation of its protein degradation activity.

Protocol 1: Synthesis of a Triazole-Containing PROTAC via Click Chemistry

This protocol describes a general method for synthesizing a PROTAC by coupling an alkyne-functionalized POI ligand with an azide-functionalized E3 ligase ligand, incorporating the 4-(1,2,4-triazol-1-yl)benzoic acid moiety.

Experimental Workflow for PROTAC Synthesis

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Start Ethyl 4-(1,2,4-triazol- 1-YL)benzoate Hydrolysis Hydrolysis Start->Hydrolysis Benzoic_Acid 4-(1,2,4-triazol-1-yl) benzoic acid Hydrolysis->Benzoic_Acid Amide_Coupling Amide Coupling Benzoic_Acid->Amide_Coupling Click_Chemistry CuAAC Click Chemistry Amide_Coupling->Click_Chemistry Azide_Linker Azide-functionalized E3 Ligase Ligand Azide_Linker->Amide_Coupling PROTAC Final PROTAC Click_Chemistry->PROTAC Alkyne_POI Alkyne-functionalized POI Ligand Alkyne_POI->Click_Chemistry

Caption: A general workflow for the synthesis of a triazole-containing PROTAC.

Materials:

  • 4-(1,2,4-triazol-1-yl)benzoic acid (synthesized from this compound via hydrolysis)

  • Alkyne-functionalized POI ligand

  • Azide-functionalized E3 ligase ligand with a free amine

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent

  • N-Hydroxysuccinimide (NHS)

  • Copper(II) sulfate pentahydrate (CuSO4·5H2O)

  • Sodium ascorbate

  • Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Activation of 4-(1,2,4-triazol-1-yl)benzoic acid:

    • Dissolve 4-(1,2,4-triazol-1-yl)benzoic acid (1.0 eq) and NHS (1.1 eq) in anhydrous DMF.

    • Add DCC (1.1 eq) to the solution at 0 °C.

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Amide coupling with azide-functionalized linker:

    • To the filtrate from the previous step, add the azide-functionalized E3 ligase ligand with a free amine (1.0 eq).

    • Stir the reaction at room temperature overnight.

    • Dilute the reaction mixture with water and extract with ethyl acetate.

    • Wash the organic layer with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the product by silica gel column chromatography.

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

    • Dissolve the product from the amide coupling step (1.0 eq) and the alkyne-functionalized POI ligand (1.0 eq) in a mixture of DMF and water.

    • Add sodium ascorbate (0.2 eq) followed by copper(II) sulfate pentahydrate (0.1 eq).

    • Stir the reaction at room temperature for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Once the reaction is complete, dilute with water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the final PROTAC product by preparative high-performance liquid chromatography (HPLC).

Protocol 2: Evaluation of PROTAC-Mediated Protein Degradation

This protocol outlines the steps to assess the ability of the synthesized PROTAC to induce the degradation of the target protein in a cellular context using Western blotting.

Experimental Workflow for PROTAC Evaluation

PROTAC_Evaluation_Workflow cluster_evaluation PROTAC Evaluation Cell_Culture Cell Culture PROTAC_Treatment PROTAC Treatment Cell_Culture->PROTAC_Treatment Cell_Lysis Cell Lysis PROTAC_Treatment->Cell_Lysis Protein_Quantification Protein Quantification Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Western_Blot Western Blot SDS_PAGE->Western_Blot Data_Analysis Data Analysis (DC50, Dmax) Western_Blot->Data_Analysis

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 4-(1,2,4-triazol-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Ethyl 4-(1,2,4-triazol-1-yl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to improve your reaction yields and product purity.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, primarily focusing on the two main synthetic routes: the Ullmann condensation and the Buchwald-Hartwig amination.

Low or No Product Yield

Question: I am getting a low yield or no desired product in my reaction. What are the potential causes and how can I resolve this?

Answer: Low or no product yield is a frequent issue that can stem from several factors related to reactants, catalysts, and reaction conditions. Below is a systematic guide to troubleshoot this problem for both Ullmann and Buchwald-Hartwig reactions.

Table 1: Troubleshooting Low Yield in Ullmann Condensation

Potential CauseRecommended Action
Inactive Copper Catalyst Use freshly purchased, high-purity copper(I) iodide (CuI) or copper(I) oxide (Cu₂O). Consider using activated copper powder.
Inappropriate Base The choice of base is critical. Screen different bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄). The solubility and strength of the base can significantly affect the outcome.
Suboptimal Solvent Polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are generally effective. Ensure the solvent is anhydrous, as water can inhibit the reaction.
Low Reaction Temperature Ullmann reactions often require high temperatures, typically in the range of 100-160 °C. Incrementally increase the temperature to see if the yield improves.
Ligand Issues (if applicable) While classic Ullmann reactions are often ligand-free, modern protocols may use ligands like 1,10-phenanthroline or L-proline to improve yield and lower reaction temperatures. If using a ligand, ensure its purity and consider screening different ligands.

Table 2: Troubleshooting Low Yield in Buchwald-Hartwig Amination

Potential CauseRecommended Action
Inactive Palladium Catalyst Use a high-quality palladium source, such as Pd₂(dba)₃ or a pre-catalyst. Ensure proper handling to avoid deactivation.
Inappropriate Ligand Ligand choice is crucial. For N-arylation of heterocycles, bulky, electron-rich phosphine ligands like XPhos or RuPhos are often effective. Screen a variety of ligands to find the optimal one for your specific substrate.
Incorrect Base The base deprotonates the triazole. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are common, but weaker bases like Cs₂CO₃ or K₃PO₄ may be necessary for base-sensitive substrates.
Solvent Quality Use anhydrous and degassed solvents (e.g., toluene, dioxane, or THF) to prevent catalyst poisoning and side reactions.
Reaction Temperature These reactions are typically run at elevated temperatures (80-120 °C). Optimize the temperature for your specific catalyst-ligand system.
Aryl Halide Reactivity The reactivity of the aryl halide follows the order I > Br > Cl. If using an aryl chloride, a more active catalyst system and higher temperatures may be required.
Formation of Side Products

Question: I am observing significant side products in my reaction mixture. What are they and how can I minimize their formation?

Answer: The formation of side products is a common challenge. The primary side products in the synthesis of this compound are isomeric N-arylated triazoles and the hydrolysis product of the ethyl ester.

1. Isomer Formation (N-1, N-2, and N-4 Arylation):

1,2,4-Triazole has three nitrogen atoms that can potentially be arylated, leading to a mixture of isomers. The desired product is the N-1 isomer. The formation of N-2 and N-4 isomers is a common issue.

Table 3: Minimizing Isomer Formation

FactorInfluence on RegioselectivityRecommendations
Reaction Conditions Steric hindrance and electronic effects play a significant role.In some cases, lower temperatures may favor the formation of the thermodynamically more stable N-1 isomer.
Catalyst/Ligand System The nature of the catalyst and ligand can influence the site of arylation.For Buchwald-Hartwig reactions, bulky ligands can sterically hinder arylation at the more sterically accessible N-4 position, potentially favoring N-1.
Base The choice of base can affect the equilibrium between the different triazole anions.Experiment with different bases to see the effect on isomer ratios.

2. Hydrolysis of Ethyl Ester:

The ethyl ester group in the product is susceptible to hydrolysis, especially under basic conditions at elevated temperatures, to form 4-(1,2,4-triazol-1-yl)benzoic acid.[1][2]

Table 4: Preventing Ester Hydrolysis

Potential CauseRecommended Action
Strongly Basic Conditions Prolonged reaction times with strong bases like NaOtBu can promote hydrolysis.
Presence of Water Water in the reaction mixture will facilitate hydrolysis.
Product Purification Challenges

Question: I am having difficulty purifying the final product from the reaction mixture. What are the recommended purification methods?

Answer: Purification can be challenging due to the presence of isomers with similar polarities and other byproducts. A combination of techniques is often necessary.

Table 5: Purification Strategies

Purification MethodApplication and Tips
Column Chromatography This is the most common method for separating the desired N-1 isomer from the N-2 and N-4 isomers. Use a silica gel column with a gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity.
Recrystallization If a crude product of sufficient purity is obtained after chromatography, recrystallization can be used for further purification.[3][4] Suitable solvent systems include ethanol/water or ethyl acetate/hexane.
Preparative HPLC For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) can be employed to isolate the pure product.[5]

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally better, Ullmann or Buchwald-Hartwig?

A1: Both methods have their advantages. The Ullmann condensation is a classic method that often uses cheaper copper catalysts but may require harsher reaction conditions (higher temperatures). The Buchwald-Hartwig amination is a more modern method that often proceeds under milder conditions with a broader substrate scope but utilizes more expensive palladium catalysts and ligands.[6][7] The choice often depends on the available resources, scale of the reaction, and the specific functional groups present in the starting materials.

Q2: How can I monitor the progress of my reaction?

A2: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the reaction. Use a suitable solvent system (e.g., ethyl acetate/hexane) to separate the starting materials from the product. The product, being more polar than the starting ethyl 4-halobenzoate, will have a lower Rf value. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to monitor the reaction and identify the products and byproducts formed.[8]

Q3: What is the expected yield for this synthesis?

A3: The yield can vary significantly depending on the chosen method and the optimization of reaction conditions. With proper optimization, yields for both Ullmann and Buchwald-Hartwig reactions can range from moderate to excellent (50-90%).

Q4: Can I use ethyl 4-chlorobenzoate as a starting material?

A4: While ethyl 4-iodobenzoate and ethyl 4-bromobenzoate are more reactive and generally preferred, ethyl 4-chlorobenzoate can be used, particularly in Buchwald-Hartwig amination. However, it typically requires a more active catalyst system (e.g., using bulky, electron-rich ligands) and potentially higher reaction temperatures to achieve good conversion.

Experimental Protocols

Protocol 1: Ullmann Condensation

This protocol provides a general procedure for the copper-catalyzed N-arylation of 1,2,4-triazole.

Materials:

  • Ethyl 4-bromobenzoate

  • 1,2,4-Triazole

  • Copper(I) Iodide (CuI)

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Ethyl 4-bromobenzoate (1.0 eq), 1,2,4-triazole (1.2 eq), CuI (0.1 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).

  • Add anhydrous DMF via syringe.

  • Heat the reaction mixture to 120-140 °C with vigorous stirring.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Buchwald-Hartwig Amination

This protocol provides a general procedure for the palladium-catalyzed N-arylation of 1,2,4-triazole.

Materials:

  • Ethyl 4-bromobenzoate

  • 1,2,4-Triazole

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous and degassed

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (0.02 eq), XPhos (0.08 eq), and NaOtBu (1.4 eq).

  • Add anhydrous, degassed toluene.

  • Add 1,2,4-triazole (1.2 eq) and Ethyl 4-bromobenzoate (1.0 eq).

  • Heat the reaction mixture to 100-110 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Data Presentation

The following tables summarize the impact of various reaction parameters on the yield of this compound. This data is compiled from literature and generalized for illustrative purposes to guide optimization efforts.

Table 6: Optimization of Ullmann Condensation Conditions

EntryCopper Source (mol%)Base (eq)SolventTemperature (°C)Yield (%)
1CuI (10)K₂CO₃ (2)DMF12065
2CuI (10)Cs₂CO₃ (2)DMF12075
3Cu₂O (10)K₃PO₄ (2)DMSO14080
4CuI (5)K₂CO₃ (2)DMF14070

Table 7: Optimization of Buchwald-Hartwig Amination Conditions

EntryPalladium Source (mol%)Ligand (mol%)Base (eq)SolventTemperature (°C)Yield (%)
1Pd₂(dba)₃ (2)XPhos (8)NaOtBu (1.4)Toluene11085
2Pd₂(dba)₃ (2)RuPhos (8)NaOtBu (1.4)Toluene11082
3Pd(OAc)₂ (4)XPhos (8)Cs₂CO₃ (2)Dioxane10078
4Pd₂(dba)₃ (2)XPhos (8)K₃PO₄ (2)Toluene11075

Visualizations

General Synthetic Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of this compound.

G cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification A Reactants & Reagents (Aryl Halide, Triazole, Catalyst, Base, Solvent) B Reaction Setup (Inert Atmosphere, Heating) A->B C Reaction Monitoring (TLC / GC-MS) B->C D Quenching C->D E Extraction D->E F Drying & Concentration E->F G Column Chromatography F->G H Recrystallization (Optional) G->H I Pure Product H->I

Caption: General workflow for synthesis and purification.

Ullmann Condensation Catalytic Cycle

This diagram outlines the proposed catalytic cycle for the Ullmann condensation.

G Cu(I)X Cu(I)X Cu(I)-Triazole Cu(I)-Triazole Cu(I)X->Cu(I)-Triazole + Triazole⁻ - X⁻ ArX ArX Triazole-H Triazole-H Triazole⁻ Triazole⁻ Triazole-H->Triazole⁻ + Base Base Base Ar-Triazole Ar-Triazole Cu(I)-Triazole->Ar-Triazole + ArX Reductive Elimination Ar-Triazole->Cu(I)X (regenerated) Oxidative\nAddition Oxidative Addition Ligand\nExchange Ligand Exchange Reductive\nElimination Reductive Elimination

Caption: Proposed Ullmann condensation catalytic cycle.

Buchwald-Hartwig Amination Catalytic Cycle

This diagram illustrates the generally accepted catalytic cycle for the Buchwald-Hartwig amination.

G Pd(0)L Pd(0)L Pd(II)(Ar)(X)L Pd(II)(Ar)(X)L Pd(0)L->Pd(II)(Ar)(X)L Oxidative Addition + ArX ArX ArX Triazole-H Triazole-H Base Base Pd(II)(Ar)(Triazole)L Pd(II)(Ar)(Triazole)L Pd(II)(Ar)(X)L->Pd(II)(Ar)(Triazole)L + Triazole-H + Base - HBX Pd(II)(Ar)(Triazole)L->Pd(0)L Ar-Triazole Ar-Triazole Pd(II)(Ar)(Triazole)L->Ar-Triazole Reductive Elimination

Caption: Buchwald-Hartwig amination catalytic cycle.

References

Technical Support Center: Synthesis of 1,2,4-Triazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2,4-triazole derivatives. This guide focuses on identifying and mitigating common side reactions to enhance reaction outcomes and product purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for 1,2,4-triazoles?

A1: The most prevalent methods for synthesizing the 1,2,4-triazole core include the Pellizzari reaction, which involves the condensation of an amide and an acylhydrazide, and the Einhorn-Brunner reaction, which condenses diacylamines (imides) with hydrazines.[1][2] Modern approaches also utilize amidines and multicomponent reactions to construct the triazole ring.[1]

Q2: What are the primary side reactions I should be aware of during 1,2,4-triazole synthesis?

A2: The two most significant side reactions are the formation of 1,3,4-oxadiazole isomers and the generation of isomeric mixtures of the desired 1,2,4-triazole, particularly in unsymmetrical reactions.[3][4] High reaction temperatures can also lead to thermal rearrangement of the triazole ring, contributing to isomeric impurities.[1]

Q3: How can I minimize the formation of the 1,3,4-oxadiazole byproduct?

A3: The formation of 1,3,4-oxadiazoles is a common competing cyclization pathway, especially when using hydrazides.[1] To favor the formation of the 1,2,4-triazole, it is crucial to maintain strictly anhydrous reaction conditions and to conduct the reaction at a lower temperature.[1] The choice of acylating agent can also influence the reaction pathway.[1]

Q4: What causes the formation of isomeric mixtures of 1,2,4-triazoles, and how can I control it?

A4: Isomeric mixtures are a major challenge in unsymmetrical Pellizzari and Einhorn-Brunner reactions, where the reacting acyl groups are different.[3][5] In the Pellizzari reaction, high temperatures can promote an "interchange of acyl groups," leading to a mixture of three different triazole products.[3] For the Einhorn-Brunner reaction, regioselectivity is influenced by the electronic properties of the acyl groups on the imide; the acyl group from the stronger corresponding carboxylic acid preferentially resides at the 3-position of the triazole ring.[2] To control isomer formation, optimizing the reaction to the lowest effective temperature is key.[3] In some cases, catalyst selection can control regioselectivity; for instance, Ag(I) and Cu(II) catalysts have been shown to selectively produce different regioisomers in certain cycloaddition reactions.[4]

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of 1,2,4-triazoles, their probable causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of 1,2,4-Triazole - Incomplete reaction due to insufficient temperature or time.[3]- Decomposition of starting materials or product at high temperatures.[3]- Low purity of starting materials (e.g., hygroscopic hydrazides).[1]- Gradually increase reaction temperature and monitor progress by TLC.[1]- Consider microwave irradiation to shorten reaction times and potentially improve yields.[6]- Ensure starting materials are pure and dry.[1]
Formation of 1,3,4-Oxadiazole Side Product - Competing cyclization pathway of hydrazide intermediate.[1]- Presence of water in the reaction mixture.[1]- Ensure strictly anhydrous reaction conditions.[1]- Lower the reaction temperature to favor triazole formation.[1]
Formation of Isomeric Mixtures - High reaction temperatures promoting acyl interchange (Pellizzari reaction).[3]- Similar electronic properties of imide substituents (Einhorn-Brunner reaction).[5]- Optimize the reaction to the lowest temperature at which the desired product forms at a reasonable rate.[3]- Redesign the synthesis to use symmetrical starting materials if possible.[3]- For the Einhorn-Brunner reaction, use an unsymmetrical imide with significantly different electronic properties for the two acyl groups.[5]
Complex Reaction Mixture with Unidentified Byproducts - Decomposition of sensitive functional groups at high temperatures.[3]- Side reactions involving the solvent or impurities.[1]- Protect sensitive functional groups on the starting materials before the reaction.[3]- Use a high-purity, inert solvent and ensure all reagents are pure.[1]

Quantitative Data on Reaction Outcomes

The following table summarizes the yields of various 1,2,4-triazoles synthesized via the Einhorn-Brunner reaction, demonstrating the impact of substrate choice on reaction efficiency.

DiacylamineHydrazine1,2,4-Triazole ProductYield (%)Reference
DibenzamidePhenylhydrazine1,3,5-Triphenyl-1,2,4-triazole-[2]
N-Acetyl-N-benzoylhydrazinePhenylhydrazine1,5-Diphenyl-3-methyl-1,2,4-triazole & 1,3-Diphenyl-5-methyl-1,2,4-triazole60 (total)[2]
N-FormylbenzamidePhenylhydrazine1,5-Diphenyl-1,2,4-triazole-[2]
SuccinimidePhenylhydrazine3-(β-Carboxyethyl)-1-phenyl-1,2,4-triazole50[2]
PhthalimidePhenylhydrazine3-(o-Carboxyphenyl)-1-phenyl-1,2,4-triazole65[2]

Experimental Protocols

Protocol 1: Synthesis of 3,5-Diphenyl-1,2,4-triazole via Pellizzari Reaction

This protocol describes a symmetrical reaction to avoid the formation of isomeric side products.

Materials:

  • Benzamide

  • Benzoylhydrazide

  • High-boiling point solvent (e.g., nitrobenzene) or neat conditions

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of benzamide and benzoylhydrazide.

  • If using a solvent, add it to the flask.

  • Heat the mixture to 220-250°C under a nitrogen atmosphere with stirring.

  • Maintain the temperature for 2-4 hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • If the reaction was performed neat, triturate the resulting solid with ethanol to remove impurities.

  • Purify the crude product by recrystallization from ethanol or acetic acid.[3]

Protocol 2: Synthesis of 1,3,5-Triphenyl-1,2,4-triazole via Einhorn-Brunner Reaction

Materials:

  • Dibenzamide

  • Phenylhydrazine

  • Glacial Acetic Acid

  • Ethanol (for washing and recrystallization)

Procedure:

  • In a round-bottom flask, prepare a mixture of dibenzamide (1 equivalent) and phenylhydrazine (1.1 equivalents) in glacial acetic acid.

  • Heat the mixture under reflux for 4 hours.

  • Allow the reaction mixture to cool to room temperature, which should cause the product to precipitate.

  • Collect the precipitated solid by filtration.

  • Wash the crude product with a small amount of cold ethanol.

  • Recrystallize the solid from ethanol to yield pure 1,3,5-triphenyl-1,2,4-triazole.[2]

Visualizing Reaction Pathways and Troubleshooting

The following diagrams illustrate key reaction mechanisms and a logical workflow for troubleshooting common issues in 1,2,4-triazole synthesis.

pellizzari_mechanism cluster_start Starting Materials cluster_reaction Reaction Pathway cluster_side_reaction Side Reaction Amide Amide (R-C(O)NH2) Intermediate1 Nucleophilic Attack Amide->Intermediate1 Acylhydrazide Acylhydrazide (R'-C(O)NHNH2) Acylhydrazide->Intermediate1 Intermediate2 Cyclization & Dehydration Intermediate1->Intermediate2 Triazole 1,2,4-Triazole Intermediate2->Triazole Acyl_Interchange Acyl Interchange (High Temp) Intermediate2->Acyl_Interchange High Temperature Isomeric_Mixture Isomeric Mixture of Triazoles Acyl_Interchange->Isomeric_Mixture

Caption: Pellizzari reaction pathway and the formation of isomeric side products at high temperatures.

einhorn_brunner_mechanism cluster_start Starting Materials cluster_reaction Reaction Pathway Imide Unsymmetrical Imide (R1CO-NH-COR2) Attack_More_EWG Attack at more electrophilic C=O Imide->Attack_More_EWG Attack_Less_EWG Attack at less electrophilic C=O Imide->Attack_Less_EWG Hydrazine Hydrazine (R3-NHNH2) Hydrazine->Attack_More_EWG Hydrazine->Attack_Less_EWG Isomer1 Regioisomer 1 (R1 at C3) Attack_More_EWG->Isomer1 Favored Pathway Isomer2 Regioisomer 2 (R2 at C3) Attack_Less_EWG->Isomer2 Minor Pathway

Caption: Regioselectivity in the Einhorn-Brunner reaction is determined by the electronic properties of the imide's acyl groups.

troubleshooting_workflow Start Start Synthesis Check_Yield Low Yield? Start->Check_Yield Check_Purity Impure Product? Check_Yield->Check_Purity No Optimize_Temp_Time Optimize Temperature & Time Check_Yield->Optimize_Temp_Time Yes Identify_Byproducts Identify Byproducts (LC-MS) Check_Purity->Identify_Byproducts Yes Success Pure 1,2,4-Triazole Check_Purity->Success No Optimize_Temp_Time->Check_Purity Check_Reagents Check Reagent Purity Check_Reagents->Check_Purity Isomers Isomeric Mixture? Identify_Byproducts->Isomers Oxadiazole 1,3,4-Oxadiazole Present? Isomers->Oxadiazole No Lower_Temp Lower Reaction Temperature Isomers->Lower_Temp Yes Anhydrous Ensure Anhydrous Conditions Oxadiazole->Anhydrous Yes Purify Purification (Chromatography/ Recrystallization) Oxadiazole->Purify No Lower_Temp->Purify Anhydrous->Purify Purify->Success End End Success->End

Caption: A logical workflow for troubleshooting common issues in 1,2,4-triazole synthesis.

References

Technical Support Center: Optimization of Ullmann Coupling for 1,2,4-Triazole N-Arylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Ullmann coupling reactions for the N-arylation of 1,2,4-triazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered during this crucial synthetic transformation.

Troubleshooting Guide

This guide addresses common issues encountered during the Ullmann coupling of 1,2,4-triazole in a question-and-answer format.

Q1: My reaction yield is consistently low or I'm observing no product formation. What are the potential causes and how can I improve it?

Low or no yield in the Ullmann coupling of 1,2,4-triazole can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Inactive Catalyst: The copper source may be of poor quality or oxidized. The active catalytic species is often considered to be Cu(I).

    • Solution: Use a fresh, high-purity copper(I) salt (e.g., CuI, CuBr, Cu₂O). If using Cu(0) or Cu(II) sources, ensure the reaction conditions can generate the active Cu(I) species in situ.

  • Inappropriate Ligand: The chosen ligand may not be suitable for the specific substrates or reaction conditions. Ligands play a crucial role in stabilizing the copper catalyst and facilitating the reaction.

    • Solution: Screen a variety of ligands. For the N-arylation of 1,2,4-triazole, N,N'-dimethylethylenediamine (DMEDA), 1,10-phenanthroline, and L-proline have shown effectiveness. The choice of ligand can be critical, as the weaker nucleophilicity of 1,2,4-triazole compared to other heterocycles like pyrazole may require a more effective ligand.[1]

  • Suboptimal Base: The base is critical for the deprotonation of 1,2,4-triazole and plays a role in the catalytic cycle.

    • Solution: Screen different inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. Cesium carbonate (Cs₂CO₃) is often effective due to the poor solubility of the cesium salt of 1,2,4-triazole in some solvents, which can drive the reaction forward.[1]

  • Poor Solvent Choice: The solvent can significantly impact the solubility of reagents and the reaction rate.

    • Solution: Aprotic polar solvents like DMF or DMSO are generally good choices. DMF has been noted as a better solvent for the N-arylation of 1,2,4-triazole due to the solubility of the cesium salt of the triazole.[1]

  • Low Reaction Temperature: Traditional Ullmann couplings required high temperatures, but modern protocols with ligands can proceed at milder conditions.

    • Solution: If no reaction is observed, incrementally increase the temperature, typically within the range of 80-120 °C.

  • Presence of Impurities: Water or other protic impurities in the starting materials or solvents can deactivate the catalyst and lead to side reactions.

    • Solution: Ensure all reagents and solvents are anhydrous. Dry glassware thoroughly before use and run the reaction under an inert atmosphere (e.g., nitrogen or argon).

Q2: I'm observing significant formation of side products, such as debromination of my aryl halide. How can I minimize this?

The formation of a debrominated arene is a common side reaction in Ullmann couplings.

  • Protic Impurities: The presence of water or other protic impurities can lead to the reduction of the aryl halide.

    • Solution: As mentioned above, using anhydrous solvents and reagents under an inert atmosphere is crucial.

  • Reaction Temperature is Too High: High temperatures can promote decomposition and side reactions.

    • Solution: If debromination is a significant issue, try lowering the reaction temperature.

  • Excess Base: While a base is necessary, an excessive amount can sometimes promote side reactions.

    • Solution: Use the recommended stoichiometry for the base (typically 2-3 equivalents).

Q3: My reaction is not going to completion, even after extended reaction times. What can I do?

Incomplete conversion can be due to several factors related to reaction kinetics and catalyst stability.

  • Insufficient Catalyst or Ligand Loading: The catalytic system may not be active enough to drive the reaction to completion.

    • Solution: Consider increasing the catalyst and/or ligand loading.

  • Poor Solubility: The insolubility of the triazole salt in the chosen solvent can lead to incomplete conversion.[1]

    • Solution: As noted, DMF is often a better solvent than acetonitrile for the N-arylation of 1,2,4-triazole due to solubility issues.[1]

  • Catalyst Deactivation: The catalyst may be deactivating over the course of the reaction.

    • Solution: Ensure the reaction is run under a strictly inert atmosphere to prevent oxidation of the copper catalyst.

Frequently Asked Questions (FAQs)

Q1: What is the best copper source for the Ullmann coupling of 1,2,4-triazole?

Copper(I) salts such as CuI, CuBr, and Cu₂O are generally preferred as they are often the active catalytic species. While Cu(0) and Cu(II) salts can be used, they may require in situ reduction or activation to form the active Cu(I) species. The choice can also depend on the specific ligand and reaction conditions being employed.

Q2: Is a ligand always necessary for the Ullmann coupling of 1,2,4-triazole?

While traditional Ullmann reactions were often performed without ligands at very high temperatures, modern protocols for the N-arylation of heterocycles like 1,2,4-triazole almost always benefit from the use of a ligand. Ligands accelerate the reaction, allowing for milder conditions and broader substrate scope. However, some ligand-free systems using copper nanoparticles or specific copper salts under certain conditions have been reported.[2][3]

Q3: How do I choose the right base for my reaction?

The choice of base is crucial. Inorganic bases like K₃PO₄, Cs₂CO₃, and K₂CO₃ are commonly used. Cs₂CO₃ is often a good choice for the N-arylation of 1,2,4-triazole, particularly when using solvents like DMF.[1] The strength and solubility of the base can influence the reaction rate and yield. It is often necessary to screen a few bases to find the optimal one for a specific substrate combination.

Q4: What is the typical reaction temperature and time?

Modern ligated Ullmann couplings of 1,2,4-triazole are typically run at temperatures ranging from 80 °C to 120 °C. Reaction times can vary from a few hours to 24 hours or longer, depending on the reactivity of the aryl halide and the efficiency of the catalytic system. Monitoring the reaction by TLC or LC-MS is recommended to determine the optimal reaction time.

Q5: Can I use aryl chlorides for the Ullmann coupling of 1,2,4-triazole?

Aryl chlorides are generally less reactive than aryl bromides and iodides in Ullmann couplings. While challenging, their coupling with 1,2,4-triazole can be achieved, often requiring more active catalytic systems, specialized ligands, and potentially higher reaction temperatures.

Data Presentation

The following tables summarize quantitative data for the copper-catalyzed N-arylation of 1,2,4-triazole with various aryl halides under different conditions.

Table 1: Optimization of Reaction Conditions for the N-Arylation of 1,2,4-triazole with Iodobenzene [2]

EntrySolventBaseReaction Time (h)Isolated Yield (%)
1TolueneK₂CO₃1265
2CH₃CNK₂CO₃1240
3CH₃OHK₂CO₃1235
4DMFK₂CO₃1270
5DMSOK₂CO₃1275
6DMFCs₂CO₃392
7DMFK₃PO₄385
8DMFNa₂CO₃360

Reaction conditions: 1,2,4-triazole (1.2 mmol), iodobenzene (1.0 mmol), CuO nanoparticles (10 mol%), base (2.0 mmol), solvent (3 mL), room temperature.

Table 2: Ligand-Mediated N-Arylation of 1,2,4-triazole with 4-Iodotoluene [1]

EntryCopper SourceLigandBaseSolventTemperature (°C)Time (h)Yield (%)
1Cu₂ON-ligand-ACs₂CO₃CH₃CN10022-
2Cu₂ON-ligand-BCs₂CO₃DMF1002455.5

N-ligand-B was found to be more suitable due to the weaker nucleophilicity of 1,2,4-triazole. DMF was a better solvent due to the poor solubility of the cesium salt of 1,2,4-triazole in acetonitrile.[1]

Experimental Protocols

Protocol 1: Ligand-Free Copper-Catalyzed N-Arylation of 1,2,4-Triazole with Aryl Iodides [2]

  • Materials:

    • 1,2,4-triazole

    • Aryl iodide

    • CuO nanoparticles (10 mol%)

    • Cesium carbonate (Cs₂CO₃) (2.0 equiv.)

    • Dimethylformamide (DMF)

  • Procedure:

    • To a reaction vessel, add 1,2,4-triazole (1.2 mmol), the aryl iodide (1.0 mmol), CuO nanoparticles (10 mol%), and cesium carbonate (2.0 mmol).

    • Add DMF (3 mL) as the solvent.

    • Stir the reaction mixture at room temperature for 3 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired N-arylated 1,2,4-triazole.

Protocol 2: Ligand-Promoted Copper-Catalyzed N-Arylation of 1,2,4-Triazole with 4-Iodotoluene [1]

  • Materials:

    • 1H-1,2,4-triazole (15.3 mmol)

    • 4-Iodotoluene (23.0 mmol)

    • Copper(I) oxide (Cu₂O) (0.76 mmol)

    • Cesium carbonate (Cs₂CO₃) (30.6 mmol)

    • N-ligand-B (rac-trans-N,N'-Bis(pyridin-2-ylmethylene)cyclohexane-1,2-diamine) (3.1 mmol)

    • Dry Dimethylformamide (DMF)

  • Procedure:

    • In an oven-dried reaction flask under a nitrogen atmosphere, combine 1H-1,2,4-triazole, 4-iodotoluene, copper(I) oxide, cesium carbonate, and N-ligand-B.

    • Add dry DMF via syringe.

    • Stir the reaction mixture at 100 °C for 24 hours.

    • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

    • Concentrate the solution in vacuo.

    • Purify the residue by silica gel column chromatography (eluent: petroleum ether/ethyl acetate = 10/1) to yield the pure 1-(p-tolyl)-1H-1,2,4-triazole.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine 1,2,4-triazole, Aryl Halide, Cu Catalyst, Ligand, and Base solvent Add Anhydrous Solvent (e.g., DMF, DMSO) reagents->solvent inert Establish Inert Atmosphere (N2 or Ar) solvent->inert heat Heat to Reaction Temperature (e.g., 80-120°C) inert->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Quench Reaction & Aqueous Work-up monitor->quench extract Extract with Organic Solvent quench->extract purify Dry, Concentrate & Purify (Chromatography) extract->purify product N-Arylated 1,2,4-Triazole purify->product

Caption: General experimental workflow for the Ullmann coupling of 1,2,4-triazole.

Troubleshooting_Logic cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_side_solutions Side Product Solutions start Low/No Yield? inactive_catalyst Check Catalyst Quality (Use fresh Cu(I) source) start->inactive_catalyst wrong_ligand Screen Ligands (e.g., DMEDA, Phenanthroline) start->wrong_ligand wrong_base Screen Bases (e.g., Cs2CO3, K3PO4) start->wrong_base low_temp Increase Temperature Incrementally start->low_temp bad_solvent Change Solvent (e.g., to DMF/DMSO) start->bad_solvent impurities Use Anhydrous Reagents & Inert Atmosphere start->impurities side_products Side Products (e.g., Debromination)? impurities->side_products lower_temp Lower Reaction Temperature side_products->lower_temp check_purity Ensure Anhydrous Conditions side_products->check_purity

Caption: Troubleshooting logic for optimizing the Ullmann coupling of 1,2,4-triazole.

References

Technical Support Center: Catalyst Selection for Efficient Triazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on catalyst selection for the efficient synthesis of 1,2,3-triazoles via azide-alkyne cycloaddition reactions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary consideration when choosing a catalyst for triazole synthesis?

A1: The primary consideration is the desired regiochemistry of the triazole product. For the synthesis of 1,4-disubstituted 1,2,3-triazoles , copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the method of choice.[1] Conversely, if the goal is to synthesize 1,5-disubstituted 1,2,3-triazoles , a ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) should be employed.[1][2] The uncatalyzed thermal Huisgen cycloaddition often results in a mixture of both regioisomers.[3]

Q2: What are the most common copper catalysts for CuAAC reactions?

A2: The most common and convenient method for CuAAC involves the in situ generation of the active Cu(I) catalyst from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent like sodium ascorbate.[3][4][5] Direct Cu(I) sources like copper(I) iodide (CuI) or copper(I) bromide (CuBr) can also be used, but these are more sensitive to oxidation.[4] Both homogeneous and heterogeneous copper catalysts have been developed, with heterogeneous catalysts offering easier removal from the reaction mixture.[6][7]

Q3: Why are ligands often used in CuAAC reactions?

A3: Ligands play a crucial role in CuAAC reactions by:

  • Stabilizing the Cu(I) oxidation state , preventing its oxidation to the inactive Cu(II) state or disproportionation.[4][6]

  • Accelerating the reaction rate , allowing for lower catalyst loadings and milder reaction conditions.

  • Increasing the solubility of the copper catalyst in various solvents.

  • Reducing copper-mediated cytotoxicity in biological applications.[8] Commonly used ligands include tris(triazolylmethyl)amines like TBTA and THPTA.

Q4: What are the standard ruthenium catalysts for RuAAC reactions?

A4: The most effective catalysts for RuAAC are typically pentamethylcyclopentadienyl ruthenium chloride ([CpRuCl]) complexes, such as CpRuCl(PPh₃)₂ and Cp*RuCl(COD).[2][9] These catalysts are known for their high efficiency and regioselectivity in forming 1,5-disubstituted triazoles.

Q5: Can I use internal alkynes in these reactions?

A5: CuAAC reactions are generally limited to terminal alkynes due to the mechanism involving the formation of a copper-acetylide intermediate.[2] In contrast, RuAAC can be successfully employed with both terminal and internal alkynes, providing access to fully substituted 1,2,3-triazoles.[1][2][10]

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Steps
Inactive Catalyst (CuAAC) The active catalyst in CuAAC is Cu(I). If starting with a Cu(II) salt (e.g., CuSO₄), ensure a fresh and adequate amount of a reducing agent (e.g., sodium ascorbate) is used. Prepare sodium ascorbate solutions fresh before use as they can degrade.[11]
Catalyst Poisoning Certain functional groups, particularly thiols (e.g., DTT, glutathione) and some nitrogen-containing heterocycles, can strongly coordinate to the copper or ruthenium catalyst and inhibit its activity.[4][5] Consider purifying substrates containing these functional groups or using a higher catalyst loading. Protecting sensitive groups may also be necessary.
Oxygen Sensitivity (CuAAC) The Cu(I) catalyst is susceptible to oxidation by atmospheric oxygen. While the reducing agent helps, minimizing oxygen exposure by running the reaction under an inert atmosphere (N₂ or Ar) can improve yields.[11]
Poor Reagent Quality Impurities in starting materials (azide, alkyne) or solvents can interfere with the catalytic cycle. Ensure high purity of all reagents and use dry, degassed solvents.
Suboptimal Reaction Conditions The reaction may be too dilute, or the temperature may be too low. For sluggish reactions, gentle heating (e.g., 40-50 °C) can be beneficial.[12] Also, check the optimal solvent for your specific substrates, as solubility can be a critical factor.[13]
Issue 2: Formation of Byproducts
Observed Byproduct Probable Cause Recommended Solution
Alkyne Homocoupling (Glaser Coupling) This is a common side reaction in CuAAC, leading to the formation of a diyne. It is promoted by the oxidation of Cu(I) to Cu(II) in the presence of oxygen.[5]* Minimize Oxygen: Perform the reaction under an inert atmosphere.[11] * Use a Ligand: A suitable ligand can protect the Cu(I) catalyst from oxidation. * Sufficient Reducing Agent: Ensure an adequate amount of fresh sodium ascorbate is present throughout the reaction.[4]
Mixture of 1,4- and 1,5-Regioisomers This typically occurs in uncatalyzed thermal reactions. If observed in a catalyzed reaction, it may indicate that the catalyst is not effective or has decomposed.* For 1,4-isomer: Use a reliable Cu(I) source with a suitable ligand and reducing agent.[3] * For 1,5-isomer: Employ a [Cp*RuCl]-based catalyst.[2][3]
Formation of 1,3,4-Oxadiazole This can be a competing cyclization pathway, especially when using hydrazides as starting materials under dehydrating conditions.Use milder reaction conditions and avoid strong dehydrating agents.[14]
Issue 3: Catalyst Deactivation
Symptom Potential Cause Troubleshooting Action
Reaction starts but does not go to completion. Gradual oxidation of the Cu(I) catalyst.Add a fresh portion of the reducing agent (e.g., sodium ascorbate) to the reaction mixture.
Inconsistent yields between batches. Varying levels of impurities in starting materials or solvents that act as catalyst poisons.Ensure consistent purity of all reagents and solvents. Consider pre-treating reagents to remove inhibitory impurities.
Complete lack of reactivity. Presence of strong chelating agents or potent catalyst poisons in the reaction mixture.Identify and remove the source of the poison. This may involve purification of the starting materials. For bioconjugation, be aware that buffers like Tris can sometimes interfere with the catalyst.[11]

Data Presentation: Catalyst System Comparison

The following tables provide a summary of typical reaction parameters for CuAAC and RuAAC. Note that optimal conditions can vary significantly based on the specific substrates used.

Table 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - for 1,4-Disubstituted Triazoles
ParameterTypical ConditionsNotes
Catalyst Source CuSO₄·5H₂O (1-5 mol%) with Sodium Ascorbate (5-10 mol%) or CuI, CuBr (1-5 mol%)In situ generation from Cu(II) is most common and robust.[3][4]
Ligand TBTA, THPTA, BTTAA (1-5 equivalents relative to copper)Ligands accelerate the reaction and protect the catalyst.[11]
Solvent t-BuOH/H₂O, DMSO, DMF, H₂O, THFSolvent choice depends on substrate solubility.[13]
Temperature Room TemperatureGentle heating can be used for slow reactions.
Reaction Time 1 - 24 hoursHighly dependent on substrates and catalyst system.
Yield Generally high to excellent (>85%)Can be nearly quantitative under optimal conditions.[4]
Table 2: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) - for 1,5-Disubstituted Triazoles
ParameterTypical ConditionsNotes
Catalyst [CpRuCl] complexes (e.g., CpRuCl(PPh₃)₂, Cp*RuCl(COD)) (1-5 mol%)These are the most effective catalysts for this transformation.[2][9]
Solvent Toluene, Benzene, Dioxane, THF, DMFNon-protic solvents are generally preferred.[15]
Temperature 60 - 100 °COften requires elevated temperatures compared to CuAAC.
Reaction Time 2 - 24 hoursGenerally slower than optimized CuAAC reactions.
Yield Good to excellent (70-95%)Yields are typically high for a range of substrates.

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a standard procedure for the synthesis of a 1,4-disubstituted 1,2,3-triazole using in situ generation of the Cu(I) catalyst.

Materials:

  • Terminal Alkyne (1.0 eq)

  • Azide (1.0-1.2 eq)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.01-0.05 eq)

  • Sodium Ascorbate (0.1-0.3 eq)

  • Solvent (e.g., 1:1 t-BuOH/H₂O)

Procedure:

  • In a round-bottom flask, dissolve the terminal alkyne and the azide in the chosen solvent.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.

  • In another vial, prepare an aqueous solution of CuSO₄·5H₂O.

  • To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the CuSO₄ solution.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

This protocol outlines a general method for the synthesis of a 1,5-disubstituted 1,2,3-triazole.

Materials:

  • Terminal Alkyne (1.0 eq)

  • Azide (1.0-1.2 eq)

  • [CpRuCl] complex (e.g., CpRuCl(PPh₃)₂) (0.01-0.05 eq)

  • Anhydrous, degassed solvent (e.g., Toluene)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the [Cp*RuCl] catalyst.

  • Add the anhydrous, degassed solvent to dissolve the catalyst.

  • Add the terminal alkyne and the azide to the flask.

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

CuAAC_vs_RuAAC_Catalytic_Cycles cluster_CuAAC CuAAC Catalytic Cycle (1,4-isomer) cluster_RuAAC RuAAC Catalytic Cycle (1,5-isomer) CuI Cu(I) Cu_Acetylide Copper-Acetylide Intermediate CuI->Cu_Acetylide + Alkyne Alkyne Terminal Alkyne Azide Azide Triazole_Cu Triazolide-Copper Intermediate Cu_Acetylide->Triazole_Cu + Azide Triazole_Cu->CuI Product_1_4 1,4-Disubstituted Triazole Triazole_Cu->Product_1_4 + H+ RuII Ru(II) Ruthenacycle Ruthenacycle Intermediate RuII->Ruthenacycle + Alkyne + Azide Alkyne_Ru Alkyne Azide_Ru Azide Product_1_5 1,5-Disubstituted Triazole Ruthenacycle->Product_1_5 Reductive Elimination Product_1_5->RuII

Caption: Catalytic cycles for CuAAC and RuAAC reactions.

Troubleshooting_Workflow cluster_Yield_Troubleshooting Yield Troubleshooting cluster_Byproduct_Troubleshooting Byproduct Troubleshooting Start Triazole Synthesis Experiment Check_Yield Low or No Yield? Start->Check_Yield Check_Byproducts Byproducts Observed? Check_Yield->Check_Byproducts No Check_Catalyst Check Catalyst Activity (Fresh Reducing Agent for CuAAC) Check_Yield->Check_Catalyst Yes Success Successful Synthesis Check_Byproducts->Success No Inert_Atmosphere Use Inert Atmosphere (to prevent Glaser coupling) Check_Byproducts->Inert_Atmosphere Yes Check_Poisons Check for Catalyst Poisons (e.g., Thiols) Check_Catalyst->Check_Poisons Optimize_Conditions Optimize Conditions (Concentration, Temperature) Check_Poisons->Optimize_Conditions Check_Catalyst_Purity Verify Catalyst Purity and Loading Inert_Atmosphere->Check_Catalyst_Purity Adjust_Conditions Adjust Reaction Conditions (e.g., milder for oxadiazoles) Check_Catalyst_Purity->Adjust_Conditions

References

Technical Support Center: Microwave-Assisted Synthesis of 1,2,4-Triazoles

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions, and detailed protocols for the microwave-assisted synthesis of 1,2,4-triazoles, focusing on reducing reaction times and optimizing outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using microwave irradiation for 1,2,4-triazole synthesis compared to conventional heating?

A1: Microwave-assisted organic synthesis (MAOS) offers several significant advantages over traditional methods.[1] The key benefits include dramatically reduced reaction times (from hours to minutes or even seconds), increased product yields, and improved product purity by minimizing side product formation.[2][3][4][5] This method utilizes the ability of polar molecules to convert electromagnetic radiation directly into heat, leading to rapid and uniform heating of the reaction mixture.[1][6] Furthermore, it aligns with the principles of green chemistry by often requiring less solvent and reducing energy consumption.[6]

Q2: How does microwave heating work and differ from conventional methods?

A2: Unlike conventional heating where heat is transferred inefficiently through conduction and convection from an external source, microwave energy is directly absorbed by polar molecules and ions within the reaction mixture.[1] This direct energy transfer results in rapid, efficient, and uniform heating throughout the bulk of the solution, which can accelerate reaction rates by orders of magnitude and enable reactions that are difficult under classical conditions.[1][6]

Q3: What type of solvents are suitable for microwave-assisted synthesis?

A3: The choice of solvent is critical for efficient microwave heating. Polar solvents with a high dielectric constant absorb microwave irradiation effectively. Commonly used solvents include n-Butanol, ethanol, toluene, dioxane, and DMF.[7] The selection depends on the specific reaction, the polarity of the reactants, and the required reaction temperature. In some cases, reactions can be performed under solvent-free conditions, further enhancing the green credentials of the process.[2]

Q4: Can microwave synthesis be scaled up for larger production?

A4: Yes, microwave-assisted synthesis can be scaled up. Initial optimizations are typically performed on a small scale (millimoles). Once optimal conditions (solvent, temperature, time, catalyst loading) are established, the reaction can be scaled to larger volumes.[7][8] Modern microwave reactors are available in various sizes, including multi-mode reactors designed for larger-scale production.[8]

Troubleshooting Guide

This section addresses specific issues that may be encountered during the microwave-assisted synthesis of 1,2,4-triazoles.

Q1: My reaction shows low or no product yield. What are the possible causes and solutions?

A1: Low yield is a common issue with several potential causes:

  • Incorrect Solvent: The solvent may not be efficiently absorbing microwave energy.

    • Solution: Select a more polar solvent with a higher dielectric constant. Consult literature for solvents proven to be effective for your specific reaction type.[7] Toluene and dioxane have been shown to be effective in certain cycloaddition reactions.[7]

  • Suboptimal Temperature or Time: The reaction may not have reached the necessary activation energy, or prolonged exposure to high temperatures may have caused decomposition.

    • Solution: Systematically optimize the reaction temperature and time. Start with conditions reported in similar literature and vary the temperature and duration. Note that longer reaction times can sometimes lead to catalyst decomposition and the formation of byproducts like dimers.[7]

  • Inactive Catalyst or Incorrect Loading: The catalyst may be old, inactive, or used in a suboptimal concentration.

    • Solution: Use a fresh, stable catalyst and optimize its mole percentage. For some reactions, as little as 2 mol% of a catalyst is sufficient with conventional heating, while microwave-assisted reactions might require a higher loading (e.g., 15%) for complete conversion.[7]

  • Poor Reagent Quality: Impurities in starting materials can inhibit the reaction.

    • Solution: Ensure the purity of all reactants, such as hydrazides, nitriles, or aminoguanidine, through appropriate purification techniques before use.[8]

Q2: I am observing significant formation of side products or dimers. How can I improve the selectivity?

A2: The formation of unwanted byproducts is often related to reaction conditions:

  • Catalyst Decomposition: Over extended reaction times, the catalyst can decompose, allowing starting materials to react intermolecularly and form dimers.[7]

    • Solution: Significantly reduce the reaction time. Microwave synthesis is very rapid; reactions can often be completed in minutes or even seconds.[3]

  • Excessive Temperature: High temperatures can lead to the decomposition of reactants, intermediates, or the final product.

    • Solution: Lower the reaction temperature by reducing the microwave power. Dynamic heating methods, which cycle between high and low temperatures, can also prevent the system from reaching an equilibrium where degradation pathways become more prominent.[7]

Q3: The reaction is not proceeding to completion, and starting materials remain. What should I do?

A3: Incomplete conversion can be due to several factors:

  • Insufficient Microwave Power/Absorption: The reaction mixture may not be reaching the target temperature.

    • Solution: Verify the microwave power settings. Ensure the reaction vessel is properly sealed and suitable for the operating pressure and temperature. Confirm that your chosen solvent is appropriate for microwave heating.

  • Steric Hindrance: Bulky substituents on the starting materials can slow down the reaction rate.

    • Solution: For sterically hindered substrates, a moderate increase in reaction time or temperature may be necessary. However, this must be balanced against the risk of decomposition. In some cases, substrates with significant steric hindrance may inherently give lower yields.[9]

Data Presentation

Table 1: Comparison of Microwave-Assisted vs. Conventional Heating for 1,2,4-Triazole Synthesis

Synthesis MethodReaction TimeYield (%)Reference
Microwave Irradiation 33–90 seconds 82% [2][3]
Conventional HeatingSeveral hoursLower[2][3]
Microwave Irradiation 30 minutes 96% [2][3]
Conventional Heating27 hoursLower[2][3]
Microwave Irradiation 1.5 hours 85% [2][3]
Conventional Heating (Hydrothermal)72 hoursLower[2][3]
Microwave Irradiation 5-10 minutes 64-84% [4]
Conventional HeatingNot specifiedLower[4]
Microwave Irradiation 10–13 minutes 92% [2]
Conventional Heating48 hours64–80%[2]

Table 2: Optimized Conditions for Microwave-Assisted Synthesis of Various 1,2,4-Triazoles

Starting MaterialsSolventCatalyst / AdditiveTemperature (°C)TimeYield (%)Reference
Aromatic Hydrazide + Substituted Nitrilen-ButanolK₂CO₃1502 hoursHigh
Aminoguanidine Bicarbonate + Carboxylic AcidSolvent-free / i-PrOHHCl1803 hours70-76%[8]
Thioamides + HydrazineTHFHg(OAc)₂Not specifiedNot specified65–90%[9]
Alkyne + Azide (Click Chemistry)TolueneCp*(RuCl)₄Not specified0.5-10 minUp to 94.5%[7]
N-(thiadiazol-2-yl)benzamide + Hydrazine HydrateEthanolNoneNot specified4-5 min85%[10]

Experimental Protocols

Protocol 1: Synthesis of 3,5-Disubstituted-1,2,4-triazoles from Hydrazides and Nitriles This protocol is adapted from the method described for the synthesis of novel small molecules containing the 1,2,4-triazole moiety.

  • Reagent Preparation: In a 20 mL microwave reaction vessel, combine the aromatic hydrazide (0.005 mol), the substituted nitrile (0.0055 mol), and potassium carbonate (0.0055 mol).

  • Solvent Addition: Add 10 mL of n-Butanol to the vessel.

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at 150°C for 2 hours.

  • Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The 1,2,4-triazole product, being insoluble in n-butanol, will precipitate.

  • Purification: Filter the precipitated solid, wash it with a small amount of cold n-butanol, and then recrystallize it from ethanol to obtain the analytically pure product.

Protocol 2: Synthesis of 3-Amino-5-substituted-1,2,4-triazoles from Aminoguanidine This protocol is based on the direct condensation of carboxylic acids with aminoguanidine bicarbonate.[8]

  • Preparation of Aminoguanidine HCl: In a suitable flask, mix aminoguanidine bicarbonate (0.01 mol, 1.36 g) with a 37% solution of HCl (0.015 mol, 1.25 mL). Stir the mixture for 1 hour, then evaporate the water to obtain dry aminoguanidine hydrochloride.

  • Reaction Setup: Transfer the dried solid to a G10 microwave process vial and add the desired carboxylic acid (0.012 mol). For solid carboxylic acids like benzoic acid, a minimal amount of a suitable solvent like isopropanol can be used.

  • Microwave Irradiation: Seal the vial and irradiate the mixture at 180°C for 3 hours in a monomode microwave reactor.

  • Work-up and Purification: After cooling, the resulting product can be purified by recrystallization from an appropriate solvent to yield the pure 3-amino-5-substituted-1,2,4-triazole.[8]

Visualizations

Caption: General experimental workflow for microwave-assisted 1,2,4-triazole synthesis.

Caption: Troubleshooting decision tree for low-yield reactions.

References

Technical Support Center: Removal of Copper Catalyst from Triazole Synthesis Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of residual copper catalysts from triazole synthesis reactions, particularly the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click" reaction.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove residual copper from my triazole synthesis reaction?

A1: Residual copper catalysts can be problematic for several reasons. Copper ions can be toxic to cells, which is a significant concern for biological applications and drug development. They can also interfere with downstream applications, such as fluorescence-based assays or further catalytic transformations. Moreover, the presence of copper can affect the stability and purity of the final product. For pharmaceutical applications, minimizing copper content to acceptable levels (often in the parts-per-million range) is a critical regulatory requirement.

Q2: What are the most common methods for removing residual copper catalyst from my reaction?

A2: The most prevalent and effective methods for copper catalyst removal include:

  • Aqueous Washes with Chelating Agents: This involves liquid-liquid extraction where the organic layer containing your product is washed with an aqueous solution of a chelating agent like EDTA, aqueous ammonia, or ammonium chloride. These agents form water-soluble complexes with copper, which are then partitioned into the aqueous phase.

  • Filtration through Solid Supports: The reaction mixture can be passed through a plug of an adsorbent material like silica gel, alumina, or Celite. These materials can adsorb the copper catalyst, allowing the product to pass through.

  • Scavenger Resins: These are solid-supported materials with functional groups that have a high affinity for copper. The resin is stirred with the reaction mixture and then filtered off.

  • Dialysis: For macromolecular products like bioconjugates, dialysis against a buffer containing a chelating agent like EDTA is an effective method to remove small molecule impurities, including the copper catalyst.

Q3: My product is a water-soluble triazole. How can I remove the copper catalyst?

A3: For water-soluble products, liquid-liquid extraction is not feasible. Alternative methods include:

  • Scavenger Resins: These are highly effective for water-soluble products as the resin can be directly added to the aqueous reaction mixture and then filtered off.

  • Dialysis: This is a standard method for purifying macromolecules and can be very effective for removing copper from bioconjugates. Dialysis against a solution of EDTA followed by water is a common practice.

  • Solid-Phase Extraction (SPE): C18 SPE cartridges can be used to effectively remove copper ions from water-soluble products. The product can be loaded onto the cartridge and then eluted with an appropriate solvent.

Q4: I see a persistent blue or green color in my product even after purification. What does this mean and what should I do?

A4: A persistent blue or green color is a strong indication of residual copper contamination. This can happen if the initial purification was incomplete or if your product itself chelates copper, making it harder to remove. To address this, you can try one or more of the following:

  • Repeat the purification step (e.g., perform additional aqueous washes with a chelating agent).

  • Use a stronger chelating agent or a scavenger resin with a very high affinity for copper.

  • Combine methods, for instance, an EDTA wash followed by filtration through a silica gel plug. This is often more effective than a single method.

Q5: Can the choice of catalyst in the triazole synthesis affect the ease of copper removal?

A5: Yes, the choice of catalyst can influence the purification process. Using a heterogeneous or solid-supported copper catalyst can simplify removal, as the catalyst can be easily filtered off at the end of the reaction. This can be a significant advantage over homogeneous copper catalysts that require the purification methods discussed above.

Troubleshooting Guides

This section addresses common issues encountered during the removal of copper catalysts from triazole synthesis reactions.

Problem Potential Cause(s) Suggested Solution(s)
Low product yield after aqueous workup. The product is partially water-soluble and is being lost in the aqueous phase.- For organic-soluble products, use brine (saturated NaCl solution) to wash the organic layer to reduce the solubility of the organic product in the aqueous phase.- For water-soluble products, avoid aqueous extraction and use scavenger resins or dialysis.
Persistent blue/green color in the product. - Incomplete removal of the copper catalyst.- The product itself chelates copper.- Perform additional aqueous washes with a chelating agent (e.g., EDTA, ammonia).- Pass the product through a plug of silica gel or alumina.- Use a scavenger resin with a high affinity for copper.- Try a stronger chelating agent for the wash.
Column chromatography fails to separate the product from the copper catalyst. The copper species and the product have similar polarity and affinity for the stationary phase.- Perform an aqueous wash with a chelating agent to remove the bulk of the copper before chromatography.- Try a different stationary phase (e.g., alumina instead of silica gel).- Use a scavenger resin to remove copper prior to chromatography.
Scavenger resin is ineffective. - Insufficient amount of resin used.- Inadequate stirring time.- The resin is not compatible with the solvent system.- Increase the equivalents of scavenger resin relative to the copper catalyst (a typical loading is 3-5 equivalents).- Increase the stirring time (4-16 hours is typical).- Consult the manufacturer's guidelines for solvent compatibility.
Product degradation during purification. The product is sensitive to the pH changes during washing (e.g., with ammonia).- Use a milder chelating agent like EDTA or wash with a buffered solution.

Quantitative Data on Copper Removal Methods

The efficiency of copper removal is highly dependent on the specific reaction conditions, the nature of the product, the initial concentration of copper, and the exact protocol followed. The data presented below should be used as a guideline, and optimization for a specific reaction is often necessary.

Removal Method Initial Copper Concentration Final Copper Concentration Removal Efficiency (%) Context/Notes
Aqueous Wash with Ammonia Not specified< 50 ppm>90% (inferred)Two washes of a toluene solution with aqueous ammonia.
Aqueous Wash with EDTA 168 µ g/100mg of product~84 µ g/100mg of product~50%The triazole product itself has a high affinity for the cupric ion, making removal with EDTA less effective in this case.
Scavenger Resin (Thiourea-based) 820 ppm7 ppm>99%In a scaled-up Sandmeyer reaction, which also uses a copper catalyst.
Modified Graphene Oxide (EGO) 25 mg/L~2.5 mg/L~89.94%Adsorption study for copper ions from aqueous solution.
Modified Silica Gel (NTA-silica gel) 20 mg/L~0.2 - 0.8 mg/L96% to 99%Adsorption study for copper ions from water.

Experimental Protocols

Protocol 1: Aqueous Wash with EDTA

This protocol is suitable for removing copper from reaction mixtures where the product is soluble in an organic solvent that is immiscible with water.

Materials:

  • Reaction mixture in an organic solvent (e.g., dichloromethane, ethyl acetate)

  • 0.5 M solution of ethylenediaminetetraacetic acid (EDTA) disodium salt in water, pH adjusted to 8 with NaOH

  • Separatory funnel

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

Procedure:

  • Transfer the reaction mixture to a separatory funnel.

  • Add an equal volume of the 0.5 M EDTA solution.

  • Shake the funnel vigorously for 1-2 minutes. A blue-green color in the aqueous layer indicates the formation of the copper-EDTA complex.

  • Allow the layers to separate and drain the aqueous layer.

  • Repeat the wash with the EDTA solution until the aqueous layer is colorless.

  • Wash the organic layer with an equal volume of brine (saturated NaCl solution) to remove any residual EDTA.

  • Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the copper-free product.

Protocol 2: Filtration through a Silica Gel Plug

This method is useful for removing finely suspended or dissolved copper species and can be used as a standalone method or in combination with an aqueous wash.

Materials:

  • Crude product dissolved in a minimal amount of a suitable solvent

  • Silica gel

  • Glass pipette or small chromatography column

  • Cotton or glass wool

  • Sand

  • Eluting solvent

Procedure:

  • Place a small plug of cotton or glass wool at the bottom of a glass pipette or small column.

  • Add a small layer of sand (approx. 0.5 cm).

  • Fill the pipette/column with silica gel to the desired height (typically 5-10 cm).

  • Add another small layer of sand on top of the silica gel.

  • Pre-wet the silica plug with the eluting solvent.

  • Carefully load the crude product solution onto the top of the silica plug.

  • Elute the product through the plug using the eluting solvent, collecting the filtrate.

  • Monitor the elution by TLC to ensure the product has passed through.

  • Concentrate the filtrate to obtain the purified product.

Protocol 3: Copper Removal Using a Scavenger Resin

This protocol is particularly useful for water-soluble products or when aqueous extraction is not feasible.

Materials:

  • Reaction mixture

  • Copper scavenger resin (e.g., thiourea-based or amine-based resin)

  • Stir plate and stir bar

  • Filtration apparatus (e.g., Buchner funnel, filter paper)

Procedure:

  • To the completed reaction mixture, add the scavenger resin (typically 3-5 equivalents relative to the copper catalyst).

  • Stir the suspension at room temperature. The required time can vary from a few hours to overnight, depending on the resin and the reaction.

  • Monitor the removal of copper by taking small aliquots of the solution and analyzing for color or by a more sensitive method if required.

  • Once the copper has been removed, filter the mixture to remove the resin.

  • Wash the resin with a small amount of the reaction solvent to ensure complete recovery of the product.

  • The filtrate contains the copper-free product. Concentrate the solvent to obtain the purified product.

Visualizations

Copper_Removal_Workflow cluster_start Start: Crude Reaction Mixture cluster_methods Copper Removal Methods cluster_end End: Purified Product start Crude Triazole Product (with Copper Catalyst) aq_wash Aqueous Wash (e.g., EDTA) start->aq_wash Organic Soluble silica_plug Silica Gel Filtration start->silica_plug scavenger Scavenger Resin start->scavenger Water or Organic Soluble end Copper-Free Triazole Product aq_wash->end silica_plug->end scavenger->end Troubleshooting_Logic start Persistent blue/green color in product? q1 Is the product water-soluble? start->q1 a1_yes Use Scavenger Resin or Dialysis q1->a1_yes Yes a1_no Perform additional EDTA washes q1->a1_no No q2 Color still persists? a1_yes->q2 a1_no->q2 a2_yes Combine methods: EDTA wash then silica filtration q2->a2_yes Yes end Product is colorless q2->end No a2_yes->end

Stability and degradation of "Ethyl 4-(1,2,4-triazol-1-YL)benzoate" under storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and degradation of Ethyl 4-(1,2,4-triazol-1-YL)benzoate. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound should be stored at room temperature.[1] It is advisable to keep the container tightly sealed and protected from light and moisture to minimize potential degradation.

Q2: What are the likely degradation pathways for this compound under stress conditions?

A2: Based on the structure, the primary degradation pathways for this compound are anticipated to be hydrolysis of the ethyl ester to the corresponding carboxylic acid and potential cleavage of the triazole ring under harsh acidic or oxidative conditions.

Q3: I am observing a new peak in my HPLC analysis after storing my sample in solution. What could it be?

A3: A new peak in your HPLC chromatogram likely indicates the formation of a degradation product. The most common degradant in aqueous or protic solutions is the hydrolysis product, 4-(1,2,4-triazol-1-yl)benzoic acid. To confirm, you can perform a forced degradation study (see experimental protocols below) to intentionally generate the degradant and compare retention times.

Q4: My sample of this compound has changed color. Is it still usable?

A4: A change in color may indicate degradation. It is recommended to re-analyze the sample for purity using a validated analytical method, such as HPLC, before use. Compare the purity to the initial specification to determine if it is still suitable for your experiment.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpectedly low assay results for the parent compound. Degradation of the compound due to improper storage or handling.Verify storage conditions (temperature, light, moisture). Prepare fresh solutions and re-analyze. Consider performing a stability study under your specific experimental conditions.
Appearance of additional peaks in the chromatogram. Formation of degradation products.Identify the degradation conditions (e.g., pH, temperature, solvent). Use the forced degradation protocols to generate and identify potential degradants. Co-inject the degraded sample with a reference standard of the suspected degradant if available.
Inconsistent results between different batches. Variation in the initial purity or stability of the batches.Request a certificate of analysis for each batch. Perform a comparative stability study on the different batches under identical conditions.
Precipitation of the compound from solution during storage. Poor solubility or degradation to a less soluble product.Check the solubility of the compound in your chosen solvent. Analyze the precipitate to determine if it is the parent compound or a degradant. Consider using a different solvent system or preparing fresh solutions more frequently.

Stability Data Summary

The following tables summarize hypothetical stability data for this compound under various stress conditions.

Table 1: Forced Degradation Study Results

Stress Condition Duration % Degradation Major Degradant
0.1 M HCl (aq) at 60°C24 hours15.2%4-(1,2,4-triazol-1-yl)benzoic acid
0.1 M NaOH (aq) at 60°C24 hours25.8%4-(1,2,4-triazol-1-yl)benzoic acid
10% H₂O₂ at RT24 hours8.5%Oxidative degradants
Photostability (ICH Q1B)7 days< 2%Not significant
Thermal (80°C)7 days5.1%4-(1,2,4-triazol-1-yl)benzoic acid

Table 2: Long-Term Stability (Solid State)

Storage Condition Time Point Assay (% of Initial) Total Impurities (% Area)
25°C / 60% RH12 months99.5%0.5%
40°C / 75% RH6 months98.2%1.8%

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To investigate the degradation of this compound under various stress conditions.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 10% hydrogen peroxide. Store at room temperature for 24 hours.

  • Thermal Degradation: Store a solid sample of the compound in an oven at 80°C for 7 days. Prepare a solution for analysis.

  • Photostability: Expose a solid sample of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

  • Analysis: Analyze all samples by a stability-indicating HPLC method.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis HPLC HPLC Analysis Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Thermal Thermal Thermal->HPLC Photo Photostability Photo->HPLC Characterization Degradant Characterization HPLC->Characterization Stock Stock Solution (1 mg/mL in ACN) Stock->Acid Stock->Base Stock->Oxidation SolidSample Solid Sample SolidSample->Thermal SolidSample->Photo

Forced Degradation Experimental Workflow
Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Methodology:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 20% B

    • 5-15 min: 20% to 80% B

    • 15-20 min: 80% B

    • 20-21 min: 80% to 20% B

    • 21-25 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

HPLC_Method_Logic cluster_instrument HPLC System cluster_mobile_phase Mobile Phase Pump Pump Gradient Elution Injector Autosampler 10 µL Injection Pump->Injector Column C18 Column 30°C Injector->Column Detector UV Detector 254 nm Column->Detector Data Chromatogram (Peak Separation) Detector->Data MP_A A: 0.1% Formic Acid in Water MP_A->Pump MP_B B: 0.1% Formic Acid in Acetonitrile MP_B->Pump Sample Sample Sample->Injector

Stability-Indicating HPLC Method Logic

References

Technical Support Center: Overcoming Poor Aqueous Solubility of Triazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with triazole derivatives in aqueous media.

Frequently Asked Questions (FAQs)

Q1: My triazole derivative is precipitating out of my aqueous buffer. What is the likely cause?

A1: Precipitation of triazole derivatives in aqueous buffers is a common issue, often occurring when a concentrated stock solution (typically in an organic solvent like DMSO) is diluted into the aqueous buffer. This "solvent shift" can cause the compound to exceed its thermodynamic solubility limit in the final aqueous environment, leading to precipitation.[1][2] The inherent hydrophobicity of many triazole derivatives, especially those with nonpolar substituents, contributes significantly to their low aqueous solubility.[1]

Q2: What are the general strategies to improve the aqueous solubility of my triazole derivative?

A2: There are several effective strategies to enhance the aqueous solubility of triazole derivatives. These can be broadly categorized into two main approaches: chemical modification and formulation strategies.

  • Chemical Modification: This involves altering the chemical structure of the triazole derivative to introduce more polar or ionizable groups. This can improve the molecule's interaction with water.[3][4]

  • Formulation Strategies: These approaches focus on the delivery of the compound without altering its chemical structure. Common techniques include the use of co-solvents, cyclodextrins, surfactants, and nanotechnology-based delivery systems.[5][6][7]

Q3: How does pH affect the solubility of triazole derivatives?

A3: The solubility of many triazole derivatives is pH-dependent due to the presence of ionizable groups in their structure.[8][9] The triazole ring itself has weak basicity.[10] For compounds with basic nitrogen atoms, solubility generally increases in acidic conditions (lower pH) as the molecule becomes protonated and thus more polar. Conversely, for triazoles with acidic functional groups, solubility will increase in basic conditions (higher pH). It is crucial to determine the optimal pH range for your specific derivative experimentally.[8]

Q4: Can I use a co-solvent to dissolve my triazole derivative? What are the common choices?

A4: Yes, using a co-solvent is a widely adopted technique to increase the solubility of poorly soluble compounds.[11] Co-solvents work by reducing the polarity of the aqueous medium, which can better solvate the hydrophobic triazole derivative. Common co-solvents used in pharmaceutical and research settings include:

  • Ethanol

  • Methanol

  • Propylene glycol (PG)[12]

  • Polyethylene glycol (PEG), particularly PEG 400[12]

  • Dimethyl sulfoxide (DMSO)[13]

It is important to keep the final concentration of the organic co-solvent to a minimum, ideally below 1% (v/v) in cellular assays, to avoid potential toxicity or off-target effects.[8]

Q5: What are nanotechnology-based approaches for delivering poorly soluble triazoles?

A5: Nanotechnology offers promising strategies for delivering hydrophobic triazole derivatives by encapsulating them in various nanocarriers.[14][15] This can improve their solubility, stability, and bioavailability.[16] Some common nanoformulation approaches include:

  • Polymeric nanoparticles: Encapsulating the triazole derivative within a biodegradable polymer matrix.[16][17]

  • Liposomes: Lipid-based vesicles that can encapsulate hydrophobic compounds in their lipid bilayer.

  • Nanosuspensions: Dispersions of the pure drug in an aqueous vehicle, with particle sizes in the nanometer range, which increases the surface area for dissolution.[18]

  • Solid Lipid Nanoparticles (SLNs): Lipid-based nanoparticles that are solid at room temperature.[15]

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Dilution of DMSO Stock

If you observe immediate precipitation when diluting your triazole derivative from a DMSO stock into an aqueous buffer, follow this troubleshooting workflow:

G start Precipitation Observed Immediately check_dilution Review Dilution Technique start->check_dilution optimize_concentration Reduce Final Concentration check_dilution->optimize_concentration use_cosolvent Increase Co-solvent % (if tolerated) optimize_concentration->use_cosolvent adjust_ph Optimize Buffer pH use_cosolvent->adjust_ph solubility_enhancer Add Solubility Enhancer adjust_ph->solubility_enhancer success Solution Remains Clear solubility_enhancer->success Issue Resolved G start Delayed Precipitation Observed prepare_fresh Prepare Fresh Solutions Before Use start->prepare_fresh add_inhibitor Incorporate a Precipitation Inhibitor prepare_fresh->add_inhibitor check_temperature Check for Temperature Changes add_inhibitor->check_temperature lower_concentration Lower Final Concentration check_temperature->lower_concentration success Solution Remains Stable lower_concentration->success Issue Resolved G cluster_formulation Formulation Strategies cluster_modification Chemical Modification cosolvents Co-solvents (e.g., PEG, PG, DMSO) improved_solubility Improved Aqueous Solubility cosolvents->improved_solubility cyclodextrins Cyclodextrins (e.g., HP-β-CD) cyclodextrins->improved_solubility nanotechnology Nanotechnology (e.g., Nanoparticles, Liposomes) nanotechnology->improved_solubility add_polar Introduce Polar Groups (-OH, -COOH, -NH2) add_polar->improved_solubility disrupt_packing Disrupt Crystal Packing disrupt_packing->improved_solubility poor_solubility Poorly Soluble Triazole Derivative poor_solubility->cosolvents poor_solubility->cyclodextrins poor_solubility->nanotechnology poor_solubility->add_polar poor_solubility->disrupt_packing

References

Technical Support Center: Scaling Up the Synthesis of Ethyl 4-(1,2,4-triazol-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of Ethyl 4-(1,2,4-triazol-1-yl)benzoate, particularly when scaling up for preclinical studies.

Experimental Protocols

The synthesis of this compound is typically achieved through an N-arylation reaction, primarily via Ullmann condensation or Buchwald-Hartwig cross-coupling. Below are detailed methodologies for both approaches.

Method 1: Ullmann Condensation

This classical approach involves the copper-catalyzed coupling of 1,2,4-triazole with an ethyl 4-halobenzoate. Aryl iodides and bromides are the most common coupling partners.

Reaction Scheme:

Detailed Protocol:

  • Reagent Preparation: To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 1,2,4-triazole (1.2-1.5 equivalents), ethyl 4-iodobenzoate or ethyl 4-bromobenzoate (1.0 equivalent), copper(I) iodide (CuI, 0.1-0.2 equivalents), a ligand such as L-proline or 1,10-phenanthroline (0.2-0.4 equivalents), and a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equivalents).

  • Solvent Addition: Add a high-boiling point polar aprotic solvent such as dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc). The typical solvent volume is 10-20 mL per gram of the limiting reagent.

  • Reaction Execution: Heat the reaction mixture to 120-160 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 12-24 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of celite to remove insoluble inorganic salts.

    • Dilute the filtrate with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a solid.

Method 2: Buchwald-Hartwig Cross-Coupling

This palladium-catalyzed method offers a more modern and often milder alternative to the Ullmann condensation.

Reaction Scheme:

Detailed Protocol:

  • Catalyst Pre-formation (Optional but Recommended): In a separate dry flask under an inert atmosphere, pre-form the active catalyst by stirring the palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and the phosphine ligand (e.g., Xantphos, DavePhos) in the reaction solvent for 15-30 minutes.

  • Reagent Addition: To the main reaction vessel under an inert atmosphere, add 1,2,4-triazole (1.2-1.5 equivalents), ethyl 4-bromobenzoate or ethyl 4-triflyloxybenzoate (1.0 equivalent), and a non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄) (1.5-2.5 equivalents).

  • Reaction Initiation: Add the reaction solvent (e.g., toluene, dioxane, or THF) followed by the pre-formed catalyst solution or the palladium source and ligand directly.

  • Reaction Execution: Heat the mixture to 80-110 °C. Monitor the reaction progress by TLC or HPLC. Reactions are often complete within 4-12 hours.

  • Work-up and Purification:

    • Cool the reaction to room temperature.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the product with an organic solvent like ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the residue by silica gel column chromatography or recrystallization.

Data Presentation

Table 1: Comparison of Typical Reaction Conditions

ParameterUllmann CondensationBuchwald-Hartwig Cross-Coupling
Catalyst Copper(I) salt (e.g., CuI)Palladium(0) or Palladium(II) precursor
Ligand L-proline, 1,10-phenanthrolinePhosphine-based (e.g., Xantphos, DavePhos)
Base Inorganic (e.g., K₂CO₃, Cs₂CO₃)Strong, non-nucleophilic (e.g., NaOtBu, K₃PO₄)
Solvent DMF, DMAcToluene, Dioxane, THF
Temperature 120-160 °C80-110 °C
Reaction Time 12-24 hours4-12 hours
Typical Yield 60-80%75-95%

Troubleshooting Guide

Q1: My reaction shows low or no conversion of the starting materials. What are the possible causes and solutions?

A1:

  • Issue: Inactive Catalyst (Both Methods)

    • Cause: The copper or palladium catalyst may have been oxidized or is of poor quality. Ligands can also degrade.

  • Issue: Inappropriate Base (Both Methods)

    • Cause: The chosen base may not be strong enough to deprotonate the 1,2,4-triazole effectively or may be sterically hindered.

    • Solution: For Ullmann reactions, Cs₂CO₃ is often more effective than K₂CO₃ due to its higher solubility. For Buchwald-Hartwig reactions, NaOtBu is a common choice, but K₃PO₄ can be a milder alternative if base-sensitive functional groups are present.

  • Issue: Low Reaction Temperature (Both Methods)

    • Cause: The activation energy for the reaction may not be reached.

    • Solution: Gradually increase the reaction temperature in increments of 10-20 °C, while monitoring for potential decomposition of starting materials or product.

  • Issue: Poor Solubility of Reagents (Both Methods)

    • Cause: The reagents, particularly the 1,2,4-triazole salt, may not be sufficiently soluble in the chosen solvent.

    • Solution: For Ullmann condensations, DMF or DMAc are good choices for solubilizing salts. For Buchwald-Hartwig reactions, a co-solvent might be necessary.

Q2: I am observing significant side product formation. What are the common side reactions and how can I minimize them?

A2:

  • Issue: Homocoupling of the Aryl Halide (Both Methods)

    • Cause: This is a common side reaction, especially at higher temperatures and with more active catalysts.

    • Solution: Lowering the reaction temperature and catalyst loading can sometimes help. For Buchwald-Hartwig reactions, using a ligand that promotes the desired cross-coupling over homocoupling is crucial.

  • Issue: Dehalogenation of the Aryl Halide (Buchwald-Hartwig)

    • Cause: The aryl halide is reduced to the corresponding arene. This can be promoted by trace amounts of water or other protic sources.

    • Solution: Ensure strictly anhydrous conditions. Use thoroughly dried solvents and reagents.

  • Issue: N-2 or N-4 Arylation of 1,2,4-triazole (Both Methods)

    • Cause: 1,2,4-triazole has multiple nitrogen atoms that can potentially be arylated, leading to isomeric products.

    • Solution: The N-1 position is generally the most nucleophilic and sterically accessible, making it the major product. However, careful optimization of the reaction conditions (catalyst, ligand, base, and solvent) may be required to improve regioselectivity. Analysis of the crude product by NMR is essential to identify isomeric impurities.

Q3: I am having difficulty purifying the final product. What are some tips for purification at scale?

A3:

  • Issue: Co-elution with Starting Materials or Side Products

    • Solution: Optimize the mobile phase for column chromatography. A gradient elution may be necessary. If the product is a solid, recrystallization is often a more scalable and efficient purification method. Experiment with different solvent systems to find one that provides good recovery and purity.

  • Issue: Residual Metal Catalyst in the Final Product

    • Cause: Traces of copper or palladium can remain in the product, which is a major concern for preclinical studies.

    • Solution: After the initial work-up, washing the organic layer with an aqueous solution of a chelating agent (e.g., EDTA for copper, or a solution of N-acetylcysteine for palladium) can help remove residual metals. Passing the crude product through a plug of silica gel or activated carbon can also be effective.

Frequently Asked Questions (FAQs)

Q1: Which method, Ullmann or Buchwald-Hartwig, is better for scaling up the synthesis of this compound?

A1: The Buchwald-Hartwig reaction is often preferred for scale-up due to its milder reaction conditions, shorter reaction times, and generally higher yields. The lower temperatures reduce the risk of thermal decomposition and the formation of impurities. However, the cost of palladium catalysts and specialized phosphine ligands can be a consideration. The Ullmann condensation, while requiring harsher conditions, uses less expensive copper catalysts. The choice will depend on factors such as available equipment, budget, and the desired purity of the final product.

Q2: What is the role of the ligand in these reactions?

A2: In both Ullmann and Buchwald-Hartwig reactions, the ligand plays a crucial role in stabilizing the metal catalyst, increasing its solubility, and facilitating the key steps of the catalytic cycle (oxidative addition and reductive elimination). The choice of ligand can significantly impact the reaction's efficiency, substrate scope, and selectivity.

Q3: How critical is the inert atmosphere for these reactions?

A3: Maintaining an inert atmosphere (e.g., under nitrogen or argon) is highly critical, especially for the Buchwald-Hartwig reaction. The palladium(0) active catalyst is sensitive to oxidation by air, which can lead to catalyst deactivation and low yields. While Ullmann reactions can sometimes be more tolerant to air, an inert atmosphere is still recommended to ensure reproducibility and prevent oxidative side reactions.

Q4: Can I use ethyl 4-chlorobenzoate as a starting material?

A4: Aryl chlorides are generally less reactive than aryl bromides and iodides in both Ullmann and Buchwald-Hartwig reactions. While specialized catalyst systems have been developed for the coupling of aryl chlorides, they often require higher temperatures, longer reaction times, and more specialized (and expensive) ligands. For initial studies and easier scale-up, ethyl 4-bromobenzoate or ethyl 4-iodobenzoate are recommended.

Visualizations

Experimental_Workflow cluster_ullmann Ullmann Condensation cluster_buchwald Buchwald-Hartwig Coupling U1 Reagent Mixing (1,2,4-Triazole, Ethyl 4-halobenzoate, CuI, Ligand, Base) U2 Add Solvent (DMF/DMAc) U1->U2 U3 Heat to 120-160°C U2->U3 U4 Reaction Monitoring (TLC/HPLC) U3->U4 U5 Work-up & Purification U4->U5 Product This compound U5->Product B1 Reagent Mixing (1,2,4-Triazole, Ethyl 4-halobenzoate, Base) B2 Add Solvent & Catalyst/Ligand B1->B2 B3 Heat to 80-110°C B2->B3 B4 Reaction Monitoring (TLC/HPLC) B3->B4 B5 Work-up & Purification B4->B5 B5->Product Start Choose Synthesis Route cluster_ullmann cluster_ullmann Start->cluster_ullmann cluster_buchwald cluster_buchwald Start->cluster_buchwald

Caption: General experimental workflows for the synthesis of this compound.

Troubleshooting_Guide cluster_causes Potential Causes cluster_solutions Solutions Problem Low/No Conversion C1 Inactive Catalyst Problem->C1 C2 Inappropriate Base Problem->C2 C3 Low Temperature Problem->C3 C4 Poor Solubility Problem->C4 S1 Use Fresh/High-Purity Reagents Maintain Inert Atmosphere C1->S1 S2 Screen Different Bases (e.g., Cs2CO3, NaOtBu) C2->S2 S3 Increase Temperature Incrementally C3->S3 S4 Choose Appropriate Solvent (e.g., DMF, Toluene) C4->S4

Caption: Troubleshooting logic for addressing low or no reaction conversion.

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of Ethyl 4-(1,2,4-triazol-1-yl)benzoate Analogs in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of analogs based on the Ethyl 4-(1,2,4-triazol-1-yl)benzoate scaffold. The focus is on their potential as anticancer agents, with supporting experimental data and detailed methodologies.

Introduction

The 1,2,4-triazole nucleus is a prominent scaffold in medicinal chemistry, known to be a pharmacophore in a wide range of therapeutic agents, including those with anticancer properties.[1][2][3][4][5][6] Analogs of this compound, and the closely related 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids, have emerged as a promising class of compounds with potent cytotoxic activity against various cancer cell lines.[1][7] This guide synthesizes the available SAR data to inform the rational design of more effective and selective anticancer drug candidates.

Anticancer Activity: A Comparative Analysis

Recent studies have explored the anticancer potential of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids, which serve as a valuable proxy for understanding the SAR of their ethyl ester counterparts. The in vitro cytotoxic activity of these compounds has been evaluated against human breast adenocarcinoma (MCF-7) and human colon carcinoma (HCT-116) cell lines.[1][7] The results, summarized in the table below, highlight key structural modifications that influence anticancer potency.

Compound IDR Group (Substitution on Triazole Ring)MCF-7 IC₅₀ (µM)[1]HCT-116 IC₅₀ (µM)[1]
1 -SCH₃39.841.8
2 -SH18.725.7
3 4-Nitrobenzylideneamino25.633.4
4 4-Chlorobenzylideneamino28.435.1
5 4-Hydroxybenzylideneamino23.929.8
6 4-Methoxybenzylideneamino26.131.5
7 2-Hydroxybenzylideneamino30.238.7
8 3-Hydroxybenzylideneamino29.536.2
9 2,4-Dichlorobenzylideneamino24.830.9
10 3,4,5-Trimethoxybenzylideneamino27.334.6
11 2-Nitrobenzylideneamino22.128.3
12 3-Nitrobenzylideneamino20.526.9
13 4-(Dimethylamino)benzylideneamino31.639.2
14 Isothiocyanato15.623.9
Doxorubicin (Reference Drug)19.722.6

Structure-Activity Relationship (SAR) Insights:

  • Substitution at the 5-position of the triazole ring is crucial for cytotoxic activity. [1]

  • The presence of a thiol group (-SH) at the R position (Compound 2) significantly enhances anticancer activity compared to a methylthio group (-SCH₃) (Compound 1).[1]

  • Conversion of the thiol group to various Schiff bases (Compounds 3-13) generally results in moderate to good activity.

  • Among the Schiff bases, derivatives with nitro groups (Compounds 3, 11, and 12) , particularly the 3-nitrobenzylideneamino analog (Compound 12), exhibit potent cytotoxicity.[1]

  • The introduction of an isothiocyanate group (-NCS) at the R position (Compound 14) leads to the most potent anticancer activity in the series, with IC₅₀ values comparable to or better than the reference drug, doxorubicin.[1]

  • The mechanism of action for the more potent compounds, such as those with thiol and isothiocyanate functionalities, is suggested to involve the induction of apoptosis .[1][7]

Potential Signaling Pathways and Molecular Targets

While direct experimental evidence for the specific molecular targets of this compound analogs is still emerging, the broader class of 1,2,4-triazole derivatives has been shown to interact with several key signaling pathways implicated in cancer.

p38 Mitogen-Activated Protein Kinase (MAPK) Pathway

The p38 MAPK signaling cascade is a critical regulator of cellular responses to stress and is often dysregulated in cancer.[8] Inhibition of p38 MAPK can modulate inflammation and apoptosis, making it an attractive target for anticancer therapies.[8] Several 1,2,4-triazole-based compounds have been identified as potent p38 MAPK inhibitors.[8]

p38_MAPK_Pathway extracellular_stimuli Environmental Stress / Inflammatory Cytokines receptor Receptor extracellular_stimuli->receptor mapkkk MAPKKK (MEKK, MLK, ASK1) receptor->mapkkk mkk3_6 MKK3/6 mapkkk->mkk3_6 p38 p38 MAPK mkk3_6->p38 downstream_kinases Downstream Kinases (MK2, MSK1) p38->downstream_kinases transcription_factors Transcription Factors (ATF-2, MEF-2, STAT1) p38->transcription_factors cellular_responses Cellular Responses (Inflammation, Apoptosis, Cell Cycle Arrest) downstream_kinases->cellular_responses transcription_factors->cellular_responses triazole_inhibitor This compound Analog (Hypothetical) triazole_inhibitor->p38

Hypothetical inhibition of the p38 MAPK pathway.
Cholinesterase Inhibition

Cholinesterases, particularly acetylcholinesterase (AChE), are enzymes that degrade the neurotransmitter acetylcholine. While primarily associated with neurological disorders, emerging evidence suggests a role for cholinesterases in cancer progression.[9][10][11][12] Some triazole derivatives have demonstrated cholinesterase inhibitory activity.[9][10][11][12]

Cholinesterase_Inhibition acetylcholine Acetylcholine ache Acetylcholinesterase (AChE) acetylcholine->ache binds to choline_acetate Choline + Acetate ache->choline_acetate hydrolyzes to triazole_inhibitor This compound Analog (Hypothetical) triazole_inhibitor->ache inhibits

Hypothetical mechanism of acetylcholinesterase inhibition.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound analogs.

Synthesis of 4-(1H-1,2,4-triazol-1-yl)benzoic Acid Hybrids

Synthesis_Workflow start 4-Hydrazinobenzoic acid reagent1 Carbon disulfide & KOH start->reagent1 intermediate1 Potassium dithiocarbazinate salt reagent1->intermediate1 reagent2 Hydrazine hydrate intermediate1->reagent2 intermediate2 4-Amino-5-mercapto-1,2,4-triazole derivative reagent2->intermediate2 reagent3 Substituted aldehydes intermediate2->reagent3 reagent4 Carbon disulfide intermediate2->reagent4 final_product Schiff base analogs reagent3->final_product final_product2 Isothiocyanate analog reagent4->final_product2

General synthesis workflow for triazole analogs.

A general procedure for the synthesis of the 4-(1H-1,2,4-triazol-1-yl)benzoic acid scaffold involves the reaction of 4-hydrazinobenzoic acid with carbon disulfide in the presence of potassium hydroxide to form a potassium dithiocarbazinate salt. This intermediate is then cyclized with hydrazine hydrate to yield the core 4-amino-5-mercapto-1,2,4-triazole derivative. Subsequent reactions with various substituted aldehydes produce the corresponding Schiff base analogs, while reaction with carbon disulfide can yield the isothiocyanate derivative.[1]

In Vitro Anticancer Activity (MTT Assay)

The cytotoxic effects of the synthesized compounds are typically evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Protocol:

  • Cell Seeding: Cancer cells (e.g., MCF-7, HCT-116) are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

p38 MAP Kinase Inhibition Assay

The inhibitory activity of the compounds against p38 MAP kinase can be assessed using a variety of commercially available assay kits, often based on a fluorescence resonance energy transfer (FRET) or luminescence-based format.

General Protocol (Luminescence-based):

  • Reaction Setup: The assay is performed in a low-volume 384-well plate. The reaction mixture contains the p38α enzyme, a specific substrate (e.g., ATF2), and ATP in a kinase buffer.

  • Inhibitor Addition: Serial dilutions of the test compounds are added to the wells. A known p38 inhibitor (e.g., SB203580) is used as a positive control.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection: An ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP. A kinase detection reagent is then added to convert ADP to ATP, which is subsequently used in a luciferase/luciferin reaction to generate a luminescent signal.

  • Signal Measurement: The luminescence is measured using a plate-reading luminometer. The signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Data Analysis: The IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Acetylcholinesterase (AChE) Inhibition Assay

The inhibitory effect on AChE is commonly determined using the Ellman's method.

Protocol:

  • Reagent Preparation: Prepare solutions of acetylthiocholine iodide (ATCI, substrate), 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and the test compounds in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Reaction Mixture: In a 96-well plate, add the buffer, DTNB solution, and the test compound at various concentrations. A known AChE inhibitor (e.g., donepezil) is used as a positive control.

  • Enzyme Addition: Add the AChE enzyme solution to each well to start the reaction.

  • Absorbance Reading: Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., 10-15 minutes) using a microplate reader.

  • Data Analysis: The rate of the reaction is determined from the change in absorbance over time. The percentage of inhibition is calculated relative to the activity of the enzyme in the absence of an inhibitor. The IC₅₀ value is then determined from the dose-response curve.

Conclusion and Future Directions

The structure-activity relationship studies of this compound analogs, primarily through the investigation of their corresponding benzoic acid hybrids, have revealed critical insights for the development of novel anticancer agents. The substituent at the 5-position of the 1,2,4-triazole ring is a key determinant of cytotoxic potency, with thiol and isothiocyanate functionalities demonstrating significant promise. The proposed mechanisms of action, including apoptosis induction and potential inhibition of key signaling pathways like p38 MAPK, warrant further investigation.

Future research should focus on:

  • Direct SAR studies of the ethyl ester series to elucidate the role of the ester functionality in biological activity and pharmacokinetic properties.

  • Expansion of the analog library with diverse substitutions on both the triazole and benzoate rings to optimize potency and selectivity.

  • In-depth mechanistic studies to confirm the molecular targets and signaling pathways modulated by these compounds.

  • In vivo evaluation of the most promising candidates in preclinical cancer models to assess their therapeutic potential.

This guide serves as a foundational resource for researchers in the field, providing a structured overview of the current SAR landscape and detailed experimental protocols to facilitate the continued exploration of this promising class of anticancer compounds.

References

A Comparative Guide to Triazole Synthesis: Ullmann Condensation vs. Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3-triazole scaffold is a cornerstone in medicinal chemistry and materials science, valued for its stability, synthetic accessibility, and ability to engage in hydrogen bonding. Two prominent methods for the synthesis of substituted triazoles are the Ullmann condensation and the Nobel Prize-winning "click chemistry." This guide provides an objective comparison of these two powerful synthetic strategies, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal method for their specific applications.

While both methodologies often employ copper catalysis, they represent fundamentally different approaches to obtaining functionalized triazoles. Click chemistry, particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), constructs the triazole ring from azide and alkyne precursors. In contrast, the Ullmann condensation is typically used to functionalize a pre-existing triazole ring, most commonly through N-arylation.

At a Glance: Key Differences

FeatureUllmann Condensation (N-arylation)Click Chemistry (CuAAC)
Bond Formed C-N (between an aryl halide and a triazole nitrogen)C-N and N-N (formation of the triazole ring)
Primary Application Post-functionalization of a triazole ringDe novo synthesis of the triazole ring
Key Reactants Pre-formed triazole, aryl halide, copper catalyst, baseAzide, terminal alkyne, copper(I) source
Typical Temperature Often elevated (100-140 °C), though milder conditions have been developed[1][2]Room temperature to mild heating (e.g., 60 °C)[3]
Reaction Time Can be lengthy (several hours to over 24 hours)[2]Generally faster (minutes to a few hours)[3]
Substrate Scope Broad for aryl halides and various N-H heterocycles[1][4]Extremely broad for azides and alkynes, highly functional group tolerant[3]
Bioconjugation Not typically usedWidely used, especially the catalyst-free SPAAC variant

Delving Deeper: A Comparative Analysis

Reaction Mechanism and Regioselectivity

The Ullmann condensation for N-arylation of triazoles generally proceeds via a copper-catalyzed nucleophilic aromatic substitution pathway. The reaction involves the coordination of the triazole to a copper(I) catalyst, followed by oxidative addition of the aryl halide to form a copper(III) intermediate. Reductive elimination then yields the N-arylated triazole and regenerates the copper(I) catalyst.[5][6]

In contrast, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) , a cornerstone of click chemistry, is a [3+2] cycloaddition reaction. A copper(I) acetylide is formed, which then reacts with the azide in a stepwise manner through a six-membered copper-containing intermediate to exclusively yield the 1,4-disubstituted triazole regioisomer.[3] The uncatalyzed Huisgen cycloaddition, which requires higher temperatures, often produces a mixture of 1,4- and 1,5-regioisomers.

For applications requiring biological compatibility, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) , a catalyst-free variant of click chemistry, is employed. This reaction utilizes a strained cyclooctyne, which readily reacts with an azide to form a stable triazole without the need for a cytotoxic copper catalyst.

Reaction Conditions and Yields

Ullmann condensations have traditionally required harsh reaction conditions, including high temperatures (often >150 °C) and stoichiometric amounts of copper.[2] However, the development of various ligands, such as diamines, has enabled these reactions to proceed under milder conditions (e.g., 100-110 °C) with catalytic amounts of copper, often providing good to excellent yields (up to 88-98%).[1][7][8] Ligand-free systems have also been developed, sometimes allowing for reactions at room temperature.[9]

Click chemistry (CuAAC) is renowned for its mild reaction conditions, often proceeding at room temperature in a variety of solvents, including water.[3] The reactions are typically high-yielding, often quantitative, and produce minimal byproducts. The choice of copper source, ligand, and reducing agent (to maintain the Cu(I) oxidation state) can be optimized for specific substrates.

Substrate Scope and Functional Group Tolerance

The modern Ullmann condensation displays a broad substrate scope for both the aryl halide and the N-H heterocycle.[1][4] It can tolerate a range of functional groups, although the high temperatures in some protocols can be a limitation for sensitive substrates.

Click chemistry is celebrated for its exceptional functional group tolerance. The azide and alkyne functional groups are largely unreactive under a wide range of conditions, making this reaction ideal for the synthesis of complex molecules and for bioconjugation.[3]

Experimental Protocols

Representative Protocol for Ullmann N-Arylation of 1,2,4-Triazole

This protocol is adapted from a ligand-free copper-catalyzed N-arylation procedure.[9]

Materials:

  • 1,2,4-Triazole

  • Iodobenzene

  • CuO nanoparticles

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • In a glass reactor, combine 1,2,4-triazole (3 mmol), iodobenzene (3.3 mmol), CuO nanoparticles (0.15 mmol), and K₂CO₃ (3 mmol).

  • Add DMF (10 mL) to the reactor.

  • Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with 20 mL of water.

  • Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • The aqueous layer can be centrifuged to recover the CuO nanocatalyst.

  • Combine the organic extracts, wash with brine, and dry over sodium sulfate.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an ethyl acetate:petroleum ether (1:9) eluent to obtain the pure 1-phenyl-1H-1,2,4-triazole.

Representative Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a general procedure for a copper-catalyzed "click" reaction.

Materials:

  • Alkyl or aryl azide

  • Terminal alkyne

  • Copper(I) iodide (CuI) or another Cu(I) source

  • Solvent (e.g., DMF, t-BuOH/H₂O)

Procedure:

  • Dissolve the azide (1.0 mmol) and the terminal alkyne (1.0 mmol) in the chosen solvent (e.g., 3 mL of DMF).

  • Add the copper(I) catalyst (e.g., 10 mol% CuI).

  • Stir the reaction mixture at the desired temperature (e.g., 25-60 °C). For in situ generation of Cu(I) from a Cu(II) salt like CuSO₄, a reducing agent such as sodium ascorbate is added.

  • Monitor the reaction by TLC.

  • Upon completion, the reaction mixture can be worked up by adding water and extracting with an organic solvent.

  • The crude product is then purified, typically by column chromatography or recrystallization.

Visualizing the Pathways

Ullmann_Condensation Triazole 1,2,3-Triazole (N-H) Intermediate1 Copper Triazolide Triazole->Intermediate1 + Base ArylHalide Aryl Halide (Ar-X) Cu_I Cu(I) Catalyst Cu_I->Intermediate1 Base Base Solvent Solvent (e.g., DMF) Intermediate2 Cu(III) Intermediate Intermediate1->Intermediate2 + Aryl Halide (Oxidative Addition) Product N-Arylated Triazole Intermediate2->Product Reductive Elimination Product->Cu_I Catalyst Regeneration

Caption: Simplified workflow for the Ullmann N-arylation of a triazole.

CuAAC_Reaction Azide Azide (R1-N3) Alkyne Terminal Alkyne (R2-C≡CH) Intermediate1 Copper Acetylide Alkyne->Intermediate1 Cu_I_Source Cu(I) Source (e.g., CuI or CuSO4/Ascorbate) Cu_I_Source->Intermediate1 Solvent Solvent (e.g., H2O, t-BuOH) Intermediate2 Six-membered Cu Intermediate Intermediate1->Intermediate2 + Azide Product 1,4-Disubstituted 1,2,3-Triazole Intermediate2->Product Cyclization & Protonolysis

References

A Comparative Guide to Aromatase Inhibitors: Benchmarking Ethyl 4-(1,2,4-triazol-1-YL)benzoate Against Established Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of "Ethyl 4-(1,2,4-triazol-1-YL)benzoate" with other prominent aromatase inhibitors, focusing on their performance, mechanisms of action, and supporting experimental data. While direct experimental data for this compound is not extensively available in the public domain, this guide draws comparisons based on its structural characteristics as a non-steroidal triazole derivative and benchmarks it against well-characterized third-generation aromatase inhibitors.

Introduction to Aromatase Inhibitors

Aromatase, a cytochrome P450 enzyme (CYP19A1), is a critical enzyme in the biosynthesis of estrogens from androgens. Its inhibition is a key therapeutic strategy in the treatment of hormone-dependent breast cancer in postmenopausal women. Aromatase inhibitors (AIs) are broadly classified into two types: steroidal (Type I) and non-steroidal (Type II) inhibitors.

  • Type I (Steroidal) Inhibitors: These are androgen analogues that act as suicide inhibitors, binding irreversibly to the aromatase enzyme. Exemestane is a prime example.

  • Type II (Non-steroidal) Inhibitors: These compounds bind reversibly to the active site of the enzyme through non-covalent interactions. This class includes the widely used third-generation inhibitors anastrozole and letrozole, both of which, like this compound, feature a triazole ring that chelates the heme iron of the cytochrome P450 enzyme.

Comparative Data of Aromatase Inhibitors

The following tables summarize the key performance and pharmacokinetic parameters of selected aromatase inhibitors. Due to the limited public data on this compound, it is not included in the quantitative comparison. However, based on its 1,2,4-triazole moiety, it is expected to exhibit a competitive, reversible inhibitory mechanism similar to other non-steroidal AIs.

Table 1: In Vitro Aromatase Inhibitory Activity (IC50 Values)

CompoundTypeIC50 (Human Placental Microsomes)Cell-Based IC50 (MCF-7aro cells)Reference
LetrozoleNon-steroidal (Triazole)~0.7 - 7.27 nM50-100 nM[1][2]
AnastrozoleNon-steroidal (Triazole)~10 - 15 nM>500 nM[2]
ExemestaneSteroidal~15 - 30 nMNot specified[3]
VorozoleNon-steroidal (Triazole)1.38 nM0.44 nM (rat ovarian granulosa cells)[4][5]

Note: IC50 values can vary depending on the specific experimental conditions.

Table 2: Pharmacokinetic Properties of Third-Generation Aromatase Inhibitors

ParameterAnastrozoleLetrozoleExemestane
Bioavailability Well-absorbed~100%~60%
Time to Peak (Tmax) ~2 hours~1 hour~1.2 hours
Plasma Half-life (t½) ~50 hours~2-4 days~24 hours
Metabolism N-dealkylation, hydroxylation, glucuronidationCYP3A4 and CYP2A6Oxidation at C6, reduction of 17-keto group
Elimination Mainly in feces and urinePrimarily renalUrine and feces

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the evaluation of aromatase inhibitors.

In Vitro Aromatase Inhibition Assay using Human Placental Microsomes

This assay determines the direct inhibitory effect of a compound on the aromatase enzyme. The tritiated water release assay is a commonly used method.[6]

Objective: To measure the IC50 value of a test compound against human placental aromatase.

Materials:

  • Human placental microsomes (commercially available or prepared from fresh tissue)[7]

  • [1β-³H]-Androst-4-ene-3,17-dione (substrate)

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Test compound (e.g., this compound) and reference inhibitors (e.g., letrozole)

  • Dextran-coated charcoal

  • Scintillation cocktail and liquid scintillation counter

Procedure:

  • Prepare a reaction mixture containing phosphate buffer (pH 7.4), the NADPH regenerating system, and human placental microsomes.

  • Add various concentrations of the test compound or reference inhibitor to the reaction mixture. A vehicle control (e.g., DMSO) should also be included.

  • Pre-incubate the mixture at 37°C for a short period (e.g., 15 minutes).

  • Initiate the enzymatic reaction by adding the substrate, [1β-³H]-androstenedione.

  • Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding a quenching solution (e.g., ice-cold chloroform or trichloroacetic acid).

  • Separate the released ³H₂O from the unreacted substrate by adding dextran-coated charcoal, which adsorbs the steroid.

  • Centrifuge the samples to pellet the charcoal.

  • Transfer the supernatant containing the ³H₂O to a scintillation vial.

  • Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Aromatase Activity Assay using MCF-7aro Cells

This assay evaluates the ability of a compound to inhibit aromatase activity within a cellular context, providing insights into cell permeability and metabolism.[8]

Objective: To determine the IC50 of a test compound for aromatase inhibition in a human breast cancer cell line stably overexpressing aromatase (MCF-7aro).

Materials:

  • MCF-7aro cells

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

  • Testosterone (substrate)

  • Test compound and reference inhibitors

  • MTT or other cell viability reagent

  • ELISA kit for estradiol measurement or a tritiated water release assay can be adapted for a cellular format.[9]

Procedure:

  • Seed MCF-7aro cells in 96-well plates and allow them to adhere overnight.

  • Replace the medium with fresh medium containing a known concentration of testosterone (e.g., 10 nM) and varying concentrations of the test compound or reference inhibitor.

  • Incubate the cells for a specified period (e.g., 24-48 hours) at 37°C in a CO₂ incubator.

  • After incubation, collect the cell culture supernatant to measure the concentration of estradiol produced.

  • Estradiol levels can be quantified using a specific ELISA kit according to the manufacturer's instructions.

  • Alternatively, a tritiated androgen substrate can be used, and the released tritiated water measured from the supernatant as described in the microsomal assay protocol.

  • In parallel, assess cell viability using an MTT assay to ensure that the observed reduction in estradiol is due to aromatase inhibition and not cytotoxicity.

  • Calculate the percentage of aromatase inhibition for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can aid in understanding. The following diagrams were generated using Graphviz (DOT language).

Estrogen Biosynthesis Pathway and Site of Aromatase Inhibition

This diagram illustrates the final steps of estrogen synthesis and the point of intervention for aromatase inhibitors.

Estrogen_Synthesis Androstenedione Androstenedione Aromatase Aromatase Androstenedione->Aromatase Testosterone Testosterone Testosterone->Aromatase Estrone Estrone Estradiol Estradiol Aromatase->Estrone Aromatase->Estradiol Aromatase_Inhibitors Aromatase Inhibitors (e.g., this compound) Aromatase_Inhibitors->Aromatase

Caption: Estrogen synthesis pathway and the inhibitory action of aromatase inhibitors.

General Experimental Workflow for Aromatase Inhibitor Screening

This workflow outlines the typical steps involved in the initial screening and evaluation of potential aromatase inhibitors.

Experimental_Workflow cluster_0 In Vitro Screening cluster_1 Cell-Based Assay cluster_2 Further Evaluation Compound Synthesis\n(this compound) Compound Synthesis (this compound) Microsomal Assay\n(Human Placenta) Microsomal Assay (Human Placenta) Compound Synthesis\n(this compound)->Microsomal Assay\n(Human Placenta) Determine IC50 Determine IC50 Microsomal Assay\n(Human Placenta)->Determine IC50 MCF-7aro Cell Assay MCF-7aro Cell Assay Determine IC50->MCF-7aro Cell Assay Assess Cellular Potency\nand Cytotoxicity Assess Cellular Potency and Cytotoxicity MCF-7aro Cell Assay->Assess Cellular Potency\nand Cytotoxicity Selectivity Profiling Selectivity Profiling Assess Cellular Potency\nand Cytotoxicity->Selectivity Profiling In Vivo Studies In Vivo Studies Selectivity Profiling->In Vivo Studies

References

A Comparative Analysis of the Antifungal Potential of Ethyl 4-(1,2,4-triazol-1-yl)benzoate and Fluconazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of antifungal drug discovery, the 1,2,4-triazole scaffold remains a cornerstone for the development of potent new therapies. This guide provides a comparative overview of the established antifungal agent, fluconazole, and a structurally related compound, Ethyl 4-(1,2,4-triazol-1-yl)benzoate. While extensive data exists for fluconazole, a widely used clinical antifungal, the biological activity of this compound is less characterized in publicly available literature. This comparison, therefore, juxtaposes the known efficacy of fluconazole with the hypothetical potential of this compound, based on the well-understood mechanism of the triazole class of antifungals.

Introduction to Triazole Antifungals

Triazole antifungal agents function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for the integrity of the fungal cell membrane. By disrupting this pathway, triazoles lead to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately inhibiting fungal growth and proliferation. Fluconazole is a well-established triazole with a broad spectrum of activity against many pathogenic yeasts and some molds. Given its structural similarity, this compound is hypothesized to exert its antifungal effect through the same mechanism.

Comparative Antifungal Activity

The following table summarizes the known in vitro activity of fluconazole against a range of common fungal pathogens, expressed as Minimum Inhibitory Concentration (MIC) ranges. The activity for this compound is presented as hypothetical, pending experimental verification.

Fungal SpeciesFluconazole MIC Range (µg/mL)This compound MIC Range (µg/mL)
Candida albicans0.25 - 4Data Not Available
Candida glabrata0.5 - 64Data Not Available
Candida parapsilosis0.125 - 4Data Not Available
Candida krusei16 - >64 (Often intrinsically resistant)Data Not Available
Cryptococcus neoformans2 - 16Data Not Available
Aspergillus fumigatus>64 (Generally resistant)Data Not Available

Mechanism of Action: Ergosterol Biosynthesis Inhibition

Both fluconazole and, hypothetically, this compound, target the lanosterol 14α-demethylase enzyme in the ergosterol biosynthesis pathway within the fungal cell. The inhibition of this enzyme disrupts the fungal cell membrane integrity, leading to cell growth arrest and death.

Ergosterol_Biosynthesis_Pathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol LanosterolDemethylase Lanosterol 14α-demethylase (CYP51) Lanosterol->LanosterolDemethylase Ergosterol Ergosterol FungalCellMembrane Fungal Cell Membrane Integrity Ergosterol->FungalCellMembrane Triazoles Fluconazole & This compound Triazoles->LanosterolDemethylase Inhibition LanosterolDemethylase->Ergosterol Conversion

Caption: The Ergosterol Biosynthesis Pathway and the inhibitory action of triazole antifungals.

Experimental Protocols

To empirically determine and compare the antifungal activity of this compound against fluconazole, a standardized in vitro susceptibility testing method, such as the broth microdilution assay outlined by the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines, should be employed.

CLSI M27-A3 Broth Microdilution Method for Yeasts

1. Preparation of Antifungal Agents:

  • Stock solutions of fluconazole and this compound are prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a high concentration (e.g., 1280 µg/mL).

  • Serial twofold dilutions of each compound are prepared in RPMI-1640 medium (with L-glutamine, without sodium bicarbonate, and buffered with MOPS) in 96-well microtiter plates to achieve final concentrations typically ranging from 0.125 to 64 µg/mL.

2. Inoculum Preparation:

  • The fungal isolate is cultured on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours.

  • A suspension of the fungal colonies is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

  • This suspension is further diluted in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

3. Inoculation and Incubation:

  • Each well of the microtiter plate containing the serially diluted antifungal agent is inoculated with the prepared fungal suspension.

  • A growth control well (containing no antifungal agent) and a sterility control well (containing no inoculum) are included for each isolate.

  • The plates are incubated at 35°C for 24-48 hours.

4. Determination of Minimum Inhibitory Concentration (MIC):

  • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the growth control.

Antifungal_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis FungalCulture Fungal Isolate Culture (SDA, 35°C, 24-48h) InoculumPrep Inoculum Preparation (0.5 McFarland, Dilution) FungalCulture->InoculumPrep Inoculation Inoculation of Microtiter Plates InoculumPrep->Inoculation AntifungalDilution Serial Dilution of Antifungal Agents AntifungalDilution->Inoculation Incubation Incubation (35°C, 24-48h) Inoculation->Incubation ReadResults Visual or Spectrophotometric Reading of Growth Incubation->ReadResults MIC_Determination MIC Determination (≥50% Growth Inhibition) ReadResults->MIC_Determination

Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of antifungal compounds.

Conclusion and Future Directions

While fluconazole is a well-documented and effective antifungal agent, the exploration of novel triazole derivatives is crucial for overcoming emerging resistance and expanding the therapeutic arsenal. This compound, as a member of the triazole family, holds theoretical promise as an antifungal agent. However, its actual biological activity, spectrum, and potency remain to be elucidated through rigorous experimental investigation. The protocols and comparative framework provided in this guide offer a foundational approach for such future studies, which are essential to determine if this compound warrants further development as a potential antifungal therapeutic.

Hypothetical Computational Docking Analysis of Ethyl 4-(1,2,4-triazol-1-YL)benzoate with BRAF Kinase

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Discovery

In the rapidly evolving landscape of cancer therapeutics, the B-Raf proto-oncogene, serine/threonine kinase (BRAF), remains a pivotal target for drug development, particularly in melanoma and other malignancies. This guide presents a hypothetical computational docking study of a novel compound, "Ethyl 4-(1,2,4-triazol-1-YL)benzoate," against the BRAF V600E mutant, a common driver of cancer. This analysis is benchmarked against established BRAF inhibitors, Vemurafenib and Dabrafenib, to contextualize its potential efficacy.

Comparative Binding Affinity

To assess the potential of this compound as a BRAF inhibitor, a comparative analysis of binding affinities is crucial. The following table summarizes the hypothetical docking score of the compound against the BRAF V600E mutant, alongside reported binding energies for the well-established drugs Vemurafenib and Dabrafenib. Lower binding energy values typically indicate a more stable and favorable interaction between the ligand and the protein's active site.

CompoundTarget ProteinHypothetical/Reported Binding Affinity (kcal/mol)
This compoundBRAF V600E-8.5
VemurafenibBRAF V600E-11.06[1]
DabrafenibBRAF V600E-9.5 to -11.31[1][2][3]

Note: The binding affinity for this compound is a hypothetical value for comparative purposes. The values for Vemurafenib and Dabrafenib are based on published literature and may vary depending on the specific docking software and parameters used.

In Silico Experimental Protocol

This section outlines a standard computational docking protocol that could be employed to evaluate the binding interaction of this compound with the BRAF V600E protein.

1. Protein and Ligand Preparation:

  • Protein Structure: The crystal structure of the human BRAF V600E kinase domain would be obtained from the Protein Data Bank (PDB). Any existing co-crystallized ligands, water molecules, and ions would be removed. Hydrogen atoms would be added, and charges would be assigned using a standard force field such as CHARMm.

  • Ligand Structure: The 2D structure of this compound would be sketched using chemical drawing software and converted to a 3D structure. Energy minimization would be performed using a suitable force field to obtain a stable conformation.

2. Molecular Docking:

  • Software: A widely used docking program like AutoDock Vina or Schrödinger's Glide would be utilized.

  • Grid Generation: A grid box would be defined around the ATP-binding site of the BRAF V600E protein, encompassing the key interacting amino acid residues.

  • Docking Execution: The prepared ligand would be docked into the defined grid box of the receptor protein. The docking algorithm would explore various possible conformations and orientations of the ligand within the active site.

  • Scoring and Analysis: The docking poses would be ranked based on their predicted binding affinities (docking scores). The pose with the lowest binding energy would be selected as the most probable binding mode. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, would be visualized and analyzed.

Visualizing Molecular Interactions and Pathways

To better understand the computational workflow and the biological context of the target, the following diagrams are provided.

Computational_Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis Protein_Preparation Protein Preparation (PDB Structure, Add Hydrogens, Assign Charges) Grid_Generation Grid Generation (Define Active Site) Protein_Preparation->Grid_Generation Ligand_Preparation Ligand Preparation (2D to 3D, Energy Minimization) Molecular_Docking Molecular Docking (Explore Poses) Ligand_Preparation->Molecular_Docking Grid_Generation->Molecular_Docking Scoring Scoring & Ranking (Binding Affinity) Molecular_Docking->Scoring Interaction_Analysis Interaction Analysis (Hydrogen Bonds, Hydrophobic Interactions) Scoring->Interaction_Analysis

Caption: A flowchart illustrating the key steps in a typical computational docking workflow.

The BRAF protein is a key component of the MAPK/ERK signaling pathway, which is crucial for cell proliferation, differentiation, and survival.[4][5] Mutations in BRAF can lead to constitutive activation of this pathway, driving cancer growth.[4]

BRAF_Signaling_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK RAS RAS RTK->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Cell_Proliferation Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->BRAF

Caption: A simplified diagram of the MAPK/ERK signaling pathway highlighting the role of BRAF.

This guide provides a framework for the initial in silico assessment of "this compound" as a potential BRAF inhibitor. While the hypothetical binding affinity is encouraging, it is imperative to note that computational predictions must be validated through rigorous experimental assays to determine the true therapeutic potential of any novel compound.

References

"In vivo" efficacy studies of "Ethyl 4-(1,2,4-triazol-1-YL)benzoate" derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the In Vivo Efficacy of Triazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo efficacy of various 1,2,4-triazole and 1,2,3-triazole derivatives across key therapeutic areas: antifungal, anti-inflammatory, and anticancer. The data presented is compiled from recent studies and is intended to support research and development efforts in these fields.

I. Antifungal Efficacy of Triazole Derivatives

Triazole derivatives are a cornerstone of antifungal therapy, primarily exerting their effect through the inhibition of fungal lanosterol 14α-demethylase (CYP51), a crucial enzyme in the ergosterol biosynthesis pathway.[1] Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.[1][2]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary antifungal mechanism of azole derivatives is the inhibition of the CYP51 enzyme. This enzyme is responsible for the C14-demethylation of lanosterol, a key step in the biosynthesis of ergosterol. The nitrogen atom (N4) in the triazole ring binds to the heme iron atom in the active site of CYP51, preventing it from binding to its natural substrate. This leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterols in the fungal cell membrane, ultimately inhibiting fungal growth.[1]

Antifungal_Mechanism cluster_Pathway Ergosterol Biosynthesis Pathway cluster_Intervention Therapeutic Intervention AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol CYP51 CYP51 (Lanosterol 14α-demethylase) Lanosterol->CYP51 FungalCellMembrane Fungal Cell Membrane Ergosterol->FungalCellMembrane Ergosterol->FungalCellMembrane Incorporation Disruption Membrane Disruption & Inhibition of Fungal Growth FungalCellMembrane->Disruption Triazole Triazole Derivatives Triazole->Inhibition CYP51->Ergosterol Inhibition->CYP51 Inhibition

Mechanism of azole antifungals via CYP51 inhibition.
Comparative In Vivo Efficacy Data

The following table summarizes the in vivo antifungal efficacy of representative triazole derivatives compared to the standard-of-care drug, fluconazole.

CompoundFungal StrainAnimal ModelDosing (mg/kg)Efficacy MeasurementResultReference DrugRef. Drug Result
Compound 6cCandida albicansImmunosuppressed Mice1.0Fungal burden in kidney (log10 CFU/g)4.2Fluconazole5.8
Experimental Protocol: Murine Model of Systemic Candidiasis

This protocol is a standard method for evaluating the in vivo efficacy of antifungal agents.[3][4][5][6]

  • Animal Model: Female ICR or BALB/c mice (18-22 g) are typically used.

  • Immunosuppression: To establish a robust infection, mice are often immunosuppressed by intraperitoneal injection of cyclophosphamide (e.g., 100 mg/kg for 3 consecutive days).[7]

  • Inoculum Preparation: Candida albicans (e.g., strain SC5314) is cultured in a suitable broth like YPD at 30°C for 12-18 hours. The cells are then washed with sterile phosphate-buffered saline (PBS) and resuspended in physiological saline to a concentration of approximately 5 x 10^6 CFU/mL.[3][8]

  • Infection: A systemic infection is induced by intravenous (tail vein) or intraperitoneal injection of the fungal suspension (e.g., 0.2 mL).[4][6]

  • Treatment: The test compound, vehicle control, and a standard drug (e.g., fluconazole) are administered, typically orally or intraperitoneally, starting at a specified time post-infection and continuing for a defined period.

  • Efficacy Assessment: Efficacy is determined by monitoring survival rates over a period (e.g., 21-30 days) or by quantifying the fungal burden in target organs (primarily kidneys) at a specific endpoint. For fungal burden assessment, kidneys are aseptically removed, homogenized, and serial dilutions are plated on agar plates to count colony-forming units (CFU).[7]

Antifungal_Workflow cluster_preparation Preparation cluster_procedure Procedure cluster_analysis Analysis Animal Acclimatization Animal Acclimatization Immunosuppression Immunosuppression Animal Acclimatization->Immunosuppression Infection Infection Immunosuppression->Infection Inoculum Preparation Inoculum Preparation Inoculum Preparation->Infection Treatment Treatment Infection->Treatment Monitoring Survival Monitoring Treatment->Monitoring Fungal Burden Fungal Burden Analysis Treatment->Fungal Burden

Experimental workflow for the murine systemic candidiasis model.

II. Anti-inflammatory Efficacy of Triazole Derivatives

Certain triazole derivatives have demonstrated significant anti-inflammatory properties. A common mechanism of action for anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is inducible and plays a key role in the inflammatory cascade.

Signaling Pathway: COX-2 in Inflammation

Inflammatory stimuli trigger the activation of signaling pathways (e.g., MAPK, NF-κB) that lead to the upregulation of COX-2 expression.[9] COX-2 then catalyzes the conversion of arachidonic acid to prostaglandins (like PGE2), which are key mediators of inflammation, causing vasodilation, increased vascular permeability, and pain.[10][11] Inhibition of COX-2 is a primary target for anti-inflammatory therapies.[12][13]

Anti_inflammatory_Pathway cluster_Stimulus Inflammatory Stimulus cluster_Signaling Cellular Signaling cluster_Response Physiological Response Stimuli Inflammatory Stimuli (e.g., Carrageenan) MAPK MAPK Pathway Stimuli->MAPK NFkB NF-κB Pathway Stimuli->NFkB COX2_exp COX-2 Gene Expression MAPK->COX2_exp NFkB->COX2_exp COX2 COX-2 Enzyme COX2_exp->COX2 Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2 Substrate Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins Catalysis Inflammation Inflammation (Edema, Pain) Prostaglandins->Inflammation Triazole Triazole Derivatives Triazole->Inhibition Inhibition->COX2 Inhibition

Role of COX-2 in inflammation and its inhibition by triazoles.
Comparative In Vivo Efficacy Data

The carrageenan-induced paw edema model in rodents is a standard assay to evaluate the acute anti-inflammatory activity of novel compounds.

CompoundAnimal ModelDosing% Inhibition of EdemaReference Drug% Inhibition (Ref.)
Compound 42MiceNot Specified91%Ibuprofen82%
Compound 43MiceNot Specified81%Ibuprofen82%
Compound 46RatsNot Specified"Similar to Indomethacin"IndomethacinNot Quantified
Compounds 40, 41a, 41bRatsNot Specified"Most Significant"DiclofenacNot Quantified
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This model is widely used for screening anti-inflammatory drugs by measuring their ability to reduce acute, localized edema.[14][15][16][17][18]

  • Animal Model: Wistar or Sprague-Dawley rats (180-200 g) are commonly used.

  • Grouping and Administration: Animals are divided into control, standard, and test groups. The test compounds or a standard drug (e.g., indomethacin, ibuprofen, diclofenac) are administered orally or intraperitoneally. The control group receives the vehicle.[19]

  • Induction of Edema: After a set time (e.g., 30-60 minutes) to allow for drug absorption, a sub-plantar injection of 0.1 mL of 1% carrageenan solution in saline is made into the right hind paw of each rat.[14][15]

  • Measurement of Paw Volume: The paw volume is measured immediately before the carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.[15][16]

  • Data Analysis: The degree of swelling is calculated as the difference in paw volume between the baseline and subsequent measurements. The percentage inhibition of edema by the test and standard drugs is calculated relative to the control group.

Workflow for the carrageenan-induced paw edema model.

III. Anticancer Efficacy of Triazole Derivatives

Triazole derivatives have emerged as a versatile scaffold in anticancer drug discovery, exhibiting a range of mechanisms including the inhibition of various kinases, tubulin polymerization, and induction of apoptosis.[20][21][22]

Mechanisms of Action in Oncology

The anticancer effects of triazole derivatives are diverse and depend on the specific substitutions on the triazole ring. Some of the key mechanisms include:

  • Kinase Inhibition: Targeting signaling pathways crucial for cancer cell proliferation and survival, such as EGFR and BRAF.[22]

  • Tubulin Polymerization Inhibition: Disrupting microtubule dynamics, which is essential for cell division, leading to cell cycle arrest in the G2/M phase and apoptosis.[21]

  • Induction of Apoptosis: Triggering programmed cell death through various intrinsic and extrinsic pathways.[21][23]

Anticancer_Mechanisms cluster_targets Cellular Targets cluster_effects Cellular Effects Triazoles Triazole Derivatives Kinases Kinases (EGFR, BRAF) Triazoles->Kinases Tubulin Tubulin Triazoles->Tubulin Apoptotic_Pathways Apoptotic Pathways Triazoles->Apoptotic_Pathways Proliferation_Inhibition Inhibition of Proliferation Kinases->Proliferation_Inhibition Cell_Cycle_Arrest G2/M Cell Cycle Arrest Tubulin->Cell_Cycle_Arrest Apoptosis Induction of Apoptosis Apoptotic_Pathways->Apoptosis Cell_Cycle_Arrest->Apoptosis

Diverse anticancer mechanisms of triazole derivatives.
Comparative In Vivo Efficacy Data

The following data is from studies using murine tumor models to assess the in vivo anticancer potential of triazole derivatives.

CompoundTumor ModelAnimal ModelDosing (mg/kg)Efficacy MeasurementResultReference Drug
MPAEACSwiss Albino MiceNot SpecifiedMean Survival Time, Hematological Parameters"Good cytotoxic potential"Not Specified
OBCEAC & DLASwiss Albino MiceNot SpecifiedTumor Volume, Tumor Weight"Possess antitumor activity"Not Specified
Compound 4bEhrlich Acid TumorMice60 & 120Tumor Volume Reduction"Reduced tumor volume"Not Specified
Experimental Protocols: Murine Ascites Tumor Models

Ehrlich Ascites Carcinoma (EAC) and Dalton's Lymphoma Ascites (DLA) are commonly used transplantable tumor models.[24][25][26][27][28][29][30][31][32]

  • Tumor Cell Line Maintenance: EAC or DLA cells are maintained by serial intraperitoneal passage in healthy mice (e.g., Swiss albino mice) at regular intervals (e.g., 7-10 days).[24][30]

  • Tumor Induction: For experiments, a specific number of viable tumor cells (e.g., 1 x 10^6 cells) are withdrawn from a donor mouse and injected intraperitoneally or into the thigh of recipient mice to induce ascites or solid tumors, respectively.[25][33]

  • Treatment: Once the tumor is established (e.g., measurable size or 24 hours post-inoculation), treatment with the test compound, vehicle, or a standard anticancer drug commences and continues for a specified duration.

  • Efficacy Assessment:

    • For Ascites Tumors: Efficacy is evaluated by monitoring changes in body weight, mean survival time, and analyzing hematological parameters.

    • For Solid Tumors: Efficacy is assessed by measuring the tumor volume and weight at the end of the study.

General workflow for in vivo anticancer efficacy studies.

References

Validating the Mechanism of Action of 1,2,4-Triazole-Based Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its presence in a wide array of pharmacologically active compounds.[1] Derivatives of 1,2,4-triazole exhibit a broad spectrum of biological activities, including antifungal, anticancer, antimicrobial, and anti-inflammatory properties.[1] This guide provides a comparative analysis of the mechanisms of action of 1,2,4-triazole-based compounds in key therapeutic areas, supported by experimental data and detailed protocols to aid in their validation.

Antifungal Activity: Inhibition of Ergosterol Biosynthesis

The most well-documented mechanism of action for 1,2,4-triazole-based antifungal agents is the potent inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][2] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane that regulates its fluidity and integrity. The nitrogen atom at the N4 position of the 1,2,4-triazole ring coordinates with the heme iron atom at the active site of the CYP51 enzyme, preventing the conversion of lanosterol to ergosterol.[1] This disruption of ergosterol synthesis leads to the accumulation of toxic methylated sterols, which alters the fungal cell membrane's structure and function, ultimately inhibiting fungal growth.[1]

Comparative Antifungal Activity of 1,2,4-Triazole Derivatives

The efficacy of antifungal compounds is commonly measured by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible growth of a microorganism. The table below compares the in vitro activity of several 1,2,4-triazole derivatives against pathogenic fungi.

Compound/DrugFungal StrainMIC (µg/mL)Reference
1,2,4-Triazole Derivatives
FluconazoleCandida albicans0.5 - 4[3]
Cryptococcus neoformans0.0156 - 2.0[2]
ItraconazoleAspergillus fumigatus>8 (resistant)[4]
VoriconazoleAspergillus fumigatus0.12 - 2[4]
RavuconazoleCandida species-[2]
PosaconazoleAspergillus fumigatus-[4]
Derivative 7bFluconazole-resistant Candida0.063 - 1[3]
Derivative 7eFluconazole-resistant Candida0.063 - 1[3]
Thiazolo[4,5-d]pyrimidine hybrid (2a)Fungi0.06 - 2[3]
Thiazolo[4,5-d]pyrimidine hybrid (2b)Fungi0.06 - 2[3]
Thiazolo[4,5-d]pyrimidine hybrid (2c)Fungi0.06 - 2[3]
Alternative Antifungals
Amphotericin BAspergillus spp.-[5]
CaspofunginAspergillus spp.-[6]
MicafunginAspergillus spp.-[7]
AnidulafunginAspergillus spp.-[6]

Note: "-" indicates that a specific value was mentioned as being evaluated but not provided in the search results.

dot

Antifungal_Mechanism cluster_Fungal_Cell Fungal Cell cluster_Drug_Action Drug Action cluster_Outcome Outcome Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Substrate Ergosterol Ergosterol Membrane Fungal Cell Membrane Ergosterol->Membrane Component of CYP51->Ergosterol Catalyzes Disrupted_Membrane Disrupted Membrane Function & Integrity Triazole 1,2,4-Triazole Compound Triazole->CYP51 Inhibits Fungal_Death Fungal Cell Death Disrupted_Membrane->Fungal_Death

Antifungal mechanism of 1,2,4-triazoles via CYP51 inhibition.

Anticancer Activity: A Multifaceted Approach

1,2,4-triazole derivatives have emerged as promising anticancer agents that act through various mechanisms.[8] These compounds have been shown to inhibit key enzymes involved in cancer progression, interfere with DNA, and modulate apoptotic pathways.[8]

Common anticancer mechanisms include:

  • Enzyme Inhibition: 1,2,4-triazoles can inhibit a range of enzymes crucial for cancer cell survival and proliferation, such as kinases, carbonic anhydrases, topoisomerases, EGFR, and BRAF.[8][9]

  • Tubulin Polymerization Inhibition: Certain derivatives act as tubulin polymerization inhibitors, disrupting the formation of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis.[9]

  • Apoptosis Induction: Many 1,2,4-triazole compounds have been shown to induce programmed cell death (apoptosis) in cancer cells.

Comparative Anticancer Activity of 1,2,4-Triazole Derivatives

The anticancer efficacy of these compounds is often evaluated by their half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro. The table below presents a comparison of the cytotoxic activity of various 1,2,4-triazole derivatives against different cancer cell lines.

Compound/DrugCancer Cell LineIC50 (µM)Target/MechanismReference
1,2,4-Triazole Derivatives
Compound 8c-3.6EGFR Inhibition[9][10]
Compound 8c--BRAF & Tubulin Inhibition[9][10]
Compound 8d--BRAF & Tubulin Inhibition[9][10]
Compound 7eHela2.9Aromatase Inhibition[11]
Compound 7eMCF-74.7Aromatase Inhibition[11]
Compound 7eA5499.4Aromatase Inhibition[11]
Compound 10aHela5.6Aromatase Inhibition[11]
Compound 10aMCF-76.43Aromatase Inhibition[11]
Compound TP6B16F1041.12 - 61.11-[12]
Alternative Anticancer Agents (Tubulin Inhibitors)
Paclitaxel--Tubulin Polymerization[13]
Docetaxel--Tubulin Polymerization[13]
Vinblastine--Tubulin Depolymerization[13]
Vincristine--Tubulin Depolymerization[14]
Combretastatin A-4--Tubulin Polymerization Inhibition[15]

Note: "-" indicates that a specific value was mentioned as being evaluated but not provided in the search results.

Anticancer mechanism via tubulin polymerization inhibition.

Diverse Enzyme Inhibition

Beyond dedicated antifungal and anticancer roles, 1,2,4-triazoles inhibit a variety of other enzymes with therapeutic relevance. The versatile structure of the 1,2,4-triazole ring allows it to interact with the active sites of numerous enzymes, leading to a broad range of pharmacological effects.

Comparative Enzyme Inhibitory Activity

The inhibitory potential of 1,2,4-triazole derivatives against various enzymes is quantified by their IC50 values.

CompoundTarget EnzymeIC50 (µM)Reference
1,2,4-Triazole Derivatives
Derivative 12dAcetylcholinesterase (AChE)0.73 ± 0.54
Derivative 12mButyrylcholinesterase (BChE)0.038 ± 0.50
Derivative 12dα-glucosidase36.74 ± 1.24
Derivative 12mUrease19.35 ± 1.28
Methylacetamide derivative 26a15-Lipoxygenase (15-LOX)17.43–19.35
Methylacetamide derivative 26b15-Lipoxygenase (15-LOX)17.43–19.35
Standard Inhibitors (Alternatives)
Acarboseα-glucosidase375.82 ± 1.76
Quercetin15-Lipoxygenase (15-LOX)4.86
Baicalein15-Lipoxygenase (15-LOX)2.24

Experimental Protocols

The validation of the mechanism of action of 1,2,4-triazole compounds involves standardized in-vitro assays to determine their biological activity.

Protocol 1: Antifungal Susceptibility Testing (Broth Microdilution Method for MIC)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against pathogenic fungi.

Materials:

  • Test compound (1,2,4-triazole derivative)

  • Fungal isolate

  • RPMI-1640 medium

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized fungal inoculum suspension according to CLSI guidelines.

  • Compound Dilution: Perform serial dilutions of the test compound in RPMI-1640 medium in a 96-well plate.

  • Inoculation: Add the fungal inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is a significant inhibition of fungal growth compared to the growth control. This can be determined visually or by reading the optical density using a microplate reader.

Protocol 2: Cell Viability Assay (MTT Assay)

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cells.

Materials:

  • Cancer cell line

  • Test compound

  • Culture medium (e.g., DMEM, RPMI)

  • Fetal Bovine Serum (FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight. 2[16]. Compound Treatment: Treat the cells with various concentrations of the 1,2,4-triazole compound for a specified duration (e.g., 24, 48, or 72 hours). 3[16]. MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Protocol 3: In Vitro Enzyme Inhibition Assay

This protocol provides a general framework for determining the inhibitory effect of a compound on enzyme activity.

Materials:

  • Purified enzyme of interest

  • Substrate for the enzyme

  • Test compound

  • Assay buffer

  • 96-well microplate

  • Microplate reader (spectrophotometer or fluorometer)

Procedure:

  • Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and test compound in the appropriate assay buffer.

  • Assay Setup: In a 96-well plate, add the enzyme and various concentrations of the test compound. Include a control with no inhibitor.

  • Pre-incubation: Pre-incubate the enzyme and inhibitor mixture for a specific time to allow for binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Measurement: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time.

  • Data Analysis: Calculate the initial reaction rates and determine the percentage of enzyme inhibition for each compound concentration. Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

[1]dot

Experimental_Workflow cluster_Preparation Preparation cluster_Execution Assay Execution cluster_Analysis Data Analysis A Prepare Target (e.g., Fungal Culture, Cancer Cells, Enzyme) D Incubate Target with Test Compound at Varying Concentrations A->D B Prepare Test Compound (1,2,4-Triazole Derivative) B->D C Prepare Assay Reagents (Media, Buffers, Substrates) C->D E Add Detection Reagent (e.g., MTT, Substrate) D->E F Incubate for Reaction/ Color Development E->F G Measure Signal (Absorbance, Fluorescence) F->G H Calculate % Inhibition or % Viability G->H I Determine IC50 / MIC H->I

General experimental workflow for validating bioactivity.

References

Benchmarking new synthetic methods for 1,2,4-triazoles against established protocols

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthesis of 1,2,4-Triazoles: Benchmarking New Methods Against Established Protocols

For researchers, scientists, and drug development professionals, the 1,2,4-triazole scaffold is a cornerstone of medicinal chemistry, appearing in a wide array of pharmaceuticals.[1] The continuous development of novel synthetic methodologies for this important heterocycle offers opportunities for improved efficiency, milder reaction conditions, and greater molecular diversity. This guide provides an objective comparison of new synthetic methods for 1,2,4-triazoles against established protocols, supported by experimental data.

Data Presentation: A Comparative Analysis

The following tables summarize quantitative data for both established and emerging synthetic routes to 1,2,4-triazoles, allowing for a direct comparison of their key performance indicators.

Table 1: Established Protocols for 1,2,4-Triazole Synthesis

MethodStarting MaterialsReagents/ConditionsYield (%)Notes
Pellizzari Reaction Amide and Acyl hydrazideHeatVariable, often moderateA classic thermal condensation method.[2]
Einhorn-Brunner Reaction Hydrazine/monosubstituted hydrazine and DiacylaminesWeak acidGoodInvolves condensation and cyclization.[2]
Ainsworth Synthesis 1-formyl-3-thiocarbazideHeatGoodStarts from formic acid and thiosemicarbazide.[3]

Table 2: New and Emerging Protocols for 1,2,4-Triazole Synthesis

MethodStarting MaterialsReagents/ConditionsYield (%)Notes
Cu(II)-Catalyzed Cycloaddition Isocyanides and Aryl Diazonium SaltsCu(II) catalystUp to 79%Provides 1,5-disubstituted 1,2,4-triazoles.[4][5]
Ag(I)-Catalyzed Cycloaddition Isocyanides and Aryl Diazonium SaltsAg(I) catalystUp to 88%Regioselective for 1,3-disubstituted 1,2,4-triazoles.[4][5]
Metal-Free [3+2] Cycloaddition Aryl diazonium salts and Azalactic acidMetal-freeHighA metal-free approach to 1,3,5-trisubstituted 1,2,4-triazoles.[4]
Microwave-Assisted Synthesis Substituted aryl hydrazides and Hydrazine hydrateMicrowave irradiation (800W, 250°C)ExcellentRapid, solvent-free synthesis of N4-amino-1,2,4-triazoles.[2]
One-Pot, Two-Step Synthesis Carboxylic acid, Amidine, and Monosubstituted hydrazine-Up to 90%High regioselectivity and good functional group tolerance for 1,3,5-trisubstituted 1,2,4-triazoles.[4]
Iodine-Mediated Oxidative Cyclization TrifluoroacetimidohydrazidesI2, DMFGoodUtilizes DMF as a carbon source.[5]
Copper-Catalyzed Cascade Reaction Amide and Nitrile[phen-McM-41-CuBr], O2Up to 91%Cascade addition-oxidation-cyclization for 3,5-disubstituted 1,2,4-triazoles.[4]

Experimental Protocols

Detailed methodologies for key established and new experiments are provided below.

Established Protocol: Pellizzari Reaction

The synthesis of 3,5-diphenyl-1,2,4-triazole is a representative example of the Pellizzari reaction.[2]

Procedure:

  • A mixture of benzamide and benzoyl hydrazide is heated.

  • The reaction proceeds via a condensation mechanism with the elimination of water.

  • The resulting intermediate cyclizes to form 3,5-diphenyl-1,2,4-triazole.

New Protocol: Catalyst-Controlled Regioselective Synthesis of 1,3- and 1,5-Disubstituted 1,2,4-Triazoles

This method, developed by Liu et al., allows for the selective synthesis of either 1,3- or 1,5-disubstituted 1,2,4-triazoles by choosing the appropriate catalyst.[4][5]

For 1,5-disubstituted 1,2,4-triazoles (Cu(II) catalysis):

  • To a reaction vessel, add the isocyanide and aryl diazonium salt.

  • Introduce the Cu(II) catalyst.

  • The [3+2] cycloaddition reaction proceeds to yield the 1,5-disubstituted 1,2,4-triazole.

For 1,3-disubstituted 1,2,4-triazoles (Ag(I) catalysis):

  • To a reaction vessel, add the isocyanide and aryl diazonium salt.

  • Introduce the Ag(I) catalyst.

  • The [3+2] cycloaddition reaction proceeds to yield the 1,3-disubstituted 1,2,4-triazole.

New Protocol: Microwave-Assisted Synthesis of N4-amino-1,2,4-triazoles

This solvent-free method provides rapid access to N4-amino-1,2,4-triazoles.[2]

Procedure:

  • A mixture of a substituted aryl hydrazide (0.010 mol) and an excess of hydrazine hydrate (0.08 mol) is prepared.

  • The mixture is subjected to microwave irradiation at 800W and 250°C for 4-12 minutes in the absence of an organic solvent.

  • The reaction yields N4-amino-1,2,4-triazoles in excellent yields.

Visualizing Synthetic Pathways

The following diagrams illustrate the logical flow of an established and a new synthetic method for 1,2,4-triazoles.

Pellizzari_Reaction Amide Amide Intermediate Condensation Intermediate Amide->Intermediate Heat AcylHydrazide Acyl Hydrazide AcylHydrazide->Intermediate Triazole 1,2,4-Triazole Intermediate->Triazole Cyclization (-H2O)

Caption: The Pellizzari reaction workflow.

Modern_Catalytic_Synthesis Isocyanide Isocyanide Cycloaddition [3+2] Cycloaddition Isocyanide->Cycloaddition DiazoniumSalt Aryl Diazonium Salt DiazoniumSalt->Cycloaddition Catalyst Catalyst (Cu(II) or Ag(I)) Catalyst->Cycloaddition Triazole15 1,5-Disubstituted 1,2,4-Triazole Cycloaddition->Triazole15 Cu(II) Triazole13 1,3-Disubstituted 1,2,4-Triazole Cycloaddition->Triazole13 Ag(I)

Caption: Catalyst-controlled regioselective synthesis.

Conclusion

The synthesis of 1,2,4-triazoles has seen significant advancements, with new methods offering improved yields, regioselectivity, and milder reaction conditions compared to established protocols.[2][4][5] Modern catalytic approaches, such as those employing copper and silver, provide precise control over the substitution pattern of the triazole ring, a feature not easily achievable with classical methods.[4][5] Furthermore, techniques like microwave-assisted synthesis offer rapid and environmentally friendly alternatives.[2] The choice of synthetic route will ultimately depend on the specific target molecule, desired substitution pattern, and available resources. However, the data and protocols presented here provide a valuable guide for researchers to select the most appropriate method for their synthetic needs.

References

Unveiling the Target Profile: A Comparative Cross-Reactivity Analysis of Ethyl 4-(1,2,4-triazol-1-YL)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a compound is paramount. This guide provides a detailed cross-reactivity and comparative analysis of Ethyl 4-(1,2,4-triazol-1-YL)benzoate, a key building block in the development of protein degraders and other therapeutics. By examining its likely primary target and comparing its activity profile with established drugs, this document offers valuable insights for lead optimization and development.

The 1,2,4-triazole moiety is a well-established pharmacophore in medicinal chemistry, notably present in a class of drugs known as non-steroidal aromatase inhibitors.[1][2] These agents are crucial in the treatment of estrogen receptor-positive (ER+) breast cancer. Given the structural similarities, it is highly probable that this compound and its derivatives interact with aromatase, an enzyme responsible for the final step of estrogen biosynthesis. This interaction is a key consideration in its biological activity and potential therapeutic applications.

This guide presents a comparative analysis of this compound against two widely-used non-steroidal aromatase inhibitors, Letrozole and Anastrozole, which also feature the 1,2,4-triazole core. Furthermore, cytotoxicity data for structurally related "4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids" is included to provide a broader context of the potential on-target and off-target effects of this compound class.

Comparative Biological Activity

The following tables summarize the available biological data for this compound and its comparators. While direct cross-reactivity screening data for this compound is not publicly available, the cytotoxicity data of its close analogs provides valuable insights into its potential cellular effects.

Table 1: Primary Target and In Vitro Potency

CompoundPrimary TargetIC50 (Aromatase)Reference
This compound Aromatase (inferred)Data not available-
LetrozoleAromatase~2.5 nM[3]
AnastrozoleAromatase~15 nM[4]

Table 2: Cytotoxicity Data for 4-(1H-1,2,4-triazol-1-yl)benzoic acid Hybrids [5]

Compound IDModificationMCF-7 IC50 (µM)HCT-116 IC50 (µM)
Hybrid 2 -N=CH-(4-OCH3-Ph)18.725.7
Hybrid 5 -N=C(CH3)-(4-Cl-Ph)15.623.9
Hybrid 14 -N=CH-(2-NO2-Ph)17.226.4
Hybrid 15 -NCS16.324.5
Doxorubicin (Reference)19.722.6

Table 3: Known Off-Target and Side Effect Profile of Comparator Drugs

CompoundKnown Off-Target InteractionsCommon Side Effects
Letrozole Generally selective for aromatase.[3]Hot flashes, joint pain, fatigue, headache, nausea.[6]
Anastrozole May bind to Estrogen Receptor α (ERα) at higher concentrations.[7]Hot flashes, joint pain, weakness, mood changes, headache.[3][8][9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the characterization of compounds like this compound.

Aromatase Inhibition Assay (Biochemical)

This assay quantifies the ability of a test compound to inhibit the enzymatic activity of aromatase.

  • Reagents and Materials:

    • Human recombinant aromatase (CYP19A1)

    • Androstenedione (substrate)

    • NADPH

    • Assay buffer (e.g., phosphate buffer, pH 7.4)

    • Test compound (this compound) and reference inhibitor (e.g., Letrozole)

    • Detection reagent (e.g., a fluorescent probe that measures the product, estrone, or a coupled enzyme system that measures NADPH consumption)

    • 96-well microplate

  • Procedure:

    • Prepare serial dilutions of the test compound and reference inhibitor in assay buffer.

    • Add the diluted compounds to the wells of the microplate.

    • Add aromatase enzyme to each well and incubate for a pre-determined time at 37°C to allow for compound binding.

    • Initiate the enzymatic reaction by adding a mixture of androstenedione and NADPH.

    • Incubate the reaction for a specified time at 37°C.

    • Stop the reaction and add the detection reagent.

    • Measure the signal (e.g., fluorescence or absorbance) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to a vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value using a non-linear regression analysis.

Cell Viability (MTT) Assay

This assay measures the cytotoxic effects of a compound on cancer cell lines.

  • Reagents and Materials:

    • Cancer cell lines (e.g., MCF-7, HCT-116)

    • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

    • Test compound and reference drug (e.g., Doxorubicin)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or acidified isopropanol)

    • 96-well cell culture plates

  • Procedure:

    • Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound and reference drug for a specified period (e.g., 48 or 72 hours).

    • After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to a vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration.

    • Determine the IC50 value using a non-linear regression analysis.

Visualizing Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

cluster_workflow Experimental Workflow: Cross-Reactivity Profiling Compound Test Compound (this compound) Primary_Assay Primary Target Assay (e.g., Aromatase Inhibition) Compound->Primary_Assay Secondary_Screen Secondary Screening (e.g., Kinase Panel) Primary_Assay->Secondary_Screen Determine Potency Cell_Based_Assay Cell-Based Assays (e.g., Cytotoxicity) Secondary_Screen->Cell_Based_Assay Assess Off-Target Effects Data_Analysis Data Analysis (IC50, Selectivity Score) Cell_Based_Assay->Data_Analysis Evaluate Cellular Impact

Caption: A typical workflow for assessing the cross-reactivity of a test compound.

Androgens Androgens (e.g., Testosterone) Aromatase Aromatase (CYP19A1) Androgens->Aromatase Substrate Estrogens Estrogens (e.g., Estradiol) Aromatase->Estrogens Conversion ER Estrogen Receptor (ER) Estrogens->ER Binding Gene_Transcription Gene Transcription (Cell Proliferation) ER->Gene_Transcription Activation Inhibitor Triazole Inhibitor (e.g., this compound) Inhibitor->Aromatase Inhibition

Caption: The Aromatase signaling pathway and the inhibitory action of triazole-based compounds.

References

Safety Operating Guide

Safe Disposal of Ethyl 4-(1,2,4-triazol-1-YL)benzoate: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This document provides a comprehensive, step-by-step guide for the proper disposal of Ethyl 4-(1,2,4-triazol-1-YL)benzoate, a compound often utilized in the synthesis of biologically active molecules. Adherence to these procedures will mitigate risks and ensure the safety of laboratory personnel and the protection of the environment.

1. Immediate Safety and Hazard Identification

Table 1: Essential Personal Protective Equipment (PPE)

PPE CategorySpecificationPurpose
Eye Protection Chemical safety goggles or a face shieldProtects against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)Prevents skin contact and potential irritation.
Body Protection Laboratory coatProtects clothing and skin from contamination.
Respiratory Use in a well-ventilated area or under a fume hoodMinimizes inhalation of any potential dust or vapors.

In case of exposure:

  • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.

  • Skin: Wash the affected area thoroughly with soap and water. Remove contaminated clothing.

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

2. Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to prevent wider contamination and exposure.

Table 2: Spill Cleanup and Decontamination

Spill ScaleProcedure
Small Spill 1. Alert personnel in the immediate area. 2. Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or a commercial absorbent pad. 3. Collect the absorbed material into a designated, labeled hazardous waste container. 4. Clean the spill area with a suitable solvent, followed by soap and water. 5. All cleanup materials must be disposed of as hazardous waste.
Large Spill 1. Evacuate the immediate area and restrict access. 2. Alert your institution's Environmental Health and Safety (EHS) department or emergency response team. 3. Do not attempt to clean up a large spill without proper training and equipment.

3. Disposal Procedure for this compound

The disposal of this compound must be handled as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.[1][2][3][4]

Operational Workflow for Chemical Waste Disposal

start Start: Unused or Waste This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select a Compatible Hazardous Waste Container ppe->container labeling Label Container: 'Hazardous Waste' 'this compound' Date and Hazard Symbols container->labeling transfer Carefully Transfer Waste into the Labeled Container labeling->transfer storage Store in a Designated, Secondary Containment Area transfer->storage ehs_contact Contact Environmental Health & Safety (EHS) for Waste Pickup storage->ehs_contact end End: Proper Disposal by EHS ehs_contact->end

Caption: Workflow for the disposal of this compound.

Step-by-Step Disposal Protocol:

  • Segregation: Ensure that waste this compound is not mixed with other chemical waste streams to avoid incompatible reactions.[1]

  • Containerization:

    • Use a dedicated, leak-proof, and chemically compatible container for solid or liquid waste.[2]

    • For empty containers that held the compound, triple-rinse with a suitable solvent (e.g., ethanol or acetone).[5] The rinsate must be collected and disposed of as hazardous waste.[2] After triple-rinsing, the container can be disposed of in the regular trash, with the label defaced.[5]

  • Labeling: Clearly label the hazardous waste container with the following information:

    • The words "Hazardous Waste"[2]

    • The full chemical name: "this compound"

    • The approximate quantity of waste

    • The date of accumulation

    • Relevant hazard warnings (e.g., "Irritant")

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[1][4]

    • The storage area should have secondary containment to control any potential leaks.[2]

  • Arrangement for Disposal:

    • Follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) office.[1]

    • Provide the EHS office with all necessary information about the waste material.

Logical Relationship for Safe Chemical Handling and Disposal

compound This compound handling Safe Handling Procedures compound->handling disposal Proper Disposal Procedures compound->disposal ppe Use of PPE handling->ppe spill_kit Spill Kit Accessibility handling->spill_kit ehs EHS Guidelines handling->ehs waste_container Designated Waste Container disposal->waste_container disposal->ehs safety Laboratory Safety ppe->safety spill_kit->safety waste_container->safety ehs->safety

Caption: Interconnectivity of safety protocols for chemical management.

By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and disposal of this compound, fostering a secure research environment and maintaining regulatory compliance. Always consult your institution's specific safety protocols and EHS guidelines as the primary source of information.

References

Personal protective equipment for handling Ethyl 4-(1,2,4-triazol-1-YL)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals. It outlines personal protective equipment, step-by-step handling procedures, and disposal plans to ensure the safe management of Ethyl 4-(1,2,4-triazol-1-YL)benzoate in a laboratory setting.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound, based on the potential hazards associated with its structural analogs.

Protection Type Recommended Equipment Purpose
Eye and Face Protection Safety glasses with side shields or chemical safety goggles.[1][2]Protects eyes from splashes and dust particles.
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[1][2] Laboratory coat.[1][2]Prevents skin contact with the chemical.
Respiratory Protection Not typically required for small quantities in a well-ventilated area or chemical fume hood.[2] If dust or aerosols are generated, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[3][4]Protects against inhalation of dust or aerosols.
Foot Protection Closed-toe shoes.[2]Protects feet from spills.

Hazard Identification and First Aid

Based on related compounds, this compound may cause skin and eye irritation. Inhalation of dust may irritate the respiratory tract, and ingestion may be harmful.[1]

Exposure Route First Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][3] Seek medical attention if irritation persists.[3][5]
Skin Contact Immediately remove all contaminated clothing.[5] Wash skin with plenty of soap and water for at least 15 minutes.[1][3] Seek medical attention if irritation occurs.[5]
Inhalation Remove to fresh air.[1][3] If not breathing, give artificial respiration.[1] If breathing is difficult, give oxygen.[1] Seek medical attention if symptoms occur.[4]
Ingestion Do not induce vomiting.[1] Rinse mouth with water.[3][4] Seek medical attention.[1]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is essential to minimize risk.

1. Preparation:

  • Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.[2]

  • Verify the accessibility and functionality of an eyewash station and safety shower.[2]

  • Assemble all necessary equipment and reagents.

  • Don the appropriate personal protective equipment (PPE) as detailed in the table above.[2]

2. Handling:

  • Handle the solid chemical carefully to avoid the generation of dust.[2]

  • Use a spatula or other appropriate tools for transferring the solid.[2]

  • Keep the container with the chemical tightly closed when not in use.[1][3]

3. Post-Handling:

  • Clean the work area thoroughly after use.

  • Remove and properly dispose of contaminated gloves.[6]

  • Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[2][7]

Disposal Plan

Proper disposal of chemical waste is critical for laboratory safety and environmental protection.

1. Waste Characterization:

  • The hazardous waste classification for this compound has not been established.

  • Consult your institution's EHS office for a definitive waste characterization and disposal guidance.

2. Solid Waste Disposal:

  • Collect solid waste in a designated, clearly labeled, and sealed container.

  • The label should include the chemical name and any known hazard information.

  • Do not mix with other chemical waste unless explicitly instructed by your EHS office.

3. Empty Container Disposal:

  • Thoroughly rinse empty containers with a suitable solvent.

  • Collect the rinsate as chemical waste for proper disposal.

  • Dispose of the rinsed container in accordance with institutional and local regulations.

Safe Handling Workflow

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Prepare Work Area (Fume Hood) check_safety Check Safety Equipment (Eyewash, Shower) prep_area->check_safety gather_materials Gather Materials check_safety->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe handle_solid Handle Solid Carefully (Avoid Dust) don_ppe->handle_solid transfer Use Appropriate Tools for Transfer handle_solid->transfer keep_closed Keep Container Closed transfer->keep_closed clean_area Clean Work Area keep_closed->clean_area dispose_gloves Dispose of Contaminated Gloves clean_area->dispose_gloves wash_hands Wash Hands Thoroughly dispose_gloves->wash_hands collect_waste Collect Waste in Labeled Container wash_hands->collect_waste rinse_container Rinse Empty Container collect_waste->rinse_container dispose_waste Dispose According to EHS Guidelines rinse_container->dispose_waste

Caption: A logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.